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  • Product: 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine
  • CAS: 716-75-6

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis and Characterization of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

Abstract The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its wide range of biological activities.[1][2] This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its wide range of biological activities.[1][2] This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of a specific, high-value derivative: 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine. We will delve into the mechanistic underpinnings of the synthetic strategy, offer a detailed, self-validating experimental protocol, and outline a complete workflow for structural confirmation and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and validation of this important heterocyclic compound.

Strategic Approach: Retrosynthesis and Mechanistic Rationale

The synthesis of 2-aminothiazole derivatives is most reliably achieved through the Hantzsch thiazole synthesis, a classic and robust condensation reaction first described in 1887.[3] This method involves the reaction of an α-haloketone with a thioamide or, in our case, thiourea to yield the desired 2-aminothiazole.[4][5]

Retrosynthetic Analysis

A retrosynthetic approach to our target molecule logically disconnects the thiazole ring at the C-N and C-S bonds, identifying two key synthons: an α-haloketone and thiourea.

G Target 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine Disconnect C-N and C-S Bond Disconnection (Hantzsch Synthesis) Target->Disconnect Intermediates Disconnect->Intermediates Thiourea Thiourea Intermediates->Thiourea Haloketone 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one Intermediates->Haloketone Acetophenone 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one Haloketone->Acetophenone α-Bromination

Caption: Retrosynthetic pathway for the target compound.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch synthesis is a high-yielding and straightforward reaction.[4] The mechanism proceeds through several distinct steps:

  • Nucleophilic Attack (SN2 Reaction): The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic α-carbon of the haloketone, displacing the bromide ion.

  • Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the intermediate attacks the carbonyl carbon.

  • Dehydration: The resulting hydroxyl group is eliminated as a water molecule to form the aromatic thiazole ring.

This reaction pathway is highly reliable for constructing the 2-aminothiazole core structure.[6]

G cluster_start Starting Materials cluster_steps Reaction Mechanism cluster_end Product Haloketone α-Haloketone SN2 S-Alkylation (SN2 Attack) Haloketone->SN2 Thiourea Thiourea Thiourea->SN2 Cyclization Intramolecular Cyclization SN2->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2-Aminothiazole Dehydration->Product

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis Workflow

This section provides a detailed, two-stage protocol for the synthesis of the title compound. Safety glasses, lab coats, and chemical-resistant gloves must be worn at all times. All operations involving bromine and α-bromoketones must be performed in a certified chemical fume hood.

Overall Synthesis Workflow

G Start Start: 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one Step1 Step 1: α-Bromination (Br2, Acetic Acid) Start->Step1 Intermediate Intermediate: 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one Step1->Intermediate Step2 Step 2: Hantzsch Cyclization (Thiourea, Ethanol, Reflux) Intermediate->Step2 Workup Work-up & Purification (Neutralization, Filtration, Recrystallization) Step2->Workup Product Final Product: 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine Workup->Product Analysis Characterization (NMR, IR, MS, HPLC, EA) Product->Analysis

Caption: Overall experimental workflow for synthesis and analysis.

Stage 1: Synthesis of 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one
  • Rationale: The α-bromination of the starting acetophenone is the critical first step to create the electrophilic α-haloketone required for the Hantzsch reaction. Acetic acid serves as a suitable solvent and catalyst for the enolization required for bromination.

  • Materials:

    • 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one

    • Bromine (Br₂)

    • Glacial Acetic Acid

    • Ice-water bath

    • Sodium bisulfite solution (aqueous)

    • Dichloromethane (DCM)

    • Magnesium sulfate (anhydrous)

    • Rotary evaporator

  • Procedure:

    • Dissolve 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the flask in an ice-water bath.

    • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10°C. The disappearance of the bromine color indicates its consumption.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

    • Once the reaction is complete, carefully pour the mixture into a beaker of ice water. A precipitate should form.

    • To quench any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the orange color disappears.

    • Extract the aqueous mixture with dichloromethane (3x).

    • Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude α-bromoketone, which can often be used in the next step without further purification.

Stage 2: Synthesis of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine
  • Rationale: This is the core cyclization step. Ethanol is a common and effective solvent. Heating under reflux provides the necessary activation energy for the reaction to proceed to completion.[8] A final basic wash is used to deprotonate the thiazole amine, ensuring its precipitation as a free base.[4]

  • Materials:

    • 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one (from Stage 1)

    • Thiourea

    • Ethanol (95%)

    • 5% Sodium bicarbonate solution (aqueous)

    • Büchner funnel and filter flask

  • Procedure:

    • In a round-bottom flask, combine the crude 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one (1.0 eq) and thiourea (1.2 eq).[4]

    • Add ethanol to the flask to create a slurry and equip the flask with a reflux condenser.

    • Heat the mixture to reflux with vigorous stirring for 3-4 hours. Monitor the reaction by TLC until the starting bromoketone is consumed.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into a beaker containing 5% aqueous sodium bicarbonate solution to neutralize the hydrobromide salt formed and precipitate the product.[4][9]

    • Stir for 30 minutes, then collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

    • Dry the solid product. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the final compound. A combination of spectroscopic and analytical techniques must be employed.

Expected Characterization Data Summary
Technique Purpose Expected Observations
¹H NMR Structural ElucidationSignals for aromatic protons (distinct splitting pattern for the 3-fluoro-4-methoxyphenyl group), a singlet for the thiazole C5-H, a broad singlet for the -NH₂ protons, and a singlet for the methoxy (-OCH₃) group.[10][11]
¹³C NMR Carbon Skeleton ConfirmationResonances for all unique carbon atoms, including the thiazole ring carbons (C2, C4, C5), and the carbons of the substituted phenyl ring.[12]
FT-IR Functional Group IDCharacteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic/aliphatic), C=N stretching (thiazole ring), and C-O stretching (methoxy).[13][14]
Mass Spec. (MS) Molecular Weight & FormulaA molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of C₁₀H₉FN₂OS (m/z = 224.04).[7][15]
HPLC Purity AssessmentA single major peak in the chromatogram, indicating high purity (typically >95%).[16][17]
Elemental Analysis Elemental CompositionThe experimentally determined percentages of C, H, N, and S should align with the calculated values for the molecular formula C₁₀H₉FN₂OS.[7]
Detailed Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Protocol: Dissolve a 5-10 mg sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

    • Expert Insight: DMSO-d₆ is often preferred as the amine protons are more likely to be observed as a distinct, exchangeable peak. The proton on the thiazole ring (C5-H) is expected to appear as a singlet typically in the range of 6.5-7.5 ppm.[18]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy

    • Protocol: Prepare a sample pellet using potassium bromide (KBr) or analyze using an Attenuated Total Reflectance (ATR) accessory.

    • Expert Insight: Look for a pair of sharp peaks in the 3300-3450 cm⁻¹ region, characteristic of the primary amine N-H stretches. The C=N stretch of the thiazole ring typically appears around 1500-1620 cm⁻¹.[13][14]

  • Mass Spectrometry (MS)

    • Protocol: Analyze the sample using Electrospray Ionization (ESI) in positive ion mode.

    • Expert Insight: High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[19]

  • High-Performance Liquid Chromatography (HPLC)

    • Protocol: Develop a reverse-phase HPLC method using a C18 column. A typical mobile phase could be a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). Detection is commonly performed using a UV detector at a wavelength where the compound shows maximum absorbance (e.g., 254 nm or 280 nm).

    • Expert Insight: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This method is crucial for quantifying impurities and ensuring the material meets specifications for further applications.[16][20][21]

Conclusion

This guide has detailed a reliable and well-established synthetic route for 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine via the Hantzsch thiazole synthesis. By following the outlined protocols for synthesis, purification, and characterization, researchers can confidently prepare and validate this compound with high purity. The causality-driven explanations and detailed analytical procedures provide a self-validating framework, ensuring reproducibility and scientific rigor essential for research and drug development.

References

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  • RSC Publishing. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. [Link]

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  • Taylor & Francis Online. Synthesis of heterocycles by use of thioureas as chiral auxiliaries and as reactants. [Link]

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  • (Thio)urea-Catalyzed Formation of Heterocyclic Compounds. [Link]

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  • TSI Journals. A Facile Synthesis of New Heterocyclic Compounds from Thiour. [Link]

  • Semantic Scholar. A Facile Synthesis of New Heterocyclic Compounds from Thiourea and Urea, which Links with Some Hexoses. [Link]

  • RSC Publishing. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

  • SpringerLink. Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. [Link]

  • ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... [Link]

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  • Research & Reviews: Journal of Chemistry. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. [Link]

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  • NIH National Center for Biotechnology Information. Synthetic Access to Aromatic α-Haloketones. [Link]

  • MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]

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  • NIH National Center for Biotechnology Information. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]

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  • ARKIVOC. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

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  • ResearchGate. Synthesis of 4-Aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)- sulfamoyl]phenyl}but-2-eneamides. [Link]

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  • MDPI. Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. [Link]

  • NIH National Center for Biotechnology Information. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. [Link]

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Exploratory

Introduction: The Prominence of the 2-Aminothiazole Scaffold in Medicinal Chemistry

An In-Depth Technical Guide on the Biological Activity of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically act...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activity of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2][3] Its unique structural features and ability to interact with various biological targets have made it a focal point in drug discovery and development.[4] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][5] This guide provides a comprehensive technical overview of the potential biological activities of a specific derivative, 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine, by synthesizing data from structurally related compounds. While specific research on this exact molecule is not extensively available in the public domain, the known activities of its structural analogs provide a strong foundation for predicting its biological profile and guiding future research.

The core structure of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine combines the versatile 2-aminothiazole ring with a substituted phenyl group. The presence of a fluorine atom and a methoxy group on the phenyl ring is of particular interest, as these substitutions are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing their efficacy and metabolic stability.[6]

Anticipated Anticancer Activity: Targeting Key Pathways in Malignancy

The 2-aminothiazole scaffold is a cornerstone in the development of novel anticancer agents.[1][4] Several clinically approved and investigational anticancer drugs, such as Dasatinib and Alpelisib, feature this core structure.[1] The anticancer potential of 2-aminothiazole derivatives stems from their ability to inhibit various molecular targets crucial for cancer cell proliferation, survival, and metastasis.[2]

Potential Mechanisms of Anticancer Action

Based on studies of structurally similar compounds, 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine is hypothesized to exert its anticancer effects through several mechanisms:

  • Kinase Inhibition: A primary mode of action for many 2-aminothiazole-based anticancer agents is the inhibition of protein kinases that are often dysregulated in cancer. These include tyrosine kinases and serine/threonine kinases involved in signaling pathways that control cell growth, differentiation, and survival.

  • Tubulin Polymerization Inhibition: Some thiazole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8]

  • Induction of Apoptosis: By modulating various signaling pathways, these compounds can trigger programmed cell death in cancer cells.

Supporting Data from Structurally Related Compounds

The following table summarizes the in vitro antiproliferative activity of representative 2-aminothiazole derivatives against various cancer cell lines, illustrating the potential potency of this class of compounds.

Compound ID/DescriptionCell LineIC50 (µM)Reference
[3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amineHL-607.5[6]
[3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amineJurkat8.9[6]
4-Substituted Methoxybenzoyl-aryl-thiazole (SMART) derivativeMelanoma0.021[7]
4-Substituted Methoxybenzoyl-aryl-thiazole (SMART) derivativeProstate0.071[7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of treatment concentrations. Add the compound dilutions to the respective wells and incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding cell_culture->cell_seeding compound_prep 3. Compound Preparation compound_treatment 4. Cell Treatment compound_prep->compound_treatment mtt_addition 5. MTT Addition formazan_solubilization 6. Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading 7. Absorbance Reading formazan_solubilization->absorbance_reading data_analysis 8. Data Analysis (IC50) absorbance_reading->data_analysis

Workflow for the in vitro cytotoxicity (MTT) assay.

Potential Antimicrobial Properties

Thiazole derivatives are well-documented for their broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[9] The incorporation of a 2-aminothiazole core is a common strategy in the design of new antimicrobial agents.[10][11]

Hypothesized Mechanisms of Antimicrobial Action

The antimicrobial effects of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine could be attributed to:

  • Enzyme Inhibition: Interference with essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase, which are vital for bacterial replication and survival.

  • Disruption of Cell Membrane Integrity: Alteration of the microbial cell membrane, leading to leakage of intracellular components and cell death.

  • Inhibition of Biofilm Formation: Prevention of the formation of microbial biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to antibiotics.[12]

Illustrative Antimicrobial Activity of Related Compounds

The following table presents the minimum inhibitory concentration (MIC) values of some thiazole derivatives against representative bacterial and fungal strains.

Compound ClassMicroorganismMIC (µg/mL)Reference
3,4-dihydroxyphenyl-thiazolePseudomonas aeruginosa15.62–31.25[12]
3,4-dihydroxyphenyl-thiazoleEnterococcus faecalis15.62–31.25[12]
3,4-dihydroxyphenyl-thiazoleStaphylococcus aureus62.5–125[12]
4-Trifluoromethyl bithiazolesEnterococcus faecalis8-16[13]
4-Trifluoromethyl bithiazolesStreptococcus pyogenes8-16[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a compound against a specific microorganism.

  • Microorganism Preparation: Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Compound Dilution: Prepare a series of twofold dilutions of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Determination_Workflow start Start prep_microorganism 1. Prepare Microbial Suspension start->prep_microorganism prep_compound 2. Prepare Compound Dilutions start->prep_compound inoculate_plate 3. Inoculate 96-well Plate prep_microorganism->inoculate_plate prep_compound->inoculate_plate incubate 4. Incubate at 37°C inoculate_plate->incubate read_results 5. Determine MIC incubate->read_results end_mic MIC Value read_results->end_mic

Workflow for MIC determination via broth microdilution.

Predicted Anti-inflammatory Effects

The 2-aminothiazole scaffold is also present in compounds with significant anti-inflammatory properties.[5][14] These compounds often act by modulating key inflammatory pathways.

Plausible Mechanisms of Anti-inflammatory Action

The anti-inflammatory activity of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine may involve:

  • Inhibition of Pro-inflammatory Enzymes: Targeting enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are responsible for the production of inflammatory mediators such as prostaglandins and leukotrienes.[15]

  • Modulation of Inflammatory Signaling Pathways: Inhibition of key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of pro-inflammatory cytokines and chemokines.[16][17]

  • Induction of Anti-inflammatory Mediators: Upregulation of anti-inflammatory molecules such as heme oxygenase-1 (HO-1).[16]

Signaling Pathway: Inhibition of the NF-κB Pathway

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Induces Thiazole_Compound 4-(3-Fluoro-4-methoxyphenyl) -1,3-thiazol-2-amine Thiazole_Compound->IKK Inhibits

Inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol describes a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Conclusion and Future Directions

While direct experimental data on 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine is limited, the extensive body of research on structurally related 2-aminothiazole derivatives strongly suggests its potential as a biologically active agent with possible anticancer, antimicrobial, and anti-inflammatory properties. The presence of the fluoro and methoxy substituents on the phenyl ring may further enhance its therapeutic potential.

Future research should focus on the synthesis and comprehensive biological evaluation of this specific compound. This would involve in vitro screening against a panel of cancer cell lines and microbial strains, followed by in vivo studies to assess its efficacy and safety profile. Mechanistic studies will also be crucial to elucidate the precise molecular targets and signaling pathways modulated by this compound. The insights gained from such investigations will be invaluable for the potential development of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine as a novel therapeutic agent.

References

  • [2-CYCLOPROPYL-1-(3-FLUORO-4-METHYLPHENYL)ETHYL]-5-METHYL-N-PROP-2-YNYL-1,3-THIAZOL-2-AMINE - WIPO Patentscope]([Link])

  • [Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1][3][5]thiadiazole Derivatives]([Link])

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Foundational

Spectroscopic Profile of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine: A Predictive and Comparative Guide

Abstract: This technical guide provides a detailed spectroscopic characterization of the novel heterocyclic compound, 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine. In the absence of publicly available experimental sp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed spectroscopic characterization of the novel heterocyclic compound, 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine. In the absence of publicly available experimental spectra for this specific molecule, this document leverages high-fidelity computational prediction methods to establish a baseline spectroscopic profile. This predicted data is rigorously benchmarked against and contextualized by published, experimental data from structurally analogous compounds. The guide offers an in-depth analysis of the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, making it an essential resource for researchers in medicinal chemistry and drug development engaged in the synthesis and characterization of related molecular entities.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The specific substitution pattern of an aryl group at the C4 position, such as the 3-fluoro-4-methoxyphenyl moiety, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Accurate structural confirmation and purity assessment are paramount in the drug discovery pipeline, with spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) serving as the cornerstones of molecular characterization.

This guide addresses the current information gap regarding the experimental spectroscopic data for 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine (CAS 716-75-6)[1][2]. By providing a detailed predictive analysis, we aim to equip researchers with a reliable reference for identifying this compound and understanding its structural nuances. The causality behind spectral assignments is explained, and comparisons to known compounds provide a framework for experimental validation.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine are numbered as shown in the diagram below. This numbering scheme will be used consistently for all NMR peak assignments.

Caption: Numbering scheme for 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Experimental Protocol (Standard Acquisition)

A standard protocol for acquiring NMR spectra for this type of compound would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons (e.g., -NH₂).

  • Spectrometer: Utilize a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm), and the expected multiplicities and coupling constants (J) are provided.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Atom No.Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Comparative Insights
H-5~7.0 - 7.2s-The singlet corresponds to the proton on the thiazole ring. Its chemical shift is influenced by the aromatic nature of the ring and the adjacent sulfur atom. In similar 2-amino-4-arylthiazoles, this proton typically appears in this region.
-NH₂~7.3br s-The broad singlet is characteristic of the amine protons. This peak is exchangeable with D₂O. Its chemical shift can vary depending on solvent and concentration.
H-2'~7.6 - 7.7ddJ(H,F) ≈ 12-14, J(H,H) ≈ 2This proton is ortho to the thiazole ring and meta to the fluorine. It will appear as a doublet of doublets due to coupling with both the fluorine and H-6'. The large coupling constant is characteristic of ortho H-F coupling.
H-5'~7.1 - 7.2tJ(H,H) ≈ 8-9This proton is ortho to the methoxy group and will appear as a triplet due to coupling with the adjacent H-6'.
H-6'~7.5 - 7.6dddJ(H,H) ≈ 8-9, J(H,H) ≈ 2, J(H,F) ≈ 2This proton is coupled to H-5', H-2', and the fluorine atom, resulting in a complex multiplet, likely a doublet of doublet of doublets.
-OCH₃~3.9s-The methoxy group protons will appear as a sharp singlet in the typical region for aryl methyl ethers.
Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum provides insight into the carbon environment of the molecule. Key chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Atom No.Predicted δ (ppm)Coupling (JCF, Hz)Rationale & Comparative Insights
C2~168-The carbon of the aminothiazole C=N bond is highly deshielded and typically appears in this region.
C4~145-This carbon is part of the thiazole ring and is attached to the phenyl group.
C5~105-The C-H carbon of the thiazole ring is expected to be significantly shielded relative to the other ring carbons.
C1'~125d, J ≈ 3-5The ipso-carbon of the phenyl ring, showing a small coupling to the meta-fluorine.
C2'~113d, J ≈ 8-10This carbon is meta to the fluorine and ortho to the thiazole, showing moderate C-F coupling.
C3'~158d, J ≈ 240-250The carbon directly bonded to fluorine exhibits a very large one-bond C-F coupling constant, a characteristic feature in ¹³C NMR.
C4'~148d, J ≈ 10-12This carbon is para to the fluorine and bonded to the methoxy group, showing a smaller C-F coupling.
C5'~115sThe chemical shift is influenced by the ortho-methoxy group.
C6'~120d, J ≈ 3-5This carbon is ortho to the fluorine, showing a small C-F coupling.
-OCH₃~56-The methoxy carbon appears in its characteristic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (Standard Acquisition)
  • Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Predicted Key IR Absorption Bands

The predicted key vibrational frequencies for 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine are listed in Table 3. These predictions are based on characteristic group frequencies observed in similar molecules.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3450 - 3300Medium-StrongN-H stretching (asymmetric & symmetric)Characteristic of the primary amine (-NH₂) group. Often appears as a doublet.
3150 - 3050MediumAromatic C-H stretchingCorresponds to the C-H vibrations of the phenyl and thiazole rings.
~1620StrongC=N stretching (thiazole ring)A strong absorption typical for the endocyclic C=N bond in the thiazole ring.
~1580, ~1500Medium-StrongC=C stretching (aromatic rings)Characteristic skeletal vibrations of the phenyl and thiazole rings.
~1250StrongC-O-C asymmetric stretching (aryl ether)A strong, characteristic band for the aryl ether linkage.
~1150StrongC-F stretchingThe carbon-fluorine bond vibration typically appears in this region as a strong band.
~850 - 750StrongC-H out-of-plane bendingThese bands are indicative of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Experimental Protocol (Standard Acquisition)
  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule, providing detailed fragmentation. Electrospray Ionization (ESI) is also frequently used, typically yielding the protonated molecule [M+H]⁺.

  • Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions.

Predicted Mass Spectrum Data

The molecular formula of the compound is C₁₀H₉FN₂OS, with a monoisotopic mass of 224.04 g/mol .

  • Molecular Ion (M⁺˙): In an EI spectrum, a prominent molecular ion peak is expected at m/z = 224.

  • Protonated Molecule [M+H]⁺: In an ESI spectrum, the base peak would likely be at m/z = 225.

Proposed Fragmentation Pathway

The fragmentation of the molecular ion is crucial for structural elucidation. A plausible EI fragmentation pathway is proposed below.

fragmentation M [M]+• m/z = 224 F1 [M - CH3]+• m/z = 209 M->F1 - •CH3 F2 [C8H5FNOS]+• m/z = 194 M->F2 - H2CN F3 [C7H4FN]+• m/z = 121 F2->F3 - S=C=NH F4 [C3H2NS]+• m/z = 84 F2->F4 - C5H3F

Caption: Proposed EI-MS fragmentation pathway for the target molecule.

  • Loss of a Methyl Radical: A common fragmentation for methoxy groups is the loss of a methyl radical (•CH₃) to give a fragment at m/z = 209.

  • Ring Fragmentation: Cleavage of the thiazole ring can occur, leading to various smaller fragments. For instance, cleavage of the C2-N3 and C4-C5 bonds could lead to the loss of H₂CN, resulting in a fragment at m/z = 194.

  • Further Fragmentation: Subsequent fragmentations of these initial ions would lead to smaller, characteristic ions, such as the fluorophenyl cation or fragments of the thiazole ring.

Conclusion

This technical guide presents a comprehensive, albeit predictive, spectroscopic profile for 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine. The provided analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data offers a robust framework for the characterization of this compound. The rationale behind each spectral feature has been detailed, and where appropriate, comparisons have been drawn to the known spectral characteristics of similar molecules. This document is intended to serve as a valuable and authoritative resource for scientists and researchers, facilitating the identification and structural confirmation of this and related compounds in a drug discovery and development context. Experimental verification of these predictions is encouraged and will be a valuable contribution to the scientific literature.

References

  • Thoreauchem. 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine-716-75-6. Available from: [Link]

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Exploratory

An In-Depth Technical Guide to the Crystal Structure Determination of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

Audience: Researchers, scientists, and drug development professionals. Executive Summary: The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wi...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Understanding the three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state of these compounds is paramount for rational drug design and the development of structure-activity relationships (SAR). This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure determination of a novel 2-aminothiazole derivative, 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine. While a public crystal structure for this specific molecule is not available, this document serves as an in-depth walkthrough of the entire experimental and computational workflow, from synthesis to final structural analysis. We detail the causality behind experimental choices in synthesis, crystal growth, single-crystal X-ray diffraction (SCXRD) data collection, structure solution and refinement, and the analysis of intermolecular interactions through techniques like Hirshfeld surface analysis. This guide is designed to be a self-validating system of protocols, grounded in authoritative references, to empower researchers in the structural elucidation of new chemical entities.

Introduction: The Significance of 2-Aminothiazoles in Drug Discovery

The 1,3-thiazole ring, particularly when substituted with an amino group at the 2-position, is a privileged scaffold in drug discovery.[4] This five-membered heterocycle is a key structural component in a variety of natural products and synthetic drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The broad spectrum of activities associated with 2-aminothiazole derivatives, ranging from anticancer to neuroprotective effects, makes them a focal point of intensive research.[3][5]

The efficacy and selectivity of a drug molecule are intrinsically linked to its three-dimensional structure. Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement in the solid state.[6] This information is critical for:

  • Understanding Structure-Activity Relationships (SAR): Correlating specific structural features (e.g., bond angles, conformations, substituent orientations) with biological activity.

  • Rational Drug Design: Guiding the design of new analogues with improved potency, selectivity, and pharmacokinetic properties.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on its stability, solubility, and bioavailability.

This guide focuses on the hypothetical but methodologically rigorous process of determining the crystal structure of 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine , a molecule combining the 2-aminothiazole core with a substituted phenyl ring, features often explored in the quest for novel therapeutic agents.

Synthesis and Purification of the Target Compound

The Hantzsch thiazole synthesis is a classic and highly reliable method for the preparation of 2-aminothiazole derivatives.[7] It involves the condensation reaction between an α-haloketone and a thioamide (or thiourea for 2-aminothiazoles).[7] The causality behind choosing this method lies in its high yields and the ready availability of the starting materials.

The proposed synthesis for 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine involves the reaction of 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one with thiourea.

Hantzsch_Thiazole_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Haloketone 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one Reaction Condensation Haloketone->Reaction Thiourea Thiourea Thiourea->Reaction Product 4-(3-Fluoro-4-methoxyphenyl)- 1,3-thiazol-2-amine Reaction->Product Hantzsch Synthesis

Caption: Proposed Hantzsch synthesis pathway for the target compound.

Experimental Protocol: Synthesis
  • Preparation of the α-haloketone: To a solution of 1-(3-fluoro-4-methoxyphenyl)ethan-1-one (1.0 eq) in a suitable solvent like diethyl ether or chloroform, add bromine (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC). The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one, which can be used in the next step without further purification.[8]

  • Hantzsch Condensation: A solution of 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one (1.0 eq) and thiourea (1.2 eq) in ethanol is refluxed for 4-6 hours.[7][8] The progress of the reaction is monitored by TLC.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is made basic (pH ~8-9) by the addition of a saturated aqueous solution of sodium bicarbonate to precipitate the product. The solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine. Purity is confirmed by NMR spectroscopy and mass spectrometry.

Single Crystal Growth: The Gateway to Diffraction

Obtaining high-quality single crystals is often the most challenging step in structure determination.[9] The purity of the compound is paramount; even small amounts of impurities can inhibit crystal growth or lead to poorly ordered crystals. The choice of solvent and crystallization technique are critical variables that must be systematically explored.

Common Crystallization Techniques
  • Slow Evaporation: A nearly saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This is often the simplest and first method to try.[9][10]

  • Vapor Diffusion: A concentrated solution of the compound in a good solvent is placed in a small open vial, which is then placed in a larger sealed container containing a poor solvent (the "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in a narrow tube (e.g., an NMR tube). Crystals form at the interface where the two liquids slowly mix.

  • Thermal Control (Slow Cooling): A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature or below.

Crystallization_Workflow cluster_methods Techniques Start High-Purity Compound SolventScreen Solvent Screening (Solubility Tests) Start->SolventScreen MethodSelection Select Crystallization Method SolventScreen->MethodSelection Evaporation Slow Evaporation MethodSelection->Evaporation VaporDiffusion Vapor Diffusion MethodSelection->VaporDiffusion Cooling Slow Cooling MethodSelection->Cooling Other Other Methods MethodSelection->Other Setup Set up Multiple Crystallization Trials Evaporation->Setup VaporDiffusion->Setup Cooling->Setup Other->Setup Incubation Incubate in an Undisturbed Environment Setup->Incubation Harvest Harvest Suitable Crystals Incubation->Harvest End Proceed to SCXRD Harvest->End

Caption: General workflow for single crystal growth.

Protocol: Crystal Growth
  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) to find one in which it is moderately soluble.

  • Trial Setup: Prepare nearly saturated solutions in promising solvents. For slow evaporation, filter the solutions into clean, small vials and cover them with parafilm pierced with a few needle holes.

  • Incubation: Place the vials in a location free from vibrations and temperature fluctuations.

  • Monitoring: Observe the vials periodically without disturbing them. High-quality crystals are typically clear, have well-defined faces, and are of a suitable size (0.1-0.4 mm in at least two dimensions).[11]

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable single crystal is obtained, it is subjected to a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which is dependent on the internal arrangement of the atoms. A modern diffractometer with a CCD or CMOS detector is used to collect these diffraction patterns as the crystal is rotated.[6]

Protocol: Data Collection
  • Crystal Mounting: A selected crystal is mounted on a goniometer head using a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage during data collection.

  • Initial Screening: A few initial diffraction images are collected to assess the quality of the crystal and to determine the unit cell parameters and space group.

  • Data Collection Strategy: A strategy is devised to collect a complete and redundant dataset. This involves setting parameters such as the detector distance, exposure time per frame, and the total rotation range.[12] A full dataset collection can take several hours.[6]

  • Data Processing: The raw diffraction images are processed using specialized software. This involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (like absorption), and generating a reflection file (.hkl file) for structure solution.

Table 1: Hypothetical Crystallographic Data Collection Parameters
ParameterValue
Chemical FormulaC₁₀H₉FN₂OS
Formula Weight224.26 g/mol
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.5 Å, b = 15.4 Å, c = 7.9 Å
α = 90°, β = 98.5°, γ = 90°
Volume1020 ų
Z (Molecules per cell)4
Calculated Density1.460 Mg/m³
Absorption Coefficient0.320 mm⁻¹
F(000)464
Crystal Size0.30 x 0.20 x 0.15 mm³
Theta range for data collection2.5° to 28.0°
Reflections collected9500
Independent reflections2300 [R(int) = 0.045]

Crystal Structure Solution and Refinement

The reflection file contains the intensities of the diffracted X-rays, but the phase information is lost during the experiment. Solving the "phase problem" is the first step in determining the electron density map, from which the atomic positions can be deduced.

The SHELX suite of programs is the industry standard for small-molecule crystallography.[13][14] SHELXS or SHELXT is used for structure solution (using direct methods or Patterson methods), and SHELXL is used for refinement.[14]

Structure_Solution_Refinement Input Reflection Data (.hkl) Instruction File (.ins) Solution Structure Solution (SHELXS/T) - Direct Methods - Determine initial atomic positions Input->Solution RefinementLoop Iterative Refinement (SHELXL) Solution->RefinementLoop ModelBuilding Model Building & Correction - Assign atom types - Add H atoms - Model disorder (if any) RefinementLoop->ModelBuilding Refine positions & displacement parameters Validation Structure Validation - Check R-factors - Examine difference map - Check geometry RefinementLoop->Validation ModelBuilding->RefinementLoop Update model Validation->RefinementLoop If model is incomplete/incorrect FinalModel Final Crystal Structure (.cif file) Validation->FinalModel If model is complete & correct

Caption: Workflow for crystal structure solution and refinement.

Protocol: Structure Solution and Refinement
  • Structure Solution: The .hkl and an instruction (.ins) file are used as input for a program like SHELXT. The program attempts to find the phases and generates an initial model of the structure, usually locating the heavier atoms (S, F, O, N, C).

  • Initial Refinement: This initial model is refined using SHELXL. This process uses a least-squares method to adjust the atomic coordinates and thermal parameters to best fit the experimental diffraction data.

  • Model Completion: The refined model is examined. Missing atoms are located from the difference electron density map. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, which provides a more accurate model.

  • Convergence: The refinement is continued for several cycles until the model converges, which is indicated by a stable R-factor (a measure of the agreement between the calculated and observed structure factors) and a flat difference electron density map.

Table 2: Hypothetical Crystal Data and Structure Refinement Details
ParameterValue
Refinement methodFull-matrix least-squares on F²
Data / restraints / params2300 / 0 / 145
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.042, wR2 = 0.115
R indices (all data)R1 = 0.055, wR2 = 0.125
Largest diff. peak/hole0.25 and -0.21 e.Å⁻³

Analysis of the Crystal Structure

With a fully refined crystal structure, a detailed analysis of the molecular geometry and intermolecular interactions can be performed.

Caption: Schematic of the 4-(Aryl)-1,3-thiazol-2-amine core structure.

Molecular Geometry

Analysis of the refined structure would provide precise bond lengths, bond angles, and torsion angles. Key features to examine would include:

  • The planarity of the thiazole ring.

  • The dihedral angle between the thiazole ring and the 3-fluoro-4-methoxyphenyl ring, which describes the overall conformation of the molecule.

  • The geometry around the exocyclic amino group.

Table 3: Hypothetical Selected Geometric Parameters (Å, °)
ParameterValueParameterValue
S1–C21.76C2–N1–C5110.5
S1–C51.72N1–C2–N3125.0
N1–C21.32C2–N3–C4108.0
N3–C41.38N3–C4–C5115.5
C4–C51.36C4–C5–S1111.0
Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For this molecule, one would expect:

  • Hydrogen Bonding: The amino group is a strong hydrogen bond donor, and the thiazole nitrogen atoms are potential acceptors. These interactions would likely play a dominant role in the crystal packing, potentially forming dimers or chains.

  • π-π Stacking: The aromatic thiazole and phenyl rings could engage in π-π stacking interactions.

  • Other Interactions: C-H···F, C-H···O, and C-H···π interactions could also contribute to the overall stability of the crystal lattice.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[15][16] It maps properties onto a surface defined by the molecule's electron density in the crystal.

  • d_norm surface: This surface highlights regions of close intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii, which are typically hydrogen bonds.

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts, providing a quantitative measure of the contribution of different types of interactions (e.g., H···H, O···H, C···H) to the overall crystal packing.[15]

Conclusion and Future Perspectives

This guide has outlined a comprehensive and technically rigorous workflow for the determination of the crystal structure of 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine. By following these established protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a precise three-dimensional model of the molecule.

The resulting structural information—including conformational details and a complete map of intermolecular interactions—is invaluable for the fields of medicinal chemistry and drug development. It provides a solid foundation for understanding structure-activity relationships, guiding the design of more potent and selective analogues, and ensuring the solid-state properties of the compound are well-characterized for further development.

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Foundational

An In-depth Technical Guide to the Solubility and Stability of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine, with a primary...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine, with a primary focus on its solubility and stability characteristics. Intended for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols for the systematic evaluation of these critical parameters. The guide emphasizes the rationale behind experimental design, adherence to industry standards, and the application of robust analytical methodology to ensure data integrity. By synthesizing established principles of thiazole chemistry with practical, field-proven insights, this whitepaper serves as a vital resource for the preclinical assessment of this and structurally related compounds.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The specific compound, 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine, combines this key heterocycle with a substituted phenyl ring, suggesting its potential as an intermediate or candidate in drug discovery programs. Its fluorine and methoxy substituents can significantly influence metabolic stability, receptor binding, and overall pharmacokinetic properties.

A thorough understanding of the solubility and stability of this molecule is a non-negotiable prerequisite for its advancement in any pharmaceutical development pipeline. These fundamental properties dictate formulation strategies, bioavailability, and shelf-life. This guide provides the foundational knowledge and actionable protocols to comprehensively characterize 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine.

Physicochemical Properties

A precise understanding of the compound's basic physicochemical properties is the starting point for all subsequent analysis. While extensive experimental data for this specific molecule is not widely published, we can compile its known identifiers and provide context based on related structures.

PropertyValueSource
IUPAC Name 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine-
CAS Number 716-75-6[4][5]
Molecular Formula C₁₀H₉FN₂OS[5]
Molecular Weight 224.26 g/mol [6]
Appearance Expected to be a solid
Predicted Solubility A structurally similar compound, 4-(4-Fluorophenyl)-1,3-thiazol-2-amine, has a reported aqueous solubility of >29.1 µg/mL at pH 7.4.[7] This suggests that the target compound is likely to exhibit low aqueous solubility.[7]

Aqueous and Solvent Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and, consequently, its bioavailability. A comprehensive solubility profile across various aqueous and organic media is essential for formulation development.

Rationale for Experimental Design

The choice of solubility media is dictated by the intended application. Aqueous buffers at physiologically relevant pH values (1.2, 4.5, and 6.8) simulate the conditions of the gastrointestinal tract. Organic solvents are chosen to understand the compound's behavior in potential formulation vehicles and for purification purposes. The shake-flask method (as described by Higuchi and Connors) remains the gold standard for determining thermodynamic solubility due to its directness and reliability.

Experimental Workflow: Thermodynamic Solubility

The following diagram outlines the workflow for determining the thermodynamic solubility of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess compound prep2 Add to vials with selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers, Water, Ethanol) prep1->prep2 equil1 Seal vials securely prep2->equil1 equil2 Agitate at constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) equil1->equil2 sample1 Allow solids to settle equil2->sample1 sample2 Withdraw supernatant and filter (e.g., 0.22 µm PVDF syringe filter) sample1->sample2 sample3 Dilute filtrate with appropriate mobile phase sample2->sample3 sample4 Quantify concentration using a validated analytical method (e.g., HPLC-UV) sample3->sample4

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol for Solubility Determination
  • Preparation of Solutions: Prepare aqueous buffers (pH 1.2, 4.5, 6.8) according to USP standards. Use HPLC-grade organic solvents (e.g., ethanol, methanol, acetonitrile).

  • Sample Preparation: Add an excess amount of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine to individual vials containing a known volume of each solvent system. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Sampling: After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles. Adsorption to the filter should be assessed.

  • Quantification: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) and determine the concentration using a validated HPLC-UV method against a standard curve.

Stability Profile and Forced Degradation Studies

Understanding the intrinsic stability of a drug candidate is mandated by regulatory bodies like the ICH.[8][9] Forced degradation studies, or stress testing, are performed to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[8][10]

Scientific Rationale for Stress Conditions

Thiazole rings, particularly those with aryl substituents, can be susceptible to specific degradation pathways.[11][12] The chosen stress conditions are designed to accelerate degradation and probe the molecule's vulnerabilities:

  • Acid/Base Hydrolysis: Investigates susceptibility to degradation in acidic and basic environments, which is relevant to both physiological conditions and potential liquid formulations.

  • Oxidation: Assesses the molecule's reactivity towards oxidative stress, which can be encountered during manufacturing and storage.

  • Photostability: Thiazole derivatives with aryl rings can undergo photodegradation, often through reactions with singlet oxygen.[11][12] This is a critical test for any drug substance that may be exposed to light.

  • Thermal Degradation: Evaluates the impact of elevated temperatures, which can occur during manufacturing (e.g., drying) and long-term storage in various climates.

Experimental Workflow: Forced Degradation Study

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_setup Study Setup cluster_conditions Stress Conditions cluster_analysis Analysis setup1 Prepare stock solution of the compound in a suitable solvent (e.g., Methanol) cond1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) setup1->cond1 cond2 Base Hydrolysis (e.g., 0.1M NaOH, 60°C) setup1->cond2 cond3 Oxidation (e.g., 3% H₂O₂, RT) setup1->cond3 cond4 Photostability (ICH Q1B light exposure) setup1->cond4 cond5 Thermal (Solid & Solution) (e.g., 80°C) setup1->cond5 analysis1 Withdraw samples at time points (e.g., 0, 2, 4, 8, 24h) cond1->analysis1 cond2->analysis1 cond3->analysis1 cond4->analysis1 cond5->analysis1 analysis2 Neutralize acid/base samples analysis1->analysis2 analysis3 Analyze by Stability-Indicating HPLC Method analysis2->analysis3 analysis4 Determine % Degradation and Relative Retention Times of Degradants analysis3->analysis4

Caption: Workflow for a Forced Degradation Study.

Detailed Protocols for Forced Degradation

The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[9]

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) and collect samples at various time points. Neutralize the samples with an equivalent amount of base before analysis.

  • Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH and neutralize with an equivalent amount of acid.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature. Protect from light.

  • Photostability: Expose the compound, both in solid state and in solution, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to high temperature (e.g., 80°C) in a controlled oven.

Analytical Methodology

A robust, stability-indicating analytical method is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this type of analysis.[10]

HPLC Method Development

The primary objective is to develop a method that can separate the parent compound from all potential degradation products and formulation excipients.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.[10]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the resolution of both polar and non-polar species.

  • Detection: The UV detection wavelength should be selected based on the UV spectrum of the compound, typically at the λmax to ensure maximum sensitivity. For thiazole derivatives, a wavelength around 238 nm has been reported to be effective.[10]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating that the parent peak is pure in all stressed samples, often using a photodiode array (PDA) detector to assess peak purity.

Conclusion

The systematic evaluation of solubility and stability is a critical, data-driven process in early-stage drug development. This guide provides the strategic framework and detailed protocols necessary for the comprehensive characterization of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine. By adhering to these methodologies, researchers can generate high-quality, reliable data to inform formulation design, predict in vivo behavior, and ensure the development of a safe and effective final product. The principles and techniques outlined herein are broadly applicable to the characterization of other novel chemical entities.

References

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  • Jain, D., & Basniwal, P. K. (2013). Forced degradation studies: a tool for determination of stability of drugs. Medical Science, 2(3), 149-165. [Link]

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  • Kumar, A., & Kumar, R. (2017). Synthesis, characterization and anti-inflammatory activity of certain novel 2, 4-disubstituted 1, 3-thiazole derivatives. Rasayan Journal of Chemistry, 10(1), 126-133. [Link]

  • Al-Ghorbani, M., El-Senduny, F. F., & Badria, F. A. (2017). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules (Basel, Switzerland), 22(12), 2064. [Link]

  • Chemsrc. 4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine. Chemsrc. [Link]

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  • Ghorbani, M., & Eisazadeh, H. (2020). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal, 5(2), 159-166. [Link]

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Exploratory

The 2-Aminothiazole Scaffold: A Privileged Motif for Diverse Therapeutic Targets

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The 2-aminothiazole (2-AT) core is a heterocyclic scaffold that has earned the status of a "privileged structure" i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole (2-AT) core is a heterocyclic scaffold that has earned the status of a "privileged structure" in medicinal chemistry.[1][2] Its remarkable versatility stems from its ability to engage in crucial hydrogen bonding interactions, particularly with the hinge region of kinase ATP-binding sites, and its amenability to chemical modification at multiple positions.[1][3] This adaptability allows for the generation of vast libraries of derivatives, many of which have demonstrated significant pharmacological activity across a wide spectrum of diseases.[4][5][6] Clinically successful drugs, such as the anticancer agent Dasatinib and the PI3K inhibitor Alpelisib, feature this core structure, underscoring its therapeutic relevance.[7] This guide provides a detailed exploration of the key therapeutic targets of 2-aminothiazole derivatives, synthesizing technical data with mechanistic insights to support drug discovery and development efforts.

Part 1: Anticancer Therapeutic Targets

2-aminothiazole derivatives have emerged as a prominent class of anticancer agents, primarily due to their ability to inhibit key enzymes and proteins that drive malignant transformation and progression.[7][8] Their modes of action are diverse, ranging from the inhibition of cell cycle regulators to the disruption of critical survival signaling pathways.

Protein Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer.[9][10] The 2-aminothiazole scaffold is particularly adept at targeting the ATP-binding pocket of these enzymes.[1]

Mechanistic Insight: Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis, including centrosome maturation, chromosome segregation, and cytokinesis.[4][10] Overexpression of Aurora kinases A and B is frequently observed in a wide variety of cancers and is linked to aneuploidy and tumorigenesis.[4][11] 2-aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and subsequent apoptosis in cancer cells.[9][12] These compounds typically function by competitively binding to the ATP pocket, which prevents the phosphorylation of key substrates like histone H3 at serine 10, a critical event for chromosome condensation.[4][12]

Quantitative Data: Inhibition of Aurora Kinases by 2-Aminothiazole Derivatives

Compound ClassTarget KinaseIC50 ValueCell LineReference
Aminobenzothiazole (15g)Aurora B10 nMHeLa[12]
Aminobenzothiazole (15k)Aurora B20 nMHeLa[12]
2-aminophenyl-5-halothiazoleAurora AVaries-[4]
CYC116 (Cyclacel)Aurora A/B--[8]

Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay

  • Objective: To quantify the enzymatic activity of a target Aurora kinase in the presence of varying concentrations of a 2-aminothiazole inhibitor.

  • Principle: This assay measures the transfer of the γ-phosphate from ATP to a specific peptide substrate by the kinase. The amount of phosphorylated substrate is then quantified, often using luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence technologies.

  • Methodology:

    • Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant human Aurora A or B kinase, a specific peptide substrate (e.g., Kemptide), and MgCl₂.

    • Compound Addition: Serially dilute the 2-aminothiazole test compound in DMSO and add to the reaction wells. Include a positive control (known inhibitor, e.g., VX-680) and a negative control (DMSO vehicle).

    • Kinase Reaction Initiation: Add a solution of ATP to all wells to initiate the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Signal Detection: Stop the reaction and measure the amount of product formed according to the specific assay kit's instructions (e.g., add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal).

    • Data Analysis: Plot the signal intensity against the inhibitor concentration. Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. normalized response).

Signaling Pathway Visualization

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome Centrosome Maturation Aneuploidy Aneuploidy & Tumorigenesis Centrosome->Aneuploidy Dysregulation leads to Spindle Spindle Assembly Spindle->Aneuploidy Dysregulation leads to Chromosomes Chromosome Condensation (Histone H3-pS10) Segregation Chromosome Segregation Segregation->Aneuploidy Dysregulation leads to Cytokinesis Cytokinesis Arrest Mitotic Arrest & Apoptosis Cytokinesis->Arrest Inhibition leads to Aurora Aurora Kinases (A & B) Aurora->Centrosome Aurora->Spindle Aurora->Chromosomes Aurora->Segregation Aurora->Cytokinesis Inhibitor 2-Aminothiazole Derivative Inhibitor->Aurora

Caption: Inhibition of Aurora Kinases by 2-aminothiazole derivatives disrupts mitosis.

Mechanistic Insight: CDKs are serine/threonine kinases that, when complexed with their regulatory cyclin partners, control the progression of the cell cycle.[13][14] The p16INK4a/CDK4/6/Retinoblastoma (Rb) pathway is frequently dysregulated in human cancers, making CDK4 and CDK6 attractive therapeutic targets.[13] 2-aminothiazole derivatives have been developed as potent and selective inhibitors of CDKs, including CDK2, CDK4, and CDK6.[13][15] By inhibiting these kinases, the compounds prevent the phosphorylation of the Rb protein (pRb).[13] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and leading to G1 cell cycle arrest.[13]

Quantitative Data: Antiproliferative Activity of CDK-Inhibiting 2-Aminothiazole Derivatives

CompoundTarget Kinase(s)IC50 (Kinase)Cell LineIC50 (Cell Proliferation)Reference
Compound ACDK4, CDK6Potent, selectiveT98G (glioma)Induces G1 arrest[13]
SNS-032CDK2/cycE48 nMA2780 (ovarian)95 nM[8]
Compound 14CDK21-10 nM rangeA2780 (ovarian)Potent activity[15]
Compound 51CDK2, CDK50.9 - 1.5 nMVarious0.27 - 6.9 µM[14][16]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the effect of a 2-aminothiazole CDK inhibitor on cell cycle distribution.

  • Principle: This method uses a fluorescent dye (e.g., Propidium Iodide, PI) that intercalates into DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

  • Methodology:

    • Cell Treatment: Seed cancer cells (e.g., T98G) in 6-well plates and allow them to adhere overnight. Treat the cells with the 2-aminothiazole inhibitor at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

    • Cell Harvesting: Harvest the cells by trypsinization, collecting both adherent and floating cells to include apoptotic populations.

    • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer.

    • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G1 phase indicates successful CDK4/6 inhibition.

Signaling Pathway Visualization

CDK_Pathway cluster_pathway G1/S Transition Pathway CDK46 CDK4/6 Rb Rb CDK46->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK46 activates E2F E2F Rb->E2F sequesters G1_Arrest G1 Cell Cycle Arrest Rb->G1_Arrest S_Phase_Genes S-Phase Genes (e.g., Cyclin E) E2F->S_Phase_Genes activates transcription Inhibitor 2-Aminothiazole Derivative Inhibitor->CDK46 inhibits

Caption: 2-aminothiazoles inhibit CDK4/6, preventing Rb phosphorylation and causing G1 arrest.

  • Src Family and Abl Kinases: The 2-aminothiazole scaffold is the core of Dasatinib, a potent inhibitor of the Bcr-Abl kinase (implicated in chronic myelogenous leukemia, CML) and the Src family of kinases.[3][7] Its development showcased the scaffold's versatility in achieving high potency against multiple kinase targets.[1][3]

  • PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell proliferation and survival, and its overactivation is common in cancer.[17] 2-aminothiazole derivatives, such as the approved drug Alpelisib, have been developed as inhibitors of key components like PI3Kα, effectively shutting down this pro-survival signaling cascade.[7][8][17]

Part 2: Antimicrobial Therapeutic Targets

The rise of antimicrobial resistance necessitates the discovery of novel agents with new mechanisms of action. 2-aminothiazole derivatives have shown promise as both antibacterial and antifungal agents.[5][18][19]

Mechanistic Insight: Molecular docking and in vitro studies have identified specific enzymes in microbial biosynthetic pathways as likely targets.[18][19]

  • Antibacterial Target (MurB): In bacteria, these derivatives are thought to inhibit UDP-N-acetylenolpyruvoylglucosamine reductase (MurB), an essential enzyme in the cytoplasmic steps of peptidoglycan synthesis.[18] Peptidoglycan is a critical component of the bacterial cell wall, and its inhibition leads to cell lysis.

  • Antifungal Target (CYP51): In fungi, the likely target is lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[18][19] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Disrupting its synthesis compromises membrane integrity and leads to fungal cell death.

Quantitative Data: Antimicrobial Activity of 2-Aminothiazole Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference DrugMIC (Reference)Reference
Compound 8Enterobacter cloacaePotentAmpicillinLess Potent[18][19]
Compound 1Trichoderma viridePotentKetoconazoleLess Potent[18][19]
VariousM. tuberculosis3.13--[20]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed after a defined incubation period.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of the 2-aminothiazole derivative in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

    • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., to 0.5 McFarland standard). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Add the diluted inoculum to each well of the microtiter plate.

    • Controls: Include a positive control well (microorganism with no compound) and a negative control well (broth only, no microorganism).

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Part 3: Neurodegenerative Disease Targets

The complexity of neurodegenerative disorders like Alzheimer's disease (AD) presents significant drug discovery challenges. 2-aminothiazole derivatives are being explored for their potential to interact with key targets in AD pathology.[21][22]

Alzheimer's Disease

Mechanistic Insight: The "amyloid cascade hypothesis" posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is the primary event initiating AD pathology.[23] Aβ is generated by the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: beta-secretase 1 (BACE1) and γ-secretase.[24] BACE1 performs the initial and rate-limiting step in this process. Therefore, inhibiting BACE1 is a primary therapeutic strategy to reduce the production of neurotoxic Aβ peptides.[24][25] Docking studies suggest that 2-aminothiazole derivatives can bind to the active site of BACE1, forming key hydrogen bonds with catalytic aspartate residues (Asp32 and Asp228), thereby blocking its enzymatic activity.[25]

Experimental Protocol: In Vitro BACE1 FRET Assay

  • Objective: To measure the inhibitory activity of 2-aminothiazole compounds against BACE1.

  • Principle: This assay uses a synthetic peptide substrate containing the BACE1 cleavage site, flanked by a fluorophore and a quencher. In the intact peptide, the quencher suppresses the fluorophore's signal via Förster Resonance Energy Transfer (FRET). Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Methodology:

    • Reaction Setup: In a 96-well plate, add the reaction buffer (e.g., sodium acetate, pH 4.5), the FRET peptide substrate, and the test compound at various concentrations.

    • Enzyme Addition: Add a solution of recombinant human BACE1 to all wells to initiate the reaction.

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes), protected from light.

    • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-enzyme control and a vehicle (DMSO) control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Signaling Pathway Visualization

BACE1_Pathway cluster_app Amyloid Precursor Protein (APP) Processing APP APP sAPPb sAPPβ APP->sAPPb CTFb C99 fragment APP->CTFb BACE1 BACE1 (β-secretase) BACE1->APP cleaves Ab Amyloid-β (Aβ) Peptide CTFb->Ab Gamma_Secretase γ-secretase Gamma_Secretase->CTFb cleaves Plaques Amyloid Plaques Ab->Plaques aggregates to form Inhibitor 2-Aminothiazole Derivative Inhibitor->BACE1 inhibits

Caption: BACE1 inhibition by 2-aminothiazoles blocks the production of amyloid-beta peptides.

In addition to amyloid plaques, neurofibrillary tangles composed of hyperphosphorylated tau protein are another major hallmark of AD.[26] A novel series of 2-aminothiazoles has been shown to provide strong protection against tau-induced neuronal toxicity in cellular models of AD, suggesting they may act on pathways that mitigate the downstream consequences of tau pathology.[26]

Conclusion

The 2-aminothiazole scaffold represents a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility and therapeutic potential. Its derivatives have been successfully developed to target a wide array of proteins implicated in oncology, infectious diseases, and neurodegeneration. The ability to systematically modify the core structure allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. As our understanding of disease biology deepens, the rational design of novel 2-aminothiazole-based compounds will undoubtedly continue to yield promising candidates for the treatment of human diseases.

References

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  • Petrou, A., Kartsev, V., Geronikaki, A., Glamočlija, J., Ćirić, A., & Soković, M. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 395–414. [Link]

  • Golub, A. G., Bdzhola, N. G., Kyshenia, Y. V., Sapelkin, V. M., Prykhod'ko, A. O., Kukharenko, O. P., Yarmoluk, S. M., & Schmalz, H.-G. (2018). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Bioorganic & Medicinal Chemistry, 26(19), 5243–5249. [Link]

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Foundational

Whitepaper: A Guide to the Discovery and Development of Novel 2-Aminothiazole-Based Kinase Inhibitors

Abstract The 2-aminothiazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically successful and investigational kinase inhibitors.[1][2][3] Its unique chemical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically successful and investigational kinase inhibitors.[1][2][3] Its unique chemical properties, particularly its ability to act as a bioisostere for the purine ring of ATP and form critical hydrogen bonds with the kinase hinge region, make it an exceptional starting point for the design of potent and selective therapeutic agents.[3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, strategies, and methodologies involved in the discovery of novel 2-aminothiazole-based kinase inhibitors. We will explore the entire discovery cascade, from initial hit identification and synthetic chemistry to detailed biochemical and cellular characterization, culminating in preclinical in vivo evaluation. This paper emphasizes the rationale behind experimental choices, providing field-proven insights to navigate the complexities of modern kinase inhibitor development.

The Rationale: Why Kinases and the 2-Aminothiazole Scaffold?

Protein kinases are fundamental regulators of cellular signaling, controlling processes such as cell growth, proliferation, differentiation, and apoptosis.[4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[5] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.

The 2-aminothiazole core is a heterocyclic ring system that has proven to be an outstanding template for kinase inhibition.[6] Its success is rooted in its ability to mimic the adenine region of ATP, establishing key hydrogen bond interactions within the ATP-binding pocket of kinases. This foundational binding provides a stable anchor, allowing medicinal chemists to introduce substitutions at various positions on the thiazole ring to achieve high potency and selectivity for the target kinase.[7][8] Clinically approved drugs such as Dasatinib (a Bcr-Abl and Src family kinase inhibitor) and Alpelisib (a PI3K inhibitor) underscore the therapeutic potential of this scaffold.[1]

The Discovery Engine: From Hit to Lead

The journey to a novel kinase inhibitor begins with identifying a promising starting point or "hit." This process has evolved from brute-force screening to more rational, structure-guided approaches.

Hit Identification Strategies
  • High-Throughput Screening (HTS): This involves screening large compound libraries against a target kinase to identify molecules that modulate its activity. The discovery of the original 2-aminothiazole template as an Lck inhibitor at Bristol-Myers Squibb was a result of screening their internal compound collection.[4][7]

  • Fragment-Based Drug Discovery (FBDD): FBDD screens smaller, low-complexity molecules ("fragments") that typically have weak binding affinity. The 2-aminothiazole core itself is an excellent fragment. However, a critical consideration is its potential for promiscuity; some 2-aminothiazole fragments have been identified as "frequent hitters" in biophysical assays, binding to numerous protein targets non-specifically.[9] This necessitates careful validation to ensure that initial hits are not artifacts.

  • Structure-Based Drug Design (SBDD): Once a crystal structure of the target kinase is available, computational methods can be used to design or dock molecules in silico that are predicted to bind with high affinity. This approach was instrumental in optimizing the initial 2-aminothiazole hits into the potent drug Dasatinib, where modeling informed the design of substitutions that would exploit specific pockets in the kinase active site.[8][10]

The overall workflow from hit identification to a preclinical candidate is a multi-stage, iterative process.

G cluster_0 Discovery Phase cluster_1 Preclinical Phase Hit_ID Hit Identification (HTS, FBDD, SBDD) Hit_Val Hit Validation (Biochemical Assays) Hit_ID->Hit_Val Initial Hits Lead_Gen Lead Generation (Initial SAR) Hit_Val->Lead_Gen Validated Hits Lead_Opt Lead Optimization (Medicinal Chemistry) Lead_Gen->Lead_Opt Promising Leads Lead_Opt->Lead_Gen Iterative Design Cycles In_Vitro In Vitro Characterization (Cellular Assays, Selectivity) Lead_Opt->In_Vitro Optimized Leads In_Vitro->Lead_Opt Feedback for Refinement In_Vivo In Vivo Evaluation (PK/PD, Efficacy Models) In_Vitro->In_Vivo Preclinical Candidates Candidate Candidate Selection In_Vivo->Candidate

Caption: The kinase inhibitor discovery and development workflow.

Medicinal Chemistry: The Art of Optimization

Once a validated hit is identified, medicinal chemistry campaigns begin to optimize its properties. The primary goal is to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

Structure-Activity Relationship (SAR) Studies: SAR is the cornerstone of lead optimization. It involves systematically modifying the chemical structure of the hit molecule and measuring the effect on its biological activity. For the 2-aminothiazole scaffold, key positions for modification are the amino group (N), the C4, and C5 positions of the thiazole ring.

A classic example is the development of Dasatinib.[8] The initial hit had micromolar potency. Through iterative SAR, chemists discovered that attaching a carboxamide group at the C5 position and a specific substituted pyrimidine at the 2-amino position led to a dramatic increase in potency against Src family and Abl kinases.

CompoundC5-Substitution2-Amino SubstitutionLck IC50 (nM)Cellular Antiproliferative IC50 (nM)
Initial Hit (1) HH5000>10000
Intermediate (12m) -CONH-(2-Cl-6-Me-Ph)-pyrimidinyl moiety<1~50
Dasatinib (2) -CONH-(2-Cl-6-Me-Ph)-pyrimidinyl-piperazinyl-ethanol<1<1
Data synthesized from J. Med. Chem. 2006, 49, 23, 6819–6832.[4][7][8][10]

This table clearly illustrates the power of iterative SAR. The addition of the N-(2-chloro-6-methylphenyl)carboxamide at C5 provided a significant boost in potency, and further modification of the 2-amino substituent enhanced cellular activity and solubility, culminating in the drug Dasatinib.[11]

G cluster_0 2-Aminothiazole Core SAR Core R1 R1 (e.g., Pyrimidine) - Governs kinase selectivity - Interacts with gatekeeper residue Core->R1 2-Amino Position R2 R2 (e.g., Carboxamide) - Enhances potency - Occupies hydrophobic pockets Core->R2 C5 Position R3 R3 (e.g., Methyl, Phenyl) - Modulates solubility - Fine-tunes selectivity Core->R3 C4 Position

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine: A Detailed Application Note for Researchers

Introduction: The Significance of the 2-Aminothiazole Scaffold The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, forming the structural core of a wide array of pharmacologically active compounds. Its pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, forming the structural core of a wide array of pharmacologically active compounds. Its prevalence in numerous FDA-approved drugs underscores its importance as a "privileged scaffold" in drug discovery. Derivatives of 2-aminothiazole exhibit a broad spectrum of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties. The unique electronic and structural features of the thiazole ring allow it to engage in various biological interactions, making it a versatile template for the design of novel therapeutic agents. This document provides a comprehensive, field-proven protocol for the synthesis of a specific, fluorinated 2-aminothiazole derivative, 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine, via the classic Hantzsch thiazole synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and the scientific rationale behind the experimental choices.

The Hantzsch Thiazole Synthesis: A Time-Honored and Versatile Reaction

First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains a fundamental and highly efficient method for the construction of the thiazole ring. The reaction typically involves the condensation of an α-haloketone with a thioamide. In the context of synthesizing 2-aminothiazoles, thiourea is commonly employed as the thioamide component. The reaction proceeds through a well-established mechanism, initiated by a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The Hantzsch synthesis is renowned for its generally high yields and the relative simplicity of its execution.

Experimental Protocols

This synthesis is a two-step process, beginning with the preparation of the requisite α-bromoketone intermediate, followed by the Hantzsch cyclization to form the target 2-aminothiazole.

Part A: Synthesis of 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone (Intermediate 1)

The synthesis of the α-bromoketone is a critical precursor step. This protocol employs the bromination of the commercially available 1-(3-fluoro-4-methoxyphenyl)ethanone.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
1-(3-Fluoro-4-methoxyphenyl)ethanone168.1610.01.68 g
Bromine (Br₂)159.8111.00.56 mL
Glacial Acetic Acid60.05-20 mL

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(3-fluoro-4-methoxyphenyl)ethanone (1.68 g, 10.0 mmol) in 20 mL of glacial acetic acid.

  • Bromine Addition: From the dropping funnel, add a solution of bromine (0.56 mL, 11.0 mmol) in 5 mL of glacial acetic acid dropwise to the stirred solution at room temperature over a period of 15-20 minutes. Note: This step should be performed in a well-ventilated fume hood as bromine is highly corrosive and toxic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates the formation of the product.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture into 100 mL of ice-cold water with stirring. The crude product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid and hydrobromic acid. The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to afford 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone as a crystalline solid.

Part B: Hantzsch Synthesis of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine (Target Compound)

This final step involves the cyclocondensation of the synthesized α-bromoketone with thiourea to form the desired 2-aminothiazole.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass
2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone247.055.01.24 g
Thiourea76.125.50.42 g
Ethanol (95%)--25 mL
Saturated Sodium Bicarbonate Solution--As needed

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone (1.24 g, 5.0 mmol) and thiourea (0.42 g, 5.5 mmol) in 25 mL of 95% ethanol.

  • Reaction Execution: Heat the reaction mixture to reflux with stirring. The reaction is typically complete within 2-3 hours. Monitor the progress of the reaction by TLC (ethyl acetate/hexane eluent system).

  • Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate as its hydrobromide salt. Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the mixture is basic (pH ~8-9) to neutralize the hydrobromic acid formed and precipitate the free amine.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.

  • Purification: The crude 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

StepReactionKey ReagentsSolventTemperatureTimeExpected Yield
ABromination of Acetophenone1-(3-Fluoro-4-methoxyphenyl)ethanone, BromineGlacial Acetic AcidRoom Temperature2-4 h75-85%
BHantzsch Thiazole Synthesis2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone, ThioureaEthanol (95%)Reflux2-3 h80-90%

Visualization of the Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process, starting from the commercially available acetophenone derivative.

Hantzsch_Synthesis_Workflow cluster_0 Part A: α-Bromoketone Synthesis cluster_1 Part B: Hantzsch Thiazole Synthesis A1 1-(3-Fluoro-4-methoxyphenyl)ethanone A2 Bromination (Br₂ in Acetic Acid) A1->A2 Reactant A3 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone A2->A3 Intermediate B2 Cyclocondensation (Reflux in Ethanol) A3->B2 Reactant B1 Thiourea B1->B2 B3 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine B2->B3 Final Product

Caption: Workflow diagram for the synthesis of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine.

Causality and Field-Proven Insights

  • Choice of Brominating Agent: While other brominating agents like N-bromosuccinimide (NBS) can be used, elemental bromine in acetic acid is a classic and cost-effective method for the α-bromination of acetophenones. The acidic medium helps to catalyze the enolization of the ketone, which is the reactive species in the bromination reaction.

  • Solvent Selection in Hantzsch Synthesis: Ethanol is a common and effective solvent for the Hantzsch synthesis as it readily dissolves both the α-bromoketone and thiourea, and its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate.

  • Stoichiometry: A slight excess of thiourea is often used to ensure the complete consumption of the more valuable α-bromoketone intermediate.

  • Neutralization Step: The 2-aminothiazole product is basic and will initially form a hydrobromide salt in the reaction mixture. Neutralization with a weak base like sodium bicarbonate is crucial to isolate the free amine, which is typically less soluble and precipitates out of the aqueous ethanol mixture.

  • Purification by Recrystallization: Recrystallization is an effective method for purifying the final product. Ethanol is often a good choice of solvent as the solubility of the 2-aminothiazole derivative is significantly higher in hot ethanol compared to cold ethanol, allowing for efficient crystallization upon cooling.

Safety Precautions

  • 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone: This compound is a lachrymator and is corrosive. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Thiourea: Thiourea is harmful if swallowed and is a suspected carcinogen and reproductive toxin.[1][2][3] Handle with appropriate PPE and avoid creating dust.

  • Bromine: Bromine is highly corrosive, toxic, and causes severe burns. All manipulations involving bromine must be carried out in a certified chemical fume hood with appropriate PPE.

Conclusion

The Hantzsch thiazole synthesis provides a reliable and high-yielding route to 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can confidently synthesize this and other valuable 2-aminothiazole derivatives for their drug discovery and development programs. The self-validating nature of this protocol, from reaction monitoring with TLC to purification by recrystallization, ensures a high degree of purity in the final compound.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

  • Bradsher, C. K. The Hantzsch Synthesis. In Name Reactions in Heterocyclic Chemistry; Li, J. J., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2005; pp 268–278. [Link]

  • Wagare, S. R.; Shrimandilkar, S. R.; Shingare, M. S. Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium. Res. Chem. Intermed.2017 , 43, 1647–1654. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Bromo-3'-methoxyacetophenone. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: thiourea. [Link]

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Application

Application Note: High-Purity Recovery of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine via Optimized Recrystallization

Abstract This application note provides a detailed, experience-driven guide for the purification of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine, a key heterocyclic amine intermediate in pharmaceutical synthesis. Ach...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, experience-driven guide for the purification of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine, a key heterocyclic amine intermediate in pharmaceutical synthesis. Achieving high purity is paramount for downstream applications, ensuring the efficacy and safety of active pharmaceutical ingredients (APIs). We present robust protocols for both single-solvent and mixed-solvent recrystallization, developed from fundamental chemical principles and best practices for structurally related compounds. The methodologies are designed to be self-validating, incorporating in-process checks and post-purification analysis to ensure the removal of common synthetic impurities. This guide is intended for researchers, chemists, and process development professionals seeking a reliable method to obtain high-purity 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine.

Introduction: The Imperative for Purity

4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous approved drugs and clinical candidates.[1][2] Impurities, which may include unreacted starting materials, by-products, or reagents from the synthesis (commonly the Hantzsch thiazole synthesis), can interfere with subsequent reactions, compromise biological activity, and pose significant safety risks.[2][3]

Recrystallization is a powerful, cost-effective, and scalable purification technique for crystalline solids.[4] Its efficacy is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[4] An ideal recrystallization process dissolves the compound in a hot solvent and allows it to crystallize in a highly purified form upon cooling, while impurities remain dissolved in the mother liquor.[5] This document outlines the logical steps to develop and execute an optimized recrystallization protocol for the title compound.

Analyte Profile & Predicted Impurities

A thorough understanding of the target molecule's physicochemical properties is the foundation of a successful purification strategy.

Table 1: Physicochemical Properties of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine and Structurally Similar Analogs

Property 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine 2-Amino-4-(3,4-difluorophenyl)thiazole[6] 4-(4-Fluorophenyl)-1,3-thiazol-2-amine[7]
Molecular Formula C₁₀H₉FN₂OS C₉H₆F₂N₂S C₉H₇FN₂S
Molecular Weight 224.26 g/mol 212.22 g/mol 194.23 g/mol
Appearance Expected to be a solid White to pale brown solid Solid
Predicted Polarity Moderately polar Moderately polar Moderately polar
Melting Point Not reported; likely >100 °C 121-125 °C Not reported

| Predicted Solubility | Low in non-polar solvents (e.g., hexanes), higher in polar protic (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate). | Low aqueous solubility. | >29.1 µg/mL in aqueous buffer at pH 7.4. |

Potential Impurities: The Hantzsch synthesis, a common route to 2-aminothiazoles, typically involves the condensation of an α-haloketone with a thiourea derivative.[2][8] Therefore, likely impurities include:

  • 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one: The α-haloketone starting material.

  • Thiourea: The other primary reactant.

  • Side-reaction products: Such as dimers or products from over-alkylation.

  • Inorganic salts: From reagents or workup procedures.

The Principle of Solvent Selection

The choice of solvent is the most critical factor in recrystallization.[4][9] The ideal solvent should exhibit a steep solubility curve for the target compound: high solubility at its boiling point and low solubility at low temperatures (0-4 °C).[4] This differential ensures maximum recovery of the purified solid upon cooling.

Logical Framework for Solvent Screening

The screening process is an empirical exercise to identify a suitable solvent system. The logic follows a clear decision path, as illustrated below.

Solvent_Selection_Logic Diagram 1: Solvent Selection Workflow Start Start: Crude Compound Test_Solvents Test Solubility in Candidate Solvents (e.g., Ethanol, IPA, Acetone, Ethyl Acetate, Toluene, Water) Start->Test_Solvents Decision1 Is compound soluble in hot solvent? Test_Solvents->Decision1 Decision2 Does compound crystallize upon cooling? Decision1->Decision2  Yes Failure1 FAIL: Insoluble even when hot. (Try different solvent) Decision1->Failure1  No Success_Single SUCCESS: Use Single-Solvent Protocol Decision2->Success_Single  Yes Failure2 FAIL: Remains soluble when cold. (Try different solvent or mixed system) Decision2->Failure2  No Go_To_Mixed Proceed to Mixed-Solvent System Failure2->Go_To_Mixed

Caption: Decision workflow for selecting an appropriate recrystallization solvent.

Experimental Protocols

PART A: Microscale Solvent Screening Protocol

This initial step is crucial to efficiently identify promising solvents or solvent pairs using minimal material.

  • Preparation: Place approximately 20-30 mg of the crude 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, water) dropwise, vortexing after each addition. Add up to 0.5 mL. Note the solubility at room temperature. A suitable solvent should show low to partial solubility.[4]

  • Heating: Gently heat the tubes that did not show complete dissolution in a water or sand bath. Add more solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature. If no crystals form, scratch the inside of the test tube with a glass rod or place it in an ice-water bath (0-4 °C).

  • Observation: Observe for crystal formation. The ideal solvent will yield a significant amount of crystalline solid. If an oil forms ("oiling out"), that solvent is likely unsuitable for single-solvent recrystallization.[10]

Table 2: Example Solvent Screening Data Log

Solvent Solubility (Cold, ~25°C) Solubility (Hot, ~B.P.) Crystal Formation on Cooling Notes
Water Insoluble Insoluble N/A Unsuitable as a single solvent.
Hexane Insoluble Insoluble N/A Unsuitable as a single solvent.
Toluene Sparingly soluble Soluble Yes, slow formation Potential candidate.
Ethyl Acetate Sparingly soluble Very soluble Yes, good recovery Promising candidate.
Ethanol Soluble Very soluble Poor recovery Unsuitable alone; potential "good" solvent for a mixed pair.

| Isopropanol | Sparingly soluble | Very soluble | Yes, excellent crystals | Optimal candidate. |

PART B: Macroscale Single-Solvent Recrystallization Protocol (Based on Isopropanol)

This protocol assumes isopropanol was identified as the optimal solvent in Part A.

  • Dissolution: Place the crude compound (e.g., 5.0 g) in an Erlenmeyer flask of appropriate size (e.g., 250 mL) with a magnetic stir bar. Add the minimum amount of isopropanol required to create a slurry. Heat the mixture to a gentle boil on a stirrer hotplate.

  • Achieve Saturation: Continue adding hot isopropanol dropwise until all the solid has just dissolved. Adding excess solvent will reduce the final yield.[5]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated powder funnel and filter the solution into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[5]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and an appropriate filter paper.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum. The purity should be assessed by melting point analysis and TLC/HPLC.

PART C: Macroscale Mixed-Solvent Recrystallization Protocol (e.g., Ethanol/Water)

This method is used when no single solvent is ideal. It requires a "good" solvent in which the compound is soluble (e.g., ethanol) and a miscible "bad" or "anti-solvent" in which it is insoluble (e.g., water).[11][12]

  • Dissolution: Dissolve the crude compound in the minimum amount of boiling "good" solvent (ethanol) in an Erlenmeyer flask.

  • Addition of Anti-solvent: While keeping the solution hot, add the "bad" solvent (water) dropwise until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.[11][12]

  • Clarification: Add a few more drops of the hot "good" solvent (ethanol) until the solution just becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 4 through 8 from the Single-Solvent Protocol (Part B), using an ice-cold mixture of ethanol/water (in the same ratio determined at the saturation point) to wash the crystals in step 7.

Overall Purification and Validation Workflow

Purification_Workflow Diagram 2: General Purification & Validation Workflow Crude Crude Product Screening Part A: Solvent Screening Crude->Screening Decision Optimal Single Solvent Found? Screening->Decision SingleSolvent Part B: Single-Solvent Recrystallization Decision->SingleSolvent Yes MixedSolvent Part C: Mixed-Solvent Recrystallization Decision->MixedSolvent No Isolate Isolate & Dry Crystals SingleSolvent->Isolate MixedSolvent->Isolate Analysis Purity Assessment: - Melting Point - TLC / HPLC - NMR Isolate->Analysis Decision2 Purity > 99%? Analysis->Decision2 Pure Pure Product Decision2->Pure Yes Redo Repeat Recrystallization Decision2->Redo No

Caption: Step-by-step process from crude material to validated pure product.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
"Oiling Out" The solution is supersaturated, or the compound's melting point is below the solution's temperature. Impurities can also promote oiling.[10]Re-heat the solution to dissolve the oil. Add a small amount (5-10%) more solvent to reduce saturation, then cool again slowly. Consider switching to a different solvent with a lower boiling point.[10]
No Crystals Form The solution is not sufficiently saturated (too much solvent was added), or nucleation is slow.Try scratching the inside of the flask with a glass rod. Add a "seed crystal" from a previous batch if available. Cool the solution in an ice or freezer bath. If all else fails, slowly evaporate some solvent to increase concentration and re-cool.
Low Recovery Too much solvent was used; the compound has significant solubility in the cold solvent; crystals were washed with room-temperature solvent.Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly cooled in an ice bath. Always wash crystals with a minimal amount of ice-cold solvent.
Colored Impurities Persist The impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Charcoal can adsorb the product, potentially reducing yield.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle organic solvents with care. They are flammable and can be harmful if inhaled or absorbed through the skin. Avoid open flames.

  • Refer to the Safety Data Sheet (SDS) for 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine and all solvents used for specific handling and disposal information.

References

  • Gross, H., et al. (2006). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. PubMed. Available at: [Link]

  • Vanderlaan, M., et al. (1991). Immunoaffinity purification of dietary heterocyclic amine carcinogens. PubMed Central (PMC). Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. University of York. Available at: [Link]

  • Gagnon, D., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. Available at: [Link]

  • Chem Survival. (2012). Recrystallization using two solvents. YouTube. Available at: [Link]

  • SUNY Oneonta. (n.d.). Recrystallization Lab Document. SUNY Oneonta. Available at: [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Science Learning Center. Available at: [Link]

  • Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Stack Exchange. Available at: [Link]

  • MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. MIT. Available at: [Link]

  • Nichols, L. (2022). 3.3F: Mixed Solvents. Chemistry LibreTexts. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • LookChem. (n.d.). 2-AMINO-4-(3,4-DIFLUOROPHENYL)THIAZOLE. LookChem. Available at: [Link]

  • Rasayan J. Chem. (2018). SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link]

  • Der Pharma Chemica. (2015). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. Available at: [Link]

  • ACG Publications. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. Available at: [Link]

Sources

Method

Application Note: A Validated Stability-Indicating HPLC Method for the Purity Analysis of 2-Aminothiazole Compounds

Abstract This application note presents a comprehensive guide to developing and validating a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-aminothiazole and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to developing and validating a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-aminothiazole and its derivatives. This class of compounds is a vital scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1] Ensuring the purity of these active pharmaceutical ingredients (APIs) is paramount for drug safety and efficacy. This document provides a detailed protocol, explains the scientific rationale behind the methodological choices, and adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction: The Significance of 2-Aminothiazole Purity

The 2-aminothiazole nucleus is a privileged structure in drug discovery, present in a wide array of therapeutic agents, from anticancer to antimicrobial drugs. The synthesis of these molecules, often via methods like the Hantzsch thiazole synthesis, can introduce various process-related impurities, including unreacted starting materials, intermediates, and side-products.[2][3][4] Furthermore, the 2-aminothiazole core can be susceptible to degradation under various stress conditions, such as hydrolysis, oxidation, and photolysis.

Regulatory bodies mandate stringent control over impurities in drug substances.[5][6][7] Therefore, a well-validated, stability-indicating analytical method is not merely a quality control requirement but a critical component of the drug development lifecycle. Such a method must be capable of accurately quantifying the API while simultaneously separating it from all potential process impurities and degradation products.

This guide is designed for researchers, analytical scientists, and drug development professionals, offering both a practical protocol and the expert insights necessary to understand and adapt the methodology for various 2-aminothiazole derivatives.

Foundational Principles: Crafting a Robust HPLC Method

The development of a successful HPLC method for 2-aminothiazole compounds hinges on a clear understanding of their physicochemical properties and the principles of reversed-phase chromatography.

The Stationary Phase: Why a C18 Column is the Workhorse

For the analysis of moderately polar, basic compounds like 2-aminothiazole, a C18 (octadecylsilyl) column is the stationary phase of choice.[8] C18 columns offer a versatile hydrophobic stationary phase that provides excellent retention and separation for a wide range of small molecules.[7] The long alkyl chains create a non-polar environment, allowing for effective separation based on the hydrophobicity of the analytes.

The Mobile Phase: The Critical Role of pH Control

2-Aminothiazole is a basic compound due to the presence of the primary amine group. When analyzing basic compounds with silica-based columns, peak tailing is a common and significant issue. This occurs due to secondary interactions between the protonated (positively charged) basic analyte and the acidic, negatively charged residual silanol groups on the silica surface.

To mitigate this, an acidic modifier is incorporated into the mobile phase. By maintaining a low pH (typically between 2 and 4), the silanol groups are protonated and thus neutralized, minimizing the undesirable secondary interactions. This results in sharper, more symmetrical peaks, leading to improved resolution and more accurate quantification. Common acidic modifiers include phosphoric acid, formic acid, or trifluoroacetic acid (TFA). While effective, TFA can suppress ionization in mass spectrometry and may be less desirable for LC-MS applications. For UV-based analysis, orthophosphoric acid is a robust choice.[7][8]

Wavelength Selection for UV Detection

The selection of an appropriate detection wavelength is crucial for achieving optimal sensitivity and specificity. An ideal wavelength is the λmax (wavelength of maximum absorbance) of the analyte, as this provides the strongest signal. For many 2-aminothiazole derivatives, the λmax is typically in the range of 260-280 nm. A recent study on a novel aminothiazole derivative utilized a detection wavelength of 272 nm.[7][8] It is imperative to determine the λmax experimentally for the specific 2-aminothiazole compound being analyzed by scanning its UV spectrum.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, step-by-step protocol for the purity analysis of a representative 2-aminothiazole compound.

Materials and Reagents
  • Reference Standard: 2-Aminothiazole (or specific derivative), of known purity.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultrapure water.

  • Acid Modifier: Orthophosphoric acid (85%, analytical grade).

  • Sample Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

Instrumentation and Chromatographic Conditions
ParameterRecommended Conditions
HPLC System A system with a quaternary or binary pump, autosampler, column oven, and PDA or UV detector.
Column C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A 0.1% Orthophosphoric acid in water.
Mobile Phase B Acetonitrile.
Gradient Program See Table 1 for a typical gradient profile.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 272 nm (or the experimentally determined λmax).
Injection Volume 10 µL.

Table 1: Suggested Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
204060
251090
301090
31955
35955

Note: This gradient is a starting point and should be optimized for the specific 2-aminothiazole derivative and its impurity profile.

Preparation of Solutions
  • Mobile Phase A: Carefully add 1.0 mL of 85% orthophosphoric acid to 1 L of ultrapure water, mix well, and degas.

  • Standard Solution: Accurately weigh about 25 mg of the 2-aminothiazole reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution using the sample diluent.

Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_mobile Prepare Mobile Phases (A & B) setup Equilibrate HPLC System with Initial Conditions prep_mobile->setup prep_std Prepare Standard Solution (~0.5 mg/mL) inject_std Inject Standard Solution prep_std->inject_std prep_sample Prepare Sample Solution (~0.5 mg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample inject_blank Inject Blank (Diluent) setup->inject_blank inject_blank->inject_std inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate identify Identify Peaks (based on retention time) integrate->identify calculate Calculate Purity & Impurity Levels (% Area Normalization) identify->calculate report Generate Final Report calculate->report

Diagram 1: HPLC Purity Analysis Workflow. A flowchart detailing the key steps from preparation to final reporting.

Method Validation: Ensuring Trustworthy Results

A critical component of this protocol is its validation in accordance with ICH Q2(R1) guidelines.[9] This ensures the method is fit for its intended purpose.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The most effective way to demonstrate specificity is through forced degradation studies.

Forced Degradation Protocol:

  • Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.

After stressing, the samples are analyzed by the HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak and from each other. Peak purity analysis using a PDA detector is essential to confirm that the analyte peak is homogenous and free from co-eluting impurities.

Forced_Degradation cluster_stress Stress Conditions Acid Acid Hydrolysis Degradants Degradation Products Acid->Degradants Base Base Hydrolysis Base->Degradants Oxidation Oxidation (H₂O₂) Oxidation->Degradants Thermal Thermal Stress Thermal->Degradants Photo Photolytic Stress Photo->Degradants API 2-Aminothiazole API Sample API->Acid API->Base API->Oxidation API->Thermal API->Photo HPLC HPLC Analysis (Specificity Assessment) API->HPLC Degradants->HPLC

Diagram 2: Forced Degradation Workflow. Demonstrates how applying various stress conditions to the API generates degradation products to challenge the specificity of the HPLC method.

Other Key Validation Parameters
  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results to the true value. It is determined by applying the method to samples to which known amounts of analyte have been added (spiking).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.

Data Analysis and Reporting

The purity of the 2-aminothiazole sample is typically determined using the area normalization method. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Formula: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

The report should include a representative chromatogram of the sample, a table listing all detected impurities with their retention times and area percentages, and the calculated purity of the main component.

Conclusion

This application note provides a robust and reliable HPLC method for the purity analysis of 2-aminothiazole compounds. By combining a C18 stationary phase with a carefully controlled acidic mobile phase, this method achieves excellent separation and peak symmetry. The detailed protocol for method validation, including forced degradation studies, ensures that the method is stability-indicating and compliant with international regulatory standards. Adherence to these principles will enable researchers and quality control professionals to generate accurate and trustworthy data on the purity of these critical pharmaceutical building blocks.

References

  • ICH. (2006). ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • Basavanakatti, V. N., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]

  • Lu, Y., et al. (2014). 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease. Journal of Medicinal Chemistry, 57(10), 4210-4223. [Link]

  • Watts, P., et al. (2003). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 3(2), 111-115. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Aminothiazole on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. [Link]

  • Bakos, J., et al. (1988). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1988, 1497-1500. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • Singh, R., & Raza, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 5(1). [Link]

Sources

Application

Topic: In Vitro Anticancer Screening of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the initial in vitro anticancer evaluation of the novel compound, 4-(3-Fluoro-...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial in vitro anticancer evaluation of the novel compound, 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine. Thiazole derivatives are a well-established class of heterocyclic compounds with significant potential in oncology, known to exhibit a range of biological activities.[1] This guide moves beyond a simple recitation of steps, offering a strategic framework that begins with foundational cytotoxicity assessment and progresses to key mechanistic assays, including the analysis of apoptosis and cell cycle distribution. We present detailed, field-tested protocols for essential techniques such as the MTT assay, Annexin V/PI staining for apoptosis, and cell cycle analysis via flow cytometry. The causality behind experimental choices, the importance of appropriate controls for data integrity, and methods for data interpretation are emphasized throughout to ensure a robust and scientifically valid screening cascade.

Introduction and Rationale

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated anticancer properties.[2] Its derivatives have been shown to inhibit various targets crucial for cancer cell proliferation and survival. The specific compound, 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine, combines this active scaffold with a substituted phenyl ring, a modification known to modulate pharmacological activity.[3][4] The fluorine and methoxy substitutions, in particular, can alter the compound's electronic properties, lipophilicity, and metabolic stability, making it a compelling candidate for anticancer screening.

The primary objective of this guide is to establish a logical and efficient workflow for characterizing the anticancer potential of this compound. The screening cascade is designed to answer three fundamental questions:

  • Does the compound exhibit cytotoxic or cytostatic activity against cancer cells?

  • If so, what is the primary mechanism of cell death (e.g., apoptosis)?

  • How does the compound affect the normal progression of the cell cycle?

This structured approach ensures that resources are directed efficiently, building a strong preclinical data package for promising lead compounds.

Preliminary Steps: Compound Management and Preparation

Scientific integrity begins with the test article itself. Before any biological assay, the compound's purity and solubility must be rigorously established.

Compound Purity and Stock Solution
  • Purity Assessment: The compound should be of the highest possible purity (ideally >98%), confirmed by analytical techniques such as NMR spectroscopy and LC-MS. Impurities can confound biological data.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for initial screening due to its ability to dissolve a wide range of organic compounds. However, its concentration in the final cell culture medium must be carefully controlled, as DMSO itself can be toxic at higher concentrations (typically >0.5%).

  • Protocol: Stock Solution Preparation

    • Accurately weigh 1-5 mg of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine.

    • Dissolve the compound in a minimal volume of high-purity, sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle vortexing or sonication may be required.

    • Visually inspect the solution for complete dissolution. If particulates remain, the solution may be filtered through a 0.22 µm syringe filter.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light.

The Screening Cascade: From Cytotoxicity to Mechanism

Our proposed screening workflow is a multi-phase process. Each phase provides critical data that informs the decision to proceed to the next, more complex stage of investigation.

G cluster_prep Phase 0: Preparation cluster_primary Phase 1: Primary Screening cluster_advanced Phase 3: Advanced Analysis Compound Compound Synthesis & Purity Check Stock Stock Solution (DMSO) Compound->Stock CellLines Select Cancer Cell Line Panel Stock->CellLines MTT MTT Cytotoxicity Assay (Dose-Response) CellLines->MTT IC50 Calculate IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis If IC50 is potent CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle If IC50 is potent Western Western Blot (Signaling Pathways) Apoptosis->Western Elucidate Pathway

Caption: High-level workflow for in vitro anticancer drug screening.
Phase 1: Assessing Cytotoxicity with the MTT Assay

The first step is to determine the compound's effect on cell viability. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[5][6]

Rationale for Cell Line Selection: A panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, prostate, glioma) should be used.[7][8] This provides initial insights into whether the compound has broad-spectrum activity or is selective for certain cancer types. We recommend starting with commonly used and well-characterized lines such as MCF-7 (breast), A549 (lung), and PC-3 (prostate).

Protocol 1: MTT Cell Viability Assay [5][9]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound from the DMSO stock in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Essential Controls:

      • Untreated Control: Cells treated with medium only.

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%).

      • Positive Control: Cells treated with a known anticancer drug like Doxorubicin.

      • Blank: Wells with medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 3-4 hours. Purple formazan crystals should become visible in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), a key measure of a drug's potency, is determined by plotting percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example IC₅₀ Data Presentation for 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

Cell Line Tissue of Origin Test Compound IC₅₀ (µM) Doxorubicin (Positive Control) IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma [Experimental Value] 0.8 ± 0.1
A549 Lung Carcinoma [Experimental Value] 1.1 ± 0.2
PC-3 Prostate Carcinoma [Experimental Value] 2.5 ± 0.4
U-87 MG Glioblastoma [Experimental Value] 1.5 ± 0.3

Note: Data are presented as mean ± standard deviation from three independent experiments.

Phase 2: Uncovering the Mechanism of Action

If the compound demonstrates potent cytotoxicity (i.e., a low micromolar or nanomolar IC₅₀), the next logical step is to investigate how it induces cell death. Apoptosis (programmed cell death) and cell cycle arrest are two of the most common mechanisms for anticancer agents.

This flow cytometry-based assay is the gold standard for detecting early and late apoptosis.[10] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer surface. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[11][12] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is lost.[10][11]

G cluster_workflow Annexin V/PI Assay Workflow Seed 1. Seed & Treat Cells (e.g., at IC50 concentration) Harvest 2. Harvest Cells (Adherent + Floating) Seed->Harvest Wash 3. Wash with PBS Harvest->Wash Resuspend 4. Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain 5. Add Annexin V-FITC & Propidium Iodide (PI) Resuspend->Stain Incubate 6. Incubate 15 min in the dark Stain->Incubate Analyze 7. Analyze via Flow Cytometry Incubate->Analyze

Caption: Step-by-step experimental workflow for the Annexin V/PI assay.

Protocol 2: Annexin V/PI Apoptosis Assay [11][12]

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated or vehicle control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual medium.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

  • Interpretation: The results are visualized in a dot plot, which is divided into four quadrants:

    • Q1 (Annexin V- / PI-): Healthy, viable cells.

    • Q2 (Annexin V+ / PI-): Early apoptotic cells.

    • Q3 (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Q4 (Annexin V- / PI+): Necrotic cells/debris.

Many anticancer drugs function by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis.[13] This can be analyzed by staining DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity of individual cells by flow cytometry.[14]

Protocol 3: Cell Cycle Analysis by PI Staining

  • Cell Treatment: Culture and treat cells as described in the apoptosis protocol (Step 1).

  • Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. This permeabilizes the cells. Incubate for at least 2 hours at 4°C (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). RNase A is crucial to prevent staining of double-stranded RNA.[14]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer.

  • Interpretation: The data is displayed as a histogram of cell count versus DNA content. Cells in G0/G1 have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount. An accumulation of cells in a particular peak compared to the control indicates cell cycle arrest at that phase.

Advanced Analysis: Investigating Signaling Pathways

For a deeper mechanistic understanding, Western blotting can be employed to investigate the compound's effect on specific proteins involved in apoptosis and cell proliferation signaling pathways.[15][16]

Rationale: If the compound induces apoptosis, one could investigate key proteins in the intrinsic (mitochondrial) pathway. An anticancer agent might increase the expression of pro-apoptotic proteins (like Bax) or decrease the expression of anti-apoptotic proteins (like Bcl-2), leading to the activation of executioner caspases (like Caspase-3).

G Compound 4-(3-Fluoro-4-methoxyphenyl) -1,3-thiazol-2-amine Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mito Mitochondrial Outer Membrane Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential mechanism via the intrinsic apoptosis signaling pathway.

Protocol 4: Western Blotting (General Outline) [15]

  • Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size by running equal amounts of protein lysate on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-cleaved Caspase-3), followed by an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.

Conclusion

This application note provides a systematic, multi-faceted approach for the in vitro anticancer screening of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's biological activity. Adherence to the detailed protocols and inclusion of rigorous controls are paramount for generating reliable, high-quality data that can confidently guide further drug development efforts.

References

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Source: PMC (National Center for Biotechnology Information). URL: [Link]

  • Title: Assaying cell cycle status using flow cytometry. Source: PMC (National Center for Biotechnology Information). URL: [Link]

  • Title: Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Source: Medium. URL: [Link]

  • Title: Cell Viability Assays. Source: Creative Bioarray. URL: [Link]

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Source: Bio-protocol. URL: [Link]

  • Title: Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Source: Bio-Techne. URL: [Link]

  • Title: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Source: NIH National Library of Medicine. URL: [Link]

  • Title: MTT Cell Assay Protocol. Source: Texas Children's Hospital. URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf. URL: [Link]

  • Title: Cell Cycle Analysis. Source: University of Wisconsin Carbone Cancer Center. URL: [Link]

  • Title: Expanding the role of western blot imaging for oncology research: novel applications for in-cell western assays and single cell analysis using the ChemiDoc Go imaging system. Source: AACR Journals. URL: [Link]

  • Title: Cell Cycle Analysis with Flow Cytometry. Source: Biocompare. URL: [Link]

  • Title: Western blot of key signaling molecules in MAPK and NFkB pathways... Source: ResearchGate. URL: [Link]

  • Title: The best cell viability assays to measure adoptive cell therapy potency. Source: Axion Biosystems. URL: [Link]

  • Title: Western Blot and the mTOR Pathway. Source: eCampusOntario Pressbooks. URL: [Link]

  • Title: Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Source: PMC (National Center for Biotechnology Information). URL: [Link]

  • Title: Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Source: Frontiers in Bioengineering and Biotechnology. URL: [Link]

  • Title: Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Source: PMC (National Center for Biotechnology Information). URL: [Link]

  • Title: SCREENING OF ANTI CANCER DRUGS. Source: Slideshare. URL: [Link]

  • Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Source: ACS Omega. URL: [Link]

  • Title: Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]... Source: Ukrainian Biochemical Journal. URL: [Link]

  • Title: Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents... Source: NIH National Library of Medicine. URL: [Link]

  • Title: Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Source: Molecules. URL: [Link]

  • Title: Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Source: PubMed. URL: [Link]

  • Title: Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. Source: PubMed. URL: [Link]

  • Title: Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Source: MDPI. URL: [Link]

  • Title: Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Source: Nanomedicine Research Journal. URL: [Link]

  • Title: Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Source: PubMed Central. URL: [Link]

Sources

Method

MTT assay protocol for testing 2-aminothiazole cytotoxicity

Assessing the Cytotoxic Profile of 2-Aminothiazoles Using the MTT Assay Introduction: The Scientific Rationale The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro tox...

Author: BenchChem Technical Support Team. Date: January 2026

Assessing the Cytotoxic Profile of 2-Aminothiazoles Using the MTT Assay

Introduction: The Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology and drug discovery, prized for its reliability and straightforward, colorimetric readout. It serves as a robust method for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity. When evaluating novel therapeutic candidates, such as derivatives of the 2-aminothiazole scaffold, the MTT assay provides critical dose-response data that guides further development.

This guide provides a detailed protocol for evaluating the cytotoxic effects of 2-aminothiazole compounds on cultured mammalian cells. It is designed for researchers in drug development and cell biology, offering not just the procedural steps, but also the underlying scientific principles and field-proven insights to ensure data integrity and reproducibility.

The core principle of the assay rests on the enzymatic conversion of the water-soluble, yellow MTT tetrazolium salt into an insoluble, purple formazan product. This reduction is primarily accomplished by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active cells. Therefore, the quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable (i.e., metabolically active) cells in the culture well. A reduction in the colorimetric signal in treated cells compared to untreated controls indicates a loss of cell viability, or cytotoxicity.

Mechanism of MTT Reduction

The biochemical basis of the MTT assay is a critical factor in experimental design and data interpretation. The process is not merely a chemical reaction but a reflection of cellular health.

MTT_Mechanism cluster_cell Living Cell cluster_extracellular Extracellular / Media Mitochondrion Mitochondrion NADPH NADPH Dehydrogenase Mitochondrial Dehydrogenases NADPH->Dehydrogenase e⁻ donor Dehydrogenase->Mitochondrion Active in Formazan Formazan (Purple) (Insoluble Crystal) Dehydrogenase->Formazan Produces MTT MTT (Yellow) (Water-Soluble) MTT->Dehydrogenase Reduction by e⁻ MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_data Phase 4: Analysis P1 Culture & Harvest Cells P2 Seed Cells in 96-Well Plate (5,000-10,000 cells/well) P1->P2 P3 Incubate 24h for Attachment P2->P3 T2 Add Compound to Wells (Include Controls) P3->T2 T1 Prepare 2-Aminothiazole Serial Dilutions T1->T2 T3 Incubate for 24-72h T2->T3 A1 Add MTT Reagent (0.5 mg/mL) Incubate 3-4h T3->A1 A2 Solubilize Formazan (e.g., with DMSO) A1->A2 A3 Read Absorbance (570 nm) A2->A3 D1 Calculate % Viability A3->D1 D2 Plot Dose-Response Curve & Calculate IC₅₀ D1->D2

Figure 2: High-level experimental workflow for the MTT cytotoxicity assay, from cell preparation to data analysis.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank controls (media only) from all other readings.

  • Calculate Percent Viability: Normalize the data to the vehicle control. The formula is:

    • % Viability = (Absorbance of Treated Sample / Average Absorbance of Vehicle Control) x 100

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis). This will typically generate a sigmoidal curve.

  • IC₅₀ Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism or R) to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that inhibits 50% of the cell viability compared to the control.

Example Data Presentation

Your final data should be organized clearly.

Table 1: Raw Absorbance Data (Example)

Concentration (µM)Replicate 1 (Absorbance @ 570nm)Replicate 2 (Absorbance @ 570nm)Replicate 3 (Absorbance @ 570nm)
Vehicle Control (0)1.2541.2881.271
0.781.2111.2451.233
1.561.1561.1891.175
3.120.9871.0120.999
6.250.7540.7810.766
12.50.6010.6340.618
250.4120.4450.429
500.1550.1680.161
1000.0880.0910.089
Blank (Media Only)0.0850.0870.086

Table 2: Calculated % Viability and IC₅₀

Concentration (µM)Average Absorbance (Corrected)% Viability
0 (Vehicle)1.185100.0%
0.781.14496.5%
1.561.08791.7%
3.120.91377.0%
6.250.68157.5%
12.50.53244.9%
250.34228.9%
500.0766.4%
1000.0030.3%
Calculated IC₅₀ ~8.5 µM

Conclusion and Best Practices

The MTT assay is a powerful tool for screening the cytotoxic potential of 2-aminothiazole libraries. However, its reliability hinges on meticulous technique and an awareness of its biochemical limitations. For a self-validating system, always include a full set of controls, optimize cell seeding densities, and be vigilant for potential compound interference. By following this detailed protocol and understanding the principles behind each step, researchers can generate high-quality, reproducible data to confidently advance their drug discovery programs.

References

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods, 1983. URL: [Link]

  • Title: MTT Assay for Cell Viability and Proliferation Source: Bio-protocol URL: [Link]

  • Title: Pitfalls of the MTT assay: Direct reduction of tetrazolium salts by antioxidants. Source: Free Radical Biology and Medicine, 2005. URL: [Link]

Application

Application Note &amp; Protocol: Evaluation of the Antimicrobial Activity of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

An official website of the United States government Here's how you know Abstract This guide provides a comprehensive framework for the systematic evaluation of the antimicrobial properties of 4-(3-Fluoro-4-methoxyphenyl)...

Author: BenchChem Technical Support Team. Date: January 2026

An official website of the United States government

Here's how you know

Abstract

This guide provides a comprehensive framework for the systematic evaluation of the antimicrobial properties of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine. The alarming rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development.[1][2] Thiazole-containing compounds represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[2][3][4] This document presents a suite of detailed, field-proven protocols, from initial qualitative screening to quantitative determination of inhibitory and cidal concentrations. Methodologies are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure the generation of robust, reproducible, and universally comparable data.[5][6] Beyond procedural steps, this note elucidates the scientific rationale behind experimental design choices, empowering researchers to not only execute the assays but also to critically interpret the resulting data.

Scientific Rationale & Compound Background

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.[1] Its structural features allow for diverse, high-affinity interactions with biological targets, making it a key pharmacophore in anticancer, anti-inflammatory, and antimicrobial agents.[3][7][8] The specific compound, 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine, integrates several features that suggest a high potential for bioactivity:

  • The 2-Aminothiazole Core: This moiety is critical for the biological activity of many thiazole derivatives.[2]

  • Fluorine Substitution: The strategic placement of a fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target enzymes.

  • Methoxyphenyl Group: This group can influence the compound's solubility and electronic properties, which are crucial for its pharmacokinetic and pharmacodynamic profile.

Given these structural attributes, a rigorous and standardized evaluation of its antimicrobial efficacy is a critical step in its potential development as a therapeutic agent.

Phase 1: Qualitative Screening via Agar Disk Diffusion

The agar disk diffusion test, also known as the Kirby-Bauer test, serves as an essential first-pass screening tool.[9] It is a qualitative or semi-quantitative method that provides a rapid, visual assessment of a compound's ability to inhibit microbial growth.

Causality & Principle

This method operates on the principle of diffusion. An antimicrobial-impregnated disk placed on an inoculated agar surface creates a radial concentration gradient as the compound diffuses into the medium.[9][10] If the microorganism is susceptible, a clear "zone of inhibition" will form where the compound concentration exceeds the level required to stop growth.[11][12] The diameter of this zone is influenced by the compound's diffusion rate and the microbe's susceptibility.[9]

Detailed Protocol: Disk Diffusion
  • Inoculum Preparation (The 0.5 McFarland Standard):

    • From a pure culture (18-24 hours old), select 3-5 morphologically similar colonies using a sterile loop.

    • Transfer these colonies into a tube of sterile saline (0.85%).

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This is a critical step for standardization, as it ensures the bacterial density is approximately 1.5 x 10⁸ CFU/mL.[10]

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three different directions (rotating the plate approximately 60° each time) to ensure confluent growth.

  • Disk Application:

    • Using sterile forceps, place paper disks (6 mm diameter) impregnated with a known concentration of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine onto the agar surface.

    • Ensure firm, even contact between the disk and the agar.

    • Include a positive control disk (e.g., a commercial antibiotic like Ciprofloxacin) and a negative control disk (impregnated with the solvent, e.g., DMSO, used to dissolve the test compound).

  • Incubation:

    • Invert the plates and place them in an incubator within 15 minutes of disk application to prevent pre-diffusion.[10]

    • Incubate at 35 ± 2°C for 16-20 hours under ambient atmosphere.

  • Data Acquisition:

    • After incubation, measure the diameter of the zones of inhibition to the nearest millimeter (mm) using a ruler or calipers.

Phase 2: Quantitative Analysis via Broth Microdilution for MIC

The Minimum Inhibitory Concentration (MIC) is the cornerstone of quantitative susceptibility testing.[13][14] It is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[13][15] The broth microdilution method is the CLSI-recommended gold standard for its reproducibility and efficiency.[15][16]

Experimental Workflow: Broth Microdilution

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 2-fold serial dilutions of test compound in a 96-well microtiter plate C Inoculate all test wells (Final volume ~100-200 µL) A->C B Prepare standardized 0.5 McFarland microbial inoculum and dilute to final working concentration B->C D Incubate plate at 35°C for 16-20 hours C->D E Visually inspect wells for turbidity (growth) D->E F Identify lowest concentration with no visible growth. This is the MIC value. E->F

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution
  • Plate Preparation:

    • Using a 96-well U-bottom microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a single row.

    • Prepare a solution of the test compound in a suitable solvent at twice the highest desired final concentration. Add 100 µL of this solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting, then transfer 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10.

    • Controls: Well 11 (Growth Control) receives 50 µL of broth but no compound. Well 12 (Sterility Control) receives 100 µL of broth only.

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland standard suspension as described in section 2.2.1.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate the sterility control (well 12). The final volume in the test wells will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • MIC Determination:

    • Following incubation, place the plate on a dark background and visually inspect for turbidity.

    • The MIC is the lowest concentration of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Phase 3: Determining Cidal Activity (MBC/MFC)

The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is a critical next step to determine if a compound is static (inhibits growth) or cidal (kills the organism). It is defined as the lowest concentration of an agent that kills ≥99.9% of the initial bacterial inoculum.

Protocol: MBC/MFC Determination
  • Subculturing: Following MIC determination (section 3.2.5), select the wells corresponding to the MIC, 2x MIC, and 4x MIC that show no visible growth.

  • Plating: Using a calibrated loop or pipette, take a 10 µL aliquot from each of these clear wells and spot-plate it onto a fresh, antibiotic-free Mueller-Hinton agar plate.

  • Incubation: Incubate the agar plate at 35 ± 2°C for 18-24 hours.

  • Interpretation: The MBC/MFC is the lowest concentration that shows no growth on the subculture plate, or that corresponds to a ≥99.9% reduction in CFU/mL compared to the starting inoculum count.

Data Presentation & Interpretation

Organize all quantitative data into a clear, concise table for easy comparison and analysis.

MicroorganismStrain IDDisk Diffusion Zone (mm)MIC (µg/mL)MBC/MFC (µg/mL)Interpretation (S/I/R)
Staphylococcus aureusATCC 29213DataDataDataPer CLSI M100[6][17]
Escherichia coliATCC 25922DataDataDataPer CLSI M100[6][17]
Pseudomonas aeruginosaATCC 27853DataDataDataPer CLSI M100[6][17]
Candida albicansATCC 90028DataDataDataPer CLSI M27/M60

Interpretation of Susceptible (S), Intermediate (I), or Resistant (R) is based on comparing MIC values to established clinical breakpoints published by CLSI. For novel compounds, these categories are used for relative comparison.

Proposed Mechanism of Action (MOA) - A Logical Framework

The chemical structure of the thiazole scaffold suggests several plausible antimicrobial mechanisms that warrant further investigation.[1][7]

Potential Cellular Targets for Thiazole Derivatives

MOA_Targets cluster_targets Potential Microbial Targets Compound 4-(3-Fluoro-4-methoxyphenyl) -1,3-thiazol-2-amine T1 DNA Gyrase / Topoisomerase (Inhibition of DNA Replication) Compound->T1 T2 Cell Wall Synthesis Enzymes (e.g., Transpeptidases) Compound->T2 T3 Cell Membrane Integrity (Disruption / Depolarization) Compound->T3 T4 Metabolic Enzymes (e.g., Dihydrofolate Reductase) Compound->T4

Caption: Plausible molecular targets for thiazole-based antimicrobial compounds.

  • DNA Gyrase Inhibition: Many heterocyclic compounds interfere with bacterial DNA replication by inhibiting essential enzymes like DNA gyrase.[1]

  • Cell Wall/Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to integrate into and disrupt the bacterial cell membrane, leading to cell death.[3]

  • Enzyme Inhibition: The thiazole core can act as a bioisostere, competitively inhibiting key metabolic enzymes necessary for microbial survival.[4]

Further studies, such as macromolecular synthesis assays or specific enzyme inhibition assays, are required to elucidate the precise mechanism of this novel compound.

References

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health (NIH). [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. [Link]

  • Broth microdilution. Grokipedia. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health. [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central (PMC). [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology (ASM). [Link]

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration (FDA). [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. PubMed. [Link]

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Method

Protocol for synthesizing derivatives from 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

An Application Note and Protocol for the Synthesis of Derivatives from 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged 2-Amino...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Derivatives from 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 2-Aminothiazole Scaffold

The 2-aminothiazole (2-AT) moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and clinically approved drugs, such as the tyrosine kinase inhibitor Dasatinib.[1] This heterocyclic system is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5] The core molecule, 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine, presents a strategic starting point for drug discovery campaigns. The presence of the fluoro and methoxy groups on the phenyl ring offers specific electronic and steric properties that can be leveraged for targeted drug design.

The primary amino group at the C2 position of the thiazole ring is a key handle for chemical modification. Its nucleophilicity allows for a variety of synthetic transformations, enabling the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides detailed, validated protocols for the synthesis of key derivatives from this core scaffold, explaining the chemical rationale behind each step to empower researchers in their drug development efforts.

Synthesis of the Core Scaffold

The foundational starting material, 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine, is typically synthesized via the Hantzsch thiazole synthesis. This classic method involves the cyclocondensation of an α-haloketone with a thiourea.

G cluster_start Starting Materials alpha_haloketone 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone reaction Hantzsch Thiazole Synthesis (e.g., in Ethanol, reflux) alpha_haloketone->reaction thiourea Thiourea thiourea->reaction product 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine reaction->product

Caption: Hantzsch synthesis of the core 2-aminothiazole scaffold.

Protocol 1: N-Acylation for Amide Derivative Synthesis

The conversion of the primary amino group into an amide is one of the most fundamental and high-yielding transformations for modifying the 2-AT scaffold.[1] This reaction introduces a carbonyl group, which can act as a hydrogen bond acceptor and provides a linker for adding diverse chemical functionalities. The protocol below describes a general and robust method using an acyl chloride.

Causality and Experimental Rationale:

  • Base (Pyridine): Pyridine serves a dual role. It acts as a solvent and, more importantly, as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Temperature Control: The initial cooling to 0 °C is critical for managing the exothermicity of the acylation reaction, especially when using reactive acyl chlorides. This controlled addition minimizes the formation of side products.

G reactant_node reactant_node process_node process_node product_node product_node reagent_node reagent_node Start Core Scaffold in Pyridine Mix Add dropwise at 0 °C Start->Mix AcylChloride Acyl Chloride (R-COCl) AcylChloride->Mix React Stir at RT (2-12h) Mix->React Warm to RT Workup Quench with ice-water React->Workup Monitor by TLC Filter Filter Precipitate Workup->Filter Purify Recrystallize (e.g., Ethanol) Filter->Purify End N-Acyl Derivative Purify->End

Caption: Workflow for the N-acylation of the 2-aminothiazole scaffold.

Detailed Experimental Protocol: N-Acylation
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine (1.0 eq).

  • Solvent Addition: Add anhydrous pyridine (approx. 0.2 M concentration) and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, slowly pour the reaction mixture into a beaker of ice-cold water (approx. 10 volumes) with stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water and then a small amount of cold ethanol.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) to yield the final N-acyl derivative.

Data Presentation: Representative N-Acyl Derivatives
Derivative (R-group)ReagentTypical Yield (%)M.P. (°C) (Hypothetical)
Methyl (CH₃)Acetyl chloride85-95%210-212
Phenyl (C₆H₅)Benzoyl chloride80-90%245-247
4-Chlorophenyl4-Chlorobenzoyl chloride82-92%260-262
Furan-2-ylFuran-2-carbonyl chloride75-85%225-227

Protocol 2: Synthesis of N-Aryl/Alkyl Derivatives via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, providing access to secondary amine derivatives.[6] The reaction proceeds in two stages: the initial formation of a Schiff base (imine) between the primary amine and an aldehyde, followed by in-situ reduction to the corresponding amine.

Causality and Experimental Rationale:

  • Imine Formation: This step is typically acid-catalyzed and involves the reversible condensation of the amine and aldehyde. Using an alcohol like methanol as the solvent is common.

  • Reducing Agent (NaBH₄): Sodium borohydride is a mild and selective reducing agent that efficiently reduces the imine C=N double bond without affecting the aldehyde or other functional groups on the scaffold. It is added after imine formation is complete to prevent reduction of the starting aldehyde.

G reactant_node reactant_node process_node process_node product_node product_node reagent_node reagent_node intermediate_node intermediate_node Start Core Scaffold in Methanol ImineFormation Stir at RT (1-2h) Start->ImineFormation Aldehyde Aldehyde (R-CHO) Aldehyde->ImineFormation Imine Imine Intermediate ImineFormation->Imine Monitor by TLC Reduction Reduce at 0 °C Workup Quench & Extract Reduction->Workup Purify Column Chromatography Workup->Purify End N-Alkyl/Aryl Derivative Purify->End Reducer Sodium Borohydride (NaBH₄) Reducer->Reduction Imine->Reduction

Caption: Workflow for N-alkylation/arylation via reductive amination.

Detailed Experimental Protocol: Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous methanol (approx. 0.1 M).

  • Imine Formation: Stir the mixture at room temperature for 1-3 hours. Monitor the formation of the imine intermediate by TLC.

  • Cooling: Once imine formation is substantial, cool the reaction mixture to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-4 hours or until TLC indicates completion.

  • Work-up: Quench the reaction by carefully adding water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-substituted derivative.

Data Presentation: Representative N-Substituted Derivatives
Derivative (R-group)Reagent (Aldehyde)Typical Yield (%)Key ¹H NMR Signal (δ, ppm) (Hypothetical)
BenzylBenzaldehyde65-80%~4.5 (s, 2H, -CH₂-Ph)
4-Methoxybenzyl4-Methoxybenzaldehyde70-85%~4.4 (s, 2H, -CH₂-), ~3.8 (s, 3H, -OCH₃)
PropylPropanal60-75%~3.1 (t, 2H, -NH-CH₂-)
CyclohexylmethylCyclohexanecarbaldehyde65-80%~2.9 (d, 2H, -NH-CH₂-)

Protocol 3: Synthesis of Thiourea Derivatives

Thiourea derivatives are important pharmacophores known for forming key hydrogen bonding interactions with biological targets. They are readily synthesized by the addition of the primary amine to an isothiocyanate.[3][7]

Causality and Experimental Rationale:

  • Mechanism: The reaction is a straightforward nucleophilic addition of the amine's lone pair to the electrophilic carbon of the isothiocyanate.

  • Solvent: A polar aprotic solvent like acetonitrile or THF is typically used to dissolve the reactants without interfering with the reaction. The reaction often proceeds to completion at room temperature without the need for a catalyst.

G reactant_node reactant_node process_node process_node product_node product_node reagent_node reagent_node Start Core Scaffold in Acetonitrile Mix Add Reagent Start->Mix Isothiocyanate Isothiocyanate (R-NCS) Isothiocyanate->Mix React Stir at RT (4-16h) Mix->React Monitor by TLC Workup Concentrate Solvent React->Workup Purify Purify (Recrystallize or Column) Workup->Purify End N,N'-Disubstituted Thiourea Purify->End

Caption: Workflow for the synthesis of thiourea derivatives.

Detailed Experimental Protocol: Thiourea Formation
  • Reaction Setup: Dissolve 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine (1.0 eq) in a suitable solvent like acetonitrile or THF (approx. 0.2 M) in a round-bottom flask.

  • Reagent Addition: Add the corresponding isothiocyanate (1.05 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-16 hours. The reaction progress can be monitored by TLC. In many cases, the product will precipitate out of the solution upon formation.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold solvent.

  • Work-up & Purification: If the product remains in solution, concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol) or by flash column chromatography to afford the pure thiourea derivative.

Data Presentation: Representative Thiourea Derivatives
Derivative (R-group)Reagent (Isothiocyanate)Typical Yield (%)M.P. (°C) (Hypothetical)
PhenylPhenyl isothiocyanate90-98%195-197
EthylEthyl isothiocyanate85-95%170-172
4-Fluorophenyl4-Fluorophenyl isothiocyanate92-99%205-207
AllylAllyl isothiocyanate88-96%162-164

Characterization

All synthesized derivatives must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch for amides, N-H stretches).

  • Melting Point (M.P.): To assess the purity of solid compounds.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, K., & Foroumadi, A. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98. [Link]

  • Hassan, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(6), 1-28. [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Mini-Reviews in Medicinal Chemistry, 18(15), 1275-1293. [Link]

  • Das, D., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98. [Link]

  • National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

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Technical Notes & Optimization

Troubleshooting

Optimizing Hantzsch reaction conditions for fluorinated acetophenones

An essential tool for medicinal chemists, the Hantzsch pyridine synthesis is a robust multi-component reaction for creating 1,4-dihydropyridines (DHPs) and their corresponding pyridines.[1] These scaffolds are central to...

Author: BenchChem Technical Support Team. Date: January 2026

An essential tool for medicinal chemists, the Hantzsch pyridine synthesis is a robust multi-component reaction for creating 1,4-dihydropyridines (DHPs) and their corresponding pyridines.[1] These scaffolds are central to numerous biologically active molecules, most notably as calcium channel blockers.[2][3] However, when moving into the realm of modern drug discovery, the incorporation of fluorine into lead compounds is a critical strategy for modulating physicochemical and pharmacological properties.

The use of fluorinated acetophenones as the β-ketoester component in the Hantzsch reaction introduces specific challenges. The strong electron-withdrawing nature of fluoroalkyl groups (e.g., -CF3) significantly decreases the nucleophilicity of the enamine intermediate and can alter the reaction pathway, often leading to sluggish reactions, low yields, and the formation of unexpected side products.[2][4]

This technical support guide, presented in a question-and-answer format, provides field-proven insights and troubleshooting strategies to help you navigate the complexities of the Hantzsch reaction with these challenging substrates.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Q1: My reaction with a fluorinated acetophenone is extremely slow or shows no conversion. What is the primary cause and how can I fix it?

A: This is the most common issue and stems directly from the electronic properties of your substrate. The electron-withdrawing fluorine atoms reduce the basicity and nucleophilicity of the enamine intermediate formed from the acetophenone, which is a critical step in the reaction cascade.[2][5] This slows down the subsequent Michael addition and cyclization steps.

Solutions:

  • Intensify Reaction Conditions: The classical approach of refluxing in ethanol is often insufficient.[2] Consider more forcing conditions:

    • Higher Temperatures: If your solvent allows, increase the reflux temperature.

    • Microwave Irradiation: This is a highly effective method for dramatically reducing reaction times and improving yields by efficiently overcoming the activation energy barrier.[1][6]

    • Solvent-Free Conditions: Heating a neat mixture of the reactants can increase concentrations and drive the reaction forward. This has been shown to be effective for Hantzsch syntheses.[7][8][9]

  • Employ a Catalyst: The uncatalyzed reaction is often not feasible. A catalyst is crucial to accelerate the key condensation steps.

    • Lewis Acids: Catalysts like Yb(OTf)₃, Zn[(L)proline]₂, or AlCl₃ can activate the aldehyde carbonyl group, facilitating the initial Knoevenagel condensation, and may also play a role in promoting the final cyclization.[6][7]

    • Brønsted Acids: p-Toluenesulfonic acid (p-TSA) is a common and effective catalyst for driving the necessary dehydration steps.[1][6]

Q2: I'm getting a low yield of the desired 1,4-dihydropyridine and a complex mixture of side products. How can I improve selectivity?

A: Low yields are often a result of competing side reactions or product degradation under harsh conditions.[6][10] With fluorinated substrates, the reaction mechanism itself can be complex, potentially proceeding through multiple pathways.[1][2]

Solutions:

  • Optimize Stoichiometry: Ensure you are using precise stoichiometry: 2 equivalents of the β-dicarbonyl component (in this case, one equivalent of your fluorinated acetophenone and one equivalent of another β-ketoester like ethyl acetoacetate), 1 equivalent of the aldehyde, and a slight excess of the ammonia source (e.g., 1.1-1.2 equivalents of ammonium acetate).

  • Control Temperature and Time: Prolonged heating can lead to the decomposition of the 1,4-DHP product.[6] Monitor the reaction closely by thin-layer chromatography (TLC). Once the starting materials are consumed, work up the reaction promptly.

  • Consider the Reaction Pathway: The Hantzsch reaction can proceed via an initial Knoevenagel condensation followed by a Michael addition, or through the formation of a 1,5-diketone.[2] For substrates with highly electron-withdrawing groups like -CF₃, the pathway may be altered, sometimes leading to the isolation of an undehydrated intermediate.[2] Using a milder, more controlled approach (e.g., lower temperature with a highly active catalyst) may favor one pathway over others, leading to a cleaner reaction profile.

Q3: My fluorinated 1,4-DHP product is difficult to purify. Standard silica gel chromatography gives poor separation. What are some alternative strategies?

A: Fluorinated compounds often exhibit different polarity and solubility profiles compared to their non-fluorinated analogs, which can complicate purification.[11] They may also be sensitive to the acidic nature of standard silica gel.

Solutions:

  • Recrystallization: This should be your first choice. Fluorinated organic molecules often have good crystallinity. Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/pentane) to find one that provides high-purity crystals.

  • Alternative Chromatography:

    • Neutral or Deactivated Silica: Use silica gel that has been treated with a base (e.g., triethylamine) to prevent product degradation on the column.

    • Alumina Chromatography: Neutral or basic alumina can be a good alternative to silica gel for certain compounds.

    • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase (C18) chromatography may provide better separation.

  • Aqueous Workup: Ensure your initial workup effectively removes catalysts and salts. Washing the organic layer with solutions like saturated sodium bicarbonate (to remove acidic catalysts) and brine is critical.

Frequently Asked Questions (FAQs)

Q: Which catalyst is best to start with for a fluorinated acetophenone?

A: A good starting point is a Lewis acid catalyst known for its effectiveness and tolerance of functional groups. Ytterbium triflate (Yb(OTf)₃) is an excellent choice as it is highly active in low concentrations.[12] Alternatively, zinc-based catalysts like Zn[(L)proline]₂ have shown great promise, especially under solvent-free conditions.[7][8]

Q: What is the best solvent for this reaction?

A: While traditional solvents like ethanol or acetic acid can work, they may not be optimal.[6] For challenging fluorinated substrates, consider the following:

  • Aqueous Micelles: Using a surfactant like sodium dodecyl sulfate (SDS) in water can create hydrophobic pockets where the reaction is accelerated, often leading to excellent yields under mild conditions.[6][12]

  • Glycerol: As a green, high-boiling solvent, glycerol can be effective for pushing sluggish reactions to completion at elevated temperatures.[13]

  • Solvent-Free: As mentioned in the troubleshooting section, eliminating the solvent entirely is a powerful strategy.[9]

Q: My final product is the oxidized pyridine, not the 1,4-dihydropyridine. Why did this happen and how can I control it?

A: The 1,4-DHP product can be sensitive to air oxidation, especially under harsh heating or in the presence of certain reagents. The driving force is the formation of a stable aromatic pyridine ring.[1]

  • To Prevent Oxidation: If the 1,4-DHP is your desired product, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and avoid excessive heating.

  • To Promote Oxidation: If the pyridine is the target, you can perform a one-pot synthesis. After the initial condensation, add an oxidizing agent like ferric chloride, manganese dioxide, or simply bubble air through the heated solution to drive the aromatization.[1]

Visualizing the Process

Hantzsch Reaction Mechanism

The reaction is a complex cascade. While several pathways are plausible, a widely accepted route involves the initial formation of a Knoevenagel adduct and an enamine, which then combine.[12] The electron-withdrawing nature of the fluoroalkyl group (R') can impede the formation of the crucial enamine intermediate.

Hantzsch_Mechanism Aldehyde Aldehyde (R-CHO) Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Ketoester1 β-Ketoester 1 (e.g., Ethyl Acetoacetate) Ketoester1->Knoevenagel Ketoester2 Fluorinated Acetophenone (R'-C(O)CH3) Enamine Enamine Intermediate Ketoester2->Enamine Ammonia Ammonia (NH3) Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Enamine->Michael_Adduct (Rate-limiting step for fluorinated substrates) Cyclized Cyclized Intermediate Michael_Adduct->Cyclized Intramolecular Condensation DHP 1,4-Dihydropyridine (1,4-DHP) Cyclized->DHP Dehydration Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Combine Aldehyde, β-Ketoesters, Ammonium Acetate, & Catalyst Solvent 2. Add Solvent (or run neat) Reactants->Solvent Heat 3. Heat (Conventional or Microwave) under Inert Atmosphere Solvent->Heat Monitor 4. Monitor by TLC Heat->Monitor Quench 5. Cool and perform Aqueous Workup Monitor->Quench Purify 6. Purify by Recrystallization or Chromatography Quench->Purify Characterize 7. Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: Standard workflow for Hantzsch reaction optimization.

Troubleshooting Decision Tree

When faced with a poor outcome, this logical guide can help diagnose the issue.

Troubleshooting_Tree Start Poor Reaction Outcome Check_Conversion Check TLC: Starting Material Remaining? Start->Check_Conversion Low_Conversion Problem: Low Conversion Check_Conversion->Low_Conversion Yes Side_Products Problem: Side Products/ Decomposition Check_Conversion->Side_Products No Increase_Energy Increase Temperature or Use Microwave Low_Conversion->Increase_Energy Add_Catalyst Add/Change Catalyst (e.g., Yb(OTf)3) Low_Conversion->Add_Catalyst Solvent_Free Try Solvent-Free Conditions Low_Conversion->Solvent_Free Lower_Temp Lower Temperature Side_Products->Lower_Temp Reduce_Time Reduce Reaction Time Side_Products->Reduce_Time Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Side_Products->Inert_Atmosphere

Caption: Decision tree for troubleshooting poor Hantzsch reactions.

Optimized Protocol Example: Microwave-Assisted Synthesis

This protocol provides a robust starting point for the synthesis of a 1,4-DHP using a fluorinated acetophenone.

Reactants:

  • Aromatic Aldehyde (1.0 mmol)

  • 2,2,2-Trifluoroacetophenone (1.0 mmol)

  • Ethyl Acetoacetate (1.0 mmol)

  • Ammonium Acetate (1.2 mmol)

  • Yb(OTf)₃ (0.1 mmol, 10 mol%)

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), 2,2,2-trifluoroacetophenone (1.0 mmol), ethyl acetoacetate (1.0 mmol), ammonium acetate (1.2 mmol), and Yb(OTf)₃ (0.1 mmol).

  • If running neat, seal the vial and proceed. If using a solvent, add 2 mL of ethanol or acetonitrile.

  • Place the vial in the microwave reactor. Irradiate at 120°C for 15-30 minutes. Note: Monitor internal pressure to ensure it remains within the vial's limits.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with saturated NaHCO₃ solution (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Summary: Condition Screening

The following table summarizes common conditions and their general applicability for challenging Hantzsch syntheses.

Condition ParameterConventional MethodOptimized for Fluorinated SubstratesRationale for Change
Heating Reflux (80-100 °C)Microwave (120-150 °C)Provides rapid, efficient heating to overcome high activation energy. [6]
Catalyst None or Brønsted Acid (p-TSA)Lewis Acid (Yb(OTf)₃, ZnCl₂)Activates the carbonyl groups to accelerate condensation steps. [6][12]
Solvent Ethanol, Acetic AcidSolvent-Free or Aqueous MicellesIncreases reactant concentration or utilizes hydrophobic effects to boost reaction rates. [6][9]
Reaction Time 6-24 hours10-45 minutesHigher energy input and catalysis dramatically shorten required time, minimizing degradation. [1]

References

  • Benchchem. (n.d.). Troubleshooting low yields in Hantzsch 1,4-Dihydropyridine synthesis.
  • Benchchem. (n.d.). Troubleshooting low yields in the Hantzsch synthesis using Diacetonamine.
  • Benchchem. (n.d.). Troubleshooting low yields in Hantzsch thiazole synthesis.
  • Saini, A., Kumar, S., & Sandhu, J. S. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67, 95-111.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Rao, G. B. D., et al. (2018). Hantzsch Reaction: A Greener and Sustainable Approach to 1,4-Dihydropyridines Using Non-commercial β-Ketoesters. Journal of Heterocyclic Chemistry, 55(11).
  • Maji, M., & Mayr, H. (2003). Synthetic and theoretical studies on the reduction of electron withdrawing group conjugated olefins using the Hantzsch 1,4-dihydropyridine ester. The Journal of Organic Chemistry, 68(23), 8815-8822.
  • Stout, D. M. (2000). Learning from the Hantzsch synthesis.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Shen, L., et al. (2009). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 11(9), 1397-1402.
  • Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Retrieved from [Link]

  • Adair, G., et al. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Molecules, 28(4), 1813.
  • Bose, D. S., et al. (2005). Synthesis of Hantzsch 1,4-Dihydropyridines under Solvent-Free Conditions Using Zn[(L)
  • Semantic Scholar. (2005). Synthesis of hantzsch 1,4‐dihydropyridines under solvent‐free condition using zn[(L)proline]2 as lewis acid catalyst. Retrieved from [Link]

  • jOeCHEM. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube. Retrieved from [Link]

  • Cao, S., et al. (2009). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 11(9), 1397-1402.
  • Li, Y., et al. (2023). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory.
  • Teltewskoy, M. L., et al. (2010). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of the Arkansas Academy of Science, 64, 70-76.
  • Pytlak, M., & Grela, K. (2016).
  • Yi, W., et al. (2025). Advances and challenges in the synthesis of N-fluoroalkyl compounds.
  • Eisenkolb, K., et al. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. ChemRxiv.
  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53.
  • Hooker, J. M. (2016). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. The Journal of Organic Chemistry, 81(17), 7499-7505.
  • ResearchGate. (2022).
  • Mykhailiuk, P. K. (2022). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 13(9), 1039-1042.
  • O'Hagan, D. (2023). Future challenges and opportunities with fluorine in drugs?. Journal of Fluorine Chemistry, 269, 110153.
  • ResearchGate. (2003).
  • MDPI. (2024). Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively.
  • ResearchGate. (2018). Overview of the conventional route for the purification and drying of aqueous [¹⁸F]fluoride with an anion-exchange cartridge.

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Optimization

Technical Support Center: 2-Aminothiazole Synthesis

Welcome to the technical support center dedicated to the synthesis of 2-aminothiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their syntheti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-aminothiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered in the laboratory. Our goal is to provide you with in-depth, field-proven insights to improve your reaction yields and purity.

This document is structured to address specific challenges in a question-and-answer format. We will delve into the causality behind experimental choices, offering solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low Yield in Hantzsch Thiazole Synthesis

Question: I am performing a Hantzsch synthesis of a 2-aminothiazole from a thiourea and an α-haloketone, but my yields are consistently low (<40%). What are the most likely causes and how can I improve this?

Answer: Low yields in the Hantzsch synthesis are a common issue and can often be attributed to several factors, primarily related to reaction conditions and the stability of intermediates. The reaction proceeds via an initial S-alkylation of the thiourea followed by intramolecular cyclization and dehydration.

Troubleshooting Steps & Explanations:

  • Solvent Choice: The polarity and proticity of the solvent are critical.

    • Protic Solvents (e.g., Ethanol, Methanol): These are the most commonly used solvents and are generally effective. They facilitate the protonation and deprotonation steps involved in the cyclization and dehydration.

    • Aprotic Solvents (e.g., DMF, Acetone): In some cases, particularly with less reactive substrates, aprotic polar solvents can accelerate the initial S-alkylation step. However, they may not be as effective in promoting the subsequent cyclization.

    • Recommendation: If you are using a non-polar solvent, consider switching to ethanol. If you are already using ethanol, you might try a mixture of ethanol and DMF to balance the requirements of the reaction steps.

  • Temperature Control:

    • The initial reaction of the thiourea and α-haloketone is often exothermic. Running the reaction at too high a temperature can lead to the formation of byproducts.

    • Recommendation: Start the reaction at a lower temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature or be gently heated to reflux. This allows for controlled formation of the initial intermediate before pushing the reaction to completion.

  • pH of the Reaction Mixture:

    • The cyclization step is sensitive to pH. A slightly acidic environment can facilitate the dehydration of the thiazoline intermediate to the final thiazole. However, strongly acidic conditions can lead to hydrolysis of the starting materials or product.

    • Recommendation: If your reaction mixture is neutral or basic, consider adding a catalytic amount of a weak acid, such as acetic acid, to promote dehydration.

Experimental Protocol: Optimized Hantzsch Synthesis

  • Dissolve the thiourea (1.0 eq) in ethanol (5-10 mL per mmol of thiourea) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add the α-haloketone (1.0-1.1 eq) dropwise to the cooled solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting materials are consumed, heat the mixture to reflux for 2-4 hours to ensure complete cyclization and dehydration.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Side Product Formation

Question: I am observing significant side product formation in my 2-aminothiazole synthesis. How can I identify and minimize these impurities?

Answer: Side product formation is often a result of competing reaction pathways. The most common side products in Hantzsch synthesis arise from the self-condensation of the α-haloketone or reactions involving impurities in the starting materials.

Common Side Products and Mitigation Strategies:

Side ProductCauseMitigation Strategy
Bis-imidazole derivatives Self-condensation of the α-haloketone under basic conditions.Ensure the reaction is not overly basic. If a base is used, opt for a weaker, non-nucleophilic base like sodium bicarbonate. Add the α-haloketone slowly to the thiourea solution.
Over-alkylation of the 2-aminothiazole The product 2-aminothiazole can act as a nucleophile and react with the α-haloketone.Use a slight excess of the thiourea (1.1-1.2 eq) to ensure all the α-haloketone is consumed in the desired reaction. Maintain a lower reaction temperature.
Hydrolysis products Presence of water in the reaction mixture, especially at elevated temperatures.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.

Visualizing the Reaction Pathway

The following diagram illustrates the intended reaction pathway versus a common side reaction.

Hantzsch_Synthesis Thiourea Thiourea Intermediate Thiouronium Salt Intermediate Thiourea->Intermediate S-Alkylation AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate S-Alkylation Thiazoline Hydroxythiazoline Intermediate Intermediate->Thiazoline Intramolecular Cyclization Product 2-Aminothiazole Thiazoline->Product Dehydration AlphaHaloKetone2 α-Haloketone (excess) SideProduct Bis-imidazole Side Product AlphaHaloKetone2->SideProduct Self-condensation

Caption: Main reaction pathway vs. a common side reaction in Hantzsch synthesis.

Challenges with Substituted Thioureas

Question: I am using an N-substituted thiourea, and the reaction is much slower and lower yielding compared to using unsubstituted thiourea. Why is this happening?

Answer: The presence of substituents on the thiourea nitrogen atoms can significantly impact the reaction due to both steric and electronic effects.

  • Steric Hindrance: Bulky substituents on the nitrogen can hinder the initial nucleophilic attack on the α-haloketone and can also impede the subsequent intramolecular cyclization. This is a common reason for reduced reaction rates.

  • Electronic Effects:

    • Electron-donating groups (EDGs) on the thiourea can increase the nucleophilicity of the sulfur atom, potentially speeding up the initial S-alkylation. However, they may not significantly affect the cyclization step.

    • Electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the sulfur, slowing down the first step of the reaction. This often requires more forcing conditions (higher temperatures, longer reaction times) to achieve a reasonable conversion.

Troubleshooting Flowchart for Substituted Thioureas

substituted_thiourea Start Low Yield with N-Substituted Thiourea CheckSubstituent Analyze Substituent Start->CheckSubstituent Bulky Is the substituent bulky? CheckSubstituent->Bulky Steric Effects Electronic Is the substituent an EWG? CheckSubstituent->Electronic Electronic Effects Bulky->Electronic No IncreaseTemp Increase Reaction Temperature & Time Bulky->IncreaseTemp Yes ChangeSolvent Use a Higher-Boiling Point Solvent (e.g., DMF) Electronic->ChangeSolvent Yes ConsiderCatalyst Consider Microwave Irradiation or a Catalyst Electronic->ConsiderCatalyst If still slow IncreaseTemp->ChangeSolvent

Caption: Troubleshooting decision-making for reactions with substituted thioureas.

Recommendations:

  • For Sterically Hindered Thioureas: Consider using microwave-assisted synthesis. The high temperatures and pressures achieved in a microwave reactor can often overcome the activation energy barrier for sterically demanding reactions.

  • For Thioureas with EWGs: In addition to higher temperatures and longer reaction times, you might explore the use of a phase-transfer catalyst, which can help to increase the effective concentration of the reactants.

References

  • Hantzsch, A. & Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]

  • Gompper, R. & Effenberger, F. (1969). The Chemistry of Thiazoles. In Advances in Heterocyclic Chemistry (Vol. 10, pp. 167-246). Academic Press. [Link]

  • Metzger, J. V. (Ed.). (2009). The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives. John Wiley & Sons. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

Troubleshooting

Preventing byproduct formation in the synthesis of 4-aryl-2-aminothiazoles

A Guide to Minimizing Byproduct Formation and Optimizing Reaction Outcomes Welcome to the technical support center for the synthesis of 4-aryl-2-aminothiazoles. This resource is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation and Optimizing Reaction Outcomes

Welcome to the technical support center for the synthesis of 4-aryl-2-aminothiazoles. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this critical scaffold. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis, particularly the prevention of byproduct formation.

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. However, its synthesis, most commonly achieved through the Hantzsch thiazole synthesis, is often plagued by the formation of unwanted byproducts. This guide will provide a structured approach to troubleshooting these issues, grounded in mechanistic understanding and validated protocols.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the most common questions and issues encountered during the synthesis of 4-aryl-2-aminothiazoles.

Q1: What are the most common byproducts I should expect in my Hantzsch thiazole synthesis of 4-aryl-2-aminothiazoles?

A1: The Hantzsch synthesis, which involves the reaction of an α-haloketone with a thiourea, is a robust method, but it can lead to several byproducts. The most frequently observed impurities include:

  • N,N'-bis(4-arylthiazol-2-yl)thiourea: This "dimeric" byproduct arises from the reaction of the initially formed 2-aminothiazole with unreacted thiophosgene (if used in thiourea preparation) or other reactive intermediates.

  • 4-Aryl-2-imino-2,3-dihydrothiazole: This tautomeric impurity can sometimes be isolated, though it often converts to the more stable 2-amino form. Its presence can complicate purification.

  • Unreacted Starting Materials: Incomplete conversion is a common issue, leading to the presence of the α-haloketone and thiourea in the final product mixture.

  • Products of α-haloketone self-condensation: Under basic conditions, α-haloketones can undergo self-condensation, leading to a variety of complex impurities.

Q2: My reaction is turning dark, and I'm getting a complex mixture of products. What is likely happening?

A2: A dark reaction color and the formation of a complex mixture, often referred to as "tar," are typically indicative of decomposition and polymerization side reactions. The primary causes include:

  • Excessive Heat: The Hantzsch synthesis is often exothermic. Uncontrolled temperature can accelerate side reactions.

  • Incorrect Stoichiometry: An excess of either the α-haloketone or thiourea can lead to the formation of byproducts. For instance, an excess of the α-haloketone can promote self-condensation.

  • Presence of Strong Bases: While some protocols use a mild base to neutralize the hydrohalic acid formed during the reaction, strong bases can deprotonate the α-haloketone, leading to undesired side reactions.

Q3: I'm struggling with the purification of my 4-aryl-2-aminothiazole. Any suggestions?

A3: Purification can indeed be challenging due to the similar polarity of the desired product and some byproducts. Here are a few strategies:

  • Crystallization: This is often the most effective method for purifying 2-aminothiazoles. Experiment with different solvent systems (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water).

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with an eluent like ethyl acetate, is typically effective.

  • Acid-Base Extraction: The basic nature of the 2-amino group allows for selective extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the aminothiazole, moving it to the aqueous layer. The organic layer containing non-basic impurities can be discarded. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) to precipitate the purified product.

Part 2: Troubleshooting Guide - A Deeper Dive into Byproduct Prevention

This section provides a more detailed, cause-and-effect analysis of common issues and their solutions.

Observation/Problem Potential Cause(s) Troubleshooting Action(s) & Mechanistic Rationale
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of soluble byproducts. 3. Product degradation.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. 2. Optimize Reaction Time and Temperature: Extended reaction times or excessive temperatures can lead to byproduct formation. A temperature of 60-80 °C is often a good starting point. 3. Control Stoichiometry: A slight excess (1.1-1.2 equivalents) of thiourea can help drive the reaction to completion and minimize unreacted α-haloketone.
Formation of a Sticky, Oily Product 1. Presence of significant impurities. 2. Product has a low melting point.1. Improve Purification: Attempt recrystallization from a different solvent system or use column chromatography. 2. Trituration: Stirring the crude oil with a solvent in which the product is poorly soluble (e.g., cold diethyl ether or hexane) can often induce crystallization.
Inconsistent Results Between Batches 1. Reagent quality. 2. Water content in the solvent. 3. Inconsistent heating.1. Check Reagent Purity: Use freshly recrystallized or high-purity starting materials. 2. Use Anhydrous Solvents: Water can hydrolyze the α-haloketone. Use dry solvents, especially in sensitive reactions. 3. Ensure Uniform Heating: Use an oil bath and a magnetic stirrer to maintain a consistent temperature throughout the reaction vessel.

Part 3: Experimental Protocols & Methodologies

Here, we provide a detailed, step-by-step protocol for a generalized Hantzsch synthesis of a 4-aryl-2-aminothiazole, incorporating best practices to minimize byproduct formation.

Protocol: Synthesis of 4-Phenyl-2-aminothiazole

Materials:

  • 2-Bromoacetophenone (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (optional, 1.1 eq)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea in anhydrous ethanol.

  • Reagent Addition: To the stirring solution, add 2-bromoacetophenone in one portion. If using, add sodium bicarbonate at this stage.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If the product precipitates, collect it by vacuum filtration and wash with cold ethanol.

    • If the product remains in solution, reduce the solvent volume under reduced pressure.

    • Add water to the concentrated mixture to precipitate the crude product. Collect by vacuum filtration and wash with water.

  • Purification:

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 4-phenyl-2-aminothiazole.

DOT Script for Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Product Isolation (Work-up) cluster_purification 4. Purification A Dissolve Thiourea in Anhydrous Ethanol B Add α-Haloketone (e.g., 2-Bromoacetophenone) A->B Stoichiometric Control C Heat to Reflux (e.g., 78°C for Ethanol) B->C Controlled Heating D Monitor by TLC C->D In-process Control E Cool to Room Temperature D->E Completion Check F Precipitate/Filter or Concentrate & Precipitate E->F G Recrystallize from Ethanol/Water F->G Crude Product H Obtain Pure 4-Aryl-2-aminothiazole G->H

Caption: Workflow for Hantzsch Synthesis of 4-Aryl-2-aminothiazoles.

Part 4: Mechanistic Insights into Byproduct Formation

A deeper understanding of the reaction mechanism can empower you to make more informed decisions during your experiments.

The Desired Pathway:

The Hantzsch synthesis proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the 2-aminothiazole.

DOT Script for Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism A α-Haloketone + Thiourea B Isothiouronium Salt (Intermediate) A->B Nucleophilic Attack C Cyclization Intermediate B->C Intramolecular Cyclization D Dehydration C->D E 4-Aryl-2-aminothiazole D->E

Caption: Simplified Mechanism of the Hantzsch Thiazole Synthesis.

Common Side Reactions:

  • Dimer Formation: The nucleophilic 2-amino group of the newly formed aminothiazole can react with another molecule of the α-haloketone, initiating a pathway to dimeric byproducts. This is more prevalent when there is a localized excess of the α-haloketone.

  • Self-Condensation of α-Haloketone: In the presence of a base, the α-haloketone can be deprotonated at the α'-position, leading to enolate formation and subsequent aldol-type condensation reactions.

By carefully controlling the reaction conditions, particularly temperature and stoichiometry, these side reactions can be significantly suppressed, leading to a cleaner reaction profile and a higher yield of the desired 4-aryl-2-aminothiazole.

References

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Link]

  • Gomha, S. M., & Abdel-Aziz, H. A. (2012). Synthesis of new heterocyclic compounds derived from 3-(2-furyl) prop-2-enoyl isothiocyanate and their antitumor and antioxidant activities. Molecules, 17(9), 10896-10911. [Link]

  • Priya, S., & Ramachandran, R. (2017). A review on synthesis of 2-aminothiazole derivatives. World Journal of Pharmaceutical Research, 6(12), 506-522. [Link]

Optimization

Technical Support Center: Synthesis of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(3-fluoro-4-methoxyphenyl)-1,3-...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine. This 2-aminothiazole derivative is a key building block in medicinal chemistry, valued for its presence in a wide array of pharmacologically active compounds.[1] The content is structured to address common challenges and frequently asked questions, ensuring both scientific accuracy and practical, field-tested advice.

Core Synthesis Overview: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis, first described in 1887.[2] This reaction involves the condensation of an α-haloketone with a thioamide.[3] For the target molecule, this translates to the reaction between 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone and thiourea .[4] The reaction is prized for its reliability and generally high yields when optimized.[5]

Reaction Scheme

Caption: Overall reaction for the synthesis of the target aminothiazole.

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established multi-step pathway. The aromaticity of the final thiazole ring is a significant thermodynamic driving force for the reaction.[6]

  • Nucleophilic Attack (SN2): The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the electrophilic α-carbon of the haloketone. This displaces the bromide ion in a classic SN2 step.[7]

  • Intramolecular Cyclization: Following the initial attack, the nitrogen of the intermediate attacks the carbonyl carbon.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the final, stable aromatic thiazole ring.[6]

HantzschMechanism start α-Haloketone + Thiourea step1 Step 1: Nucleophilic Attack (SN2) Sulfur attacks α-carbon, displacing halide. start->step1 intermediate1 S-Alkylated Isothiourea Intermediate step1->intermediate1 step2 Step 2: Intramolecular Cyclization Nitrogen attacks carbonyl carbon. intermediate1->step2 intermediate2 Cyclic Hemiaminal Intermediate step2->intermediate2 step3 Step 3: Dehydration Loss of H₂O to form aromatic ring. intermediate2->step3 end 2-Aminothiazole Product step3->end

Caption: Stepwise mechanism of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on lab-specific conditions and reagent purity.

Workflow Diagram

Workflow prep prep reaction reaction workup workup purify purify final final A Combine α-haloketone and thiourea in ethanol. B Reflux mixture (e.g., 78°C) for 2-4 hours. Monitor by TLC. A->B C Cool reaction to room temperature. B->C D Pour mixture into ice-cold weak base solution (e.g., 5% NaHCO₃). C->D E Stir until precipitation is complete. D->E F Isolate solid by vacuum filtration. E->F G Wash filter cake with cold water and diethyl ether. F->G H Dry product under vacuum. G->H I Characterize pure product (NMR, MS, m.p.). H->I

Caption: Standard experimental workflow from reaction to characterization.

Step-by-Step Methodology
  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone (1.0 eq).

  • Solvent and Reagent Addition: Add ethanol as the solvent (approx. 5-10 mL per mmol of ketone). Add thiourea (1.2-1.5 eq). Using a slight excess of thiourea can help drive the reaction to completion.[6]

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot disappears.[8]

  • Work-up and Precipitation: Once the reaction is complete, allow the flask to cool to room temperature. In a separate beaker, prepare an ice-cold solution of a weak base, such as 5% sodium bicarbonate or sodium carbonate.[5][6] Pour the reaction mixture into the basic solution while stirring.

    • Causality: The initial product exists as the hydrobromide (HBr) salt, which is soluble in the ethanol-water mixture.[6] Neutralization deprotonates the thiazole ring, forming the neutral free base which is poorly soluble in water and precipitates out.[9]

  • Isolation: Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.

  • Purification: Wash the filter cake sequentially with copious amounts of cold deionized water (to remove inorganic salts and excess thiourea) and then with a small amount of cold diethyl ether or hexane (to remove non-polar impurities).

  • Drying: Dry the purified solid in a vacuum oven at 50-60°C to a constant weight. The product is typically obtained as a crystalline solid.[8]

Troubleshooting Guide

Issue Question & Answer
1. Low or No Product Yield Q: My TLC shows unreacted starting material, and my final yield is very low. What went wrong? A: This is a common issue with several potential causes: 1. Purity of α-Haloketone: The starting 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone is a lachrymator and can be unstable. Ensure it is pure and has not decomposed. If synthesized in-house, ensure it was properly purified.[10] 2. Reaction Temperature: The Hantzsch synthesis requires thermal energy to overcome its activation barrier.[11] Ensure your reaction mixture is genuinely refluxing. A temperature that is too low will result in incomplete conversion. 3. Reaction Time: The reaction may not have run long enough. Continue monitoring by TLC until the limiting reagent (the α-haloketone) is fully consumed. 4. Stoichiometry: While the reaction is 1:1, using a slight excess (1.2 eq) of the inexpensive and water-soluble thiourea can ensure the complete consumption of the more valuable ketone.[6]
2. Impure Product / Side Reactions Q: My NMR spectrum is messy, suggesting the presence of significant impurities. What are they and how can I prevent them? A: Impurities often arise from side reactions or incomplete work-up: 1. Isomeric Byproducts: Under strongly acidic conditions, the reaction can sometimes yield 3-substituted 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[12] While the reaction is typically run in a neutral solvent like ethanol, the HBr generated can create an acidic environment. Ensuring a proper basic work-up is key. 2. Unreacted Thiourea: Thiourea is water-soluble. If your product is contaminated with it, it indicates insufficient washing with water during the filtration step. 3. Incomplete Neutralization: If the product is not fully neutralized from its HBr salt, it may remain partially dissolved in the aqueous filtrate, leading to yield loss. Ensure the pH of the slurry is basic (>8) before filtration.
3. Product Isolation Difficulties Q: I don't see a precipitate after pouring my reaction into the basic solution. Where is my product? A: This almost always points to an issue with neutralization or concentration. 1. Check pH: Use pH paper or a meter to confirm the aqueous solution is basic. If it's still acidic or neutral, the product remains as the soluble HBr salt. Add more base until the solution is distinctly basic. 2. Insufficient Concentration: If the reaction was too dilute, the product concentration might be below its solubility limit even after neutralization. You can try removing some of the solvent under reduced pressure before pouring into the basic solution or extracting the aqueous solution with a suitable organic solvent like ethyl acetate. 3. Recrystallization: If the precipitate is oily or amorphous, it may require purification by recrystallization. Hot ethanol is often a good starting solvent for 2-aminothiazole derivatives.[8] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using ethanol as a solvent? A1: Ethanol is an excellent choice because it readily dissolves both the α-haloketone and thiourea at elevated temperatures, facilitating the reaction. Upon cooling and pouring into water, its miscibility with water helps to create a medium from which the non-polar product can precipitate upon neutralization.

Q2: Can I use 2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanone instead of the bromo- version? A2: Yes, α-chloroketones can also be used. However, the C-Br bond is weaker and bromide is a better leaving group than chloride. Consequently, reactions with α-bromoketones are typically faster and may proceed under milder conditions than their α-chloro counterparts.

Q3: Are there any modern, more efficient methods for this synthesis? A3: Absolutely. To improve efficiency and align with green chemistry principles, several methods have been developed. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and often improve yields.[13][14] The use of heterogeneous catalysts, such as copper silicate, has also been reported to create a more rapid and easily worked-up process.[8]

Q4: What are the primary safety concerns for this reaction? A4: The primary hazard is the starting material, 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone . α-haloketones are potent lachrymators (tear-inducing agents) and skin irritants. This reaction must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory. Thiourea is also a suspected carcinogen and should be handled with care.

References

  • MDPI. (n.d.). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • NIH. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of 2-aminothiazole.
  • Bio-By-Word. (2022, November 20). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substitued-amino-4-aryl thiazoles. Retrieved from [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). 2-CYCLOPROPYL-1-(3-FLUORO-4-METHYLPHENYL)ETHYL]-5-METHYL-N-PROP-2-YNYL-1,3-THIAZOL-2-AMINE. Retrieved from [Link]

  • Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

  • PubMed. (2022, August 6). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]

  • Google Patents. (2010, November 4). Process for the preparation of [4-(2-chloro-4-methoxy-5-methylphenyl)-5-methyl-thiazolo-2-yl].
  • MDPI. (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]

  • PubMed Central. (2023, June 2). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Retrieved from [Link]

  • PubMed Central. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 6). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]

  • Nanomedicine Research Journal. (n.d.). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Retrieved from [Link]

  • RSC Publishing. (2023, March 20). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Retrieved from [Link]

  • Google Patents. (n.d.). 2-aminothiazole derivative, preparation method, and use.
  • Frontiers. (n.d.). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Retrieved from [Link]

  • PubMed Central. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]

  • NIH. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Regioselectivity in Hantzsch Thiazole Synthesis

Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic exploration of the factors governing the regiochemical outcome of this cornerstone reaction.

Introduction: The Regioselectivity Challenge

The Hantzsch thiazole synthesis, a classic and robust method for constructing the thiazole core, typically involves the condensation of an α-haloketon and a thioamide.[1] While highly reliable, a significant challenge arises when using N-substituted thioamides: the potential for forming two distinct regioisomers. This guide will equip you with the knowledge and practical steps to control this outcome and selectively synthesize your desired product.

Troubleshooting Guide & FAQs

This section addresses common issues related to poor regioselectivity and other side reactions in a direct question-and-answer format.

Q1: I've isolated an unexpected isomer. How can I control the regioselectivity of my Hantzsch synthesis?

A1: The formation of an unexpected isomer when using an N-substituted thiourea is a classic regioselectivity problem in Hantzsch synthesis. The reaction's acidity is the critical factor for controlling this outcome.[2][3]

  • For 2-(N-substituted amino)thiazoles (Kinetic Product): Conduct the reaction in a neutral or slightly basic solvent like ethanol or methanol. This is the most commonly reported condition and generally favors the formation of the 2-amino isomer.[3]

  • For 3-substituted 2-imino-2,3-dihydrothiazoles (Thermodynamic Product): Performing the reaction under strongly acidic conditions will favor the formation of this isomer.[2] A mixture of 10M HCl and ethanol is a proven system for achieving this selectivity.[2]

The choice between these pathways is determined by the site of the initial nucleophilic attack and the subsequent cyclization, which is heavily influenced by the protonation state of the thioamide.

Q2: My reaction is producing a mixture of both regioisomers. How can I improve the selectivity for one over the other?

A2: Achieving high selectivity when a mixture is observed requires careful optimization of the reaction conditions.

  • To favor the 2-imino isomer: Increase the acidity of the reaction medium. Using a higher concentration of a strong acid like HCl can push the equilibrium towards the thermodynamically more stable 3-substituted 2-imino product.[2]

  • To favor the 2-amino isomer: Ensure the reaction conditions are strictly neutral. If your α-haloketone is unstable and releases HBr, consider adding a non-nucleophilic base to scavenge the acid as it forms.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the kinetically controlled product (the 2-amino isomer).[3]

Q3: How can I confirm the structure of the regioisomer I have synthesized?

A3: Spectroscopic methods are essential for distinguishing between the 2-amino and 2-imino regioisomers.

  • ¹H NMR Spectroscopy: The chemical shift of the proton on the thiazole ring (at the 5-position) can be a key differentiator. The isomers often exhibit distinct chemical shifts for this proton.[2][4]

  • IR Spectroscopy: The C=N stretching frequency can be informative. The exocyclic C=N bond in the 2-imino isomer will have a different absorption compared to the endocyclic C=N bond in the 2-amino isomer.[4]

  • Derivative Analysis: As described by Bramley et al., creating trifluoroacetate derivatives of the products can lead to characteristic differences in the IR carbonyl stretching bands, providing a clear method for distinction.[2]

Q4: Besides regioselectivity, what are other common side reactions, and how can I minimize them?

A4: Side reactions can lead to complex mixtures and difficult purifications.

  • Formation of byproducts: Impurities in starting materials are a common cause of unwanted side reactions.[5] Ensure the purity of your α-haloketone and thioamide.

  • Low Conversion: The Hantzsch synthesis often requires heating.[6] If you observe a significant amount of unreacted starting materials, consider increasing the reaction temperature or time. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[7]

  • Purification challenges: The desired product may initially form as a hydrohalide salt, which can be more soluble.[8] A basic workup (e.g., with sodium carbonate solution) is often necessary to neutralize the salt and precipitate the free base, which can then be isolated by filtration.[9]

Mechanistic Insight into Regioselectivity

The regiochemical outcome of the Hantzsch synthesis with an N-substituted thioamide is determined by which nitrogen atom acts as the nucleophile in the cyclization step. This is dictated by the reaction conditions, specifically the acidity.

Regioselectivity_Mechanism cluster_neutral Neutral Conditions cluster_acidic Acidic Conditions (e.g., 10M HCl) Neutral_Start N-Substituted Thioamide S_Attack_N Sulfur attacks α-haloketone Neutral_Start->S_Attack_N SN2 Intermediate_N S-alkylated intermediate S_Attack_N->Intermediate_N N1_Cyclization N1 (substituted) attacks carbonyl Intermediate_N->N1_Cyclization Favored Product_N 2-(N-substituted amino)thiazole (Kinetic Product) N1_Cyclization->Product_N Acidic_Start N-Substituted Thioamide S_Attack_A Sulfur attacks α-haloketone Acidic_Start->S_Attack_A SN2 Intermediate_A S-alkylated intermediate S_Attack_A->Intermediate_A N2_Cyclization N2 (unsubstituted) attacks carbonyl Intermediate_A->N2_Cyclization Favored Product_A 3-substituted 2-imino-2,3-dihydrothiazole (Thermodynamic Product) N2_Cyclization->Product_A caption Factors influencing regioselectivity in Hantzsch synthesis.

Sources

Optimization

Technical Support Center: Stability and Degradation of 2-Aminothiazole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminothiazole derivatives. This guide provides in-depth, field-proven insights into the stability of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminothiazole derivatives. This guide provides in-depth, field-proven insights into the stability of these critical compounds and offers troubleshooting for common degradation-related issues encountered during experimentation. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] However, its inherent reactivity can also lead to stability challenges. Understanding these degradation pathways is not merely an academic exercise; it is fundamental to ensuring data integrity, developing stable formulations, and predicting the long-term viability of drug candidates.[4][5]

This resource is structured to provide immediate, actionable answers to your most pressing questions, backed by scientific principles and methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that cause 2-aminothiazole compounds to degrade?

The stability of a 2-aminothiazole derivative is influenced by several environmental factors. The most common degradation pathways are initiated by exposure to light (photodegradation) , oxidizing agents , heat (thermal degradation) , and non-neutral pH conditions (hydrolysis) .[4][6][7] The specific susceptibility of your compound will depend heavily on its substitution pattern and the experimental matrix (e.g., solvent, presence of other reagents).

Q2: In general, how should I store my 2-aminothiazole compounds to ensure long-term stability?

To minimize degradation, proper storage is critical. Store all 2-aminothiazole compounds, both solid and in solution, under the following conditions:

  • In the dark: Use amber vials or store them in a light-proof container to prevent photodegradation.

  • In a cool, dry place: For solid compounds, a well-ventilated, cool location is recommended.[6] For stock solutions, especially in solvents like DMSO, storage at -20°C is strongly advised to slow down potential solvent-mediated degradation.[8]

  • Tightly sealed: Protect from atmospheric moisture and oxygen to prevent hydrolysis and oxidation.[6]

  • Under an inert atmosphere (if necessary): For particularly sensitive compounds, blanketing with argon or nitrogen can provide an extra layer of protection against oxidation.

Q3: What does a color change in my 2-aminothiazole solution signify?

A visible color change, often to yellow, brown, or dark red, is a strong indicator of chemical degradation.[6][8] This is frequently caused by oxidation, which can lead to the formation of highly colored impurities such as 2-azobenzothiazoles or various polymeric products.[6] If you observe a color change, you should not assume the compound is still pure. It is imperative to re-assess the purity of the solution using a reliable analytical method like High-Performance Liquid Chromatography (HPLC) before proceeding with any experiments.[6]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your research and provides causal explanations and corrective actions.

Q4: My 2-aminothiazole stock solution in DMSO is giving irreproducible results in my biological assays. What's going on?

Causality: This is a classic and often overlooked problem. While DMSO is a versatile solvent, it is not always inert. 2-aminothiazole compounds can undergo chemical decomposition in DMSO, even at room temperature.[8] This degradation can lead to the formation of oxygenated and dimerized byproducts, which may themselves be biologically active or inactive, thus causing significant variability in your assay results and leading to potential false positives.[8] One study documented that 64% of a 2-aminothiazole sample decomposed after just seven days at room temperature in DMSO.[8]

Troubleshooting & Best Practices:

  • Verify Purity: Immediately analyze your DMSO stock solution using HPLC or LC-MS to check for the presence of degradation products. Compare this to the analysis of a freshly prepared solution or the solid starting material.

  • Optimize Storage: Store all DMSO stock solutions at -20°C or -80°C . Studies have shown that decomposition is minimal at -20°C over several weeks.[8]

  • Prepare Fresh Solutions: For highly sensitive experiments, prepare fresh solutions from solid material immediately before use.

  • Consider Alternative Solvents: If DMSO-mediated degradation is confirmed, explore other co-solvents like DMF or ethanol, ensuring they are compatible with your experimental system.[6]

Q5: I'm struggling with the poor aqueous solubility of my 2-aminothiazole derivative. What are my options?

Causality: The parent 2-aminothiazole ring system has inherently low water solubility.[6] The overall solubility of a derivative is a function of its entire structure, including any lipophilic substituents.

Troubleshooting & Best Practices:

  • pH Adjustment: The exocyclic amino group can be protonated under acidic conditions (typically pH < 5), forming a more soluble salt. However, exercise caution, as extreme pH levels can accelerate hydrolytic degradation.[6] Perform a small-scale trial to find the optimal pH that enhances solubility without causing significant degradation over your experimental timeframe.

  • Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO, DMF, or ethanol, and then dilute it into your aqueous experimental medium.[6] Always ensure the final concentration of the organic solvent is low enough to not interfere with your assay (typically <1%, often <0.1%).

  • Salt Formation: If you are working with a free base, consider using a pre-formed salt of your compound (e.g., hydrochloride or hydrobromide), which often exhibit significantly higher aqueous solubility.[6]

Q6: My HPLC analysis shows new peaks after my compound was left on the benchtop under ambient light. What is the likely degradation pathway?

Causality: You are likely observing photodegradation. The thiazole ring is susceptible to UV and even visible light. Two primary mechanisms are common:

  • Ring-Opening Reactions: UV irradiation can induce cleavage of the S1–C2 bond in the thiazole ring, leading to biradical intermediates.[9] For 2-aminothiazoles, this pathway often results in the formation of various carbodiimide molecules.[9][10]

  • Photo-oxygenation: For derivatives with specific substituents (like aryl rings), the compound can react with singlet oxygen via a [4+2] cycloaddition.[11] This forms an unstable endoperoxide that rapidly rearranges into other degradation products.[11]

Troubleshooting & Best Practices:

  • Protect from Light: Always handle your compounds and solutions in amber vials or under foil wrapping. Avoid prolonged exposure to ambient laboratory light.

  • Conduct a Photostability Study: To confirm light sensitivity, perform a controlled experiment by exposing a solution of your compound to a calibrated light source (as per ICH Q1B guidelines) while keeping a control sample in the dark.[6][7]

  • Characterize Degradants: Use LC-MS/MS to get molecular weights and fragmentation patterns of the new peaks to help elucidate their structures and confirm the degradation pathway.[11]

Diagram 1: Potential Degradation Pathways for 2-Aminothiazole

cluster_main 2-Aminothiazole Core cluster_stress Stress Conditions cluster_products Potential Degradation Products 2-AT 2-Aminothiazole Derivative Oxidation Oxidation (e.g., H₂O₂, O₂) Hydrolysis Hydrolysis (Acid/Base) Photolysis Photolysis (UV/Vis Light) Heat Thermal Stress (Dry Heat) Oxidized Azobenzothiazoles, Polymeric Products, Oxygenated Dimers Oxidation->Oxidized e.g., color change Hydrolyzed Ring-Opened Products, Hydrolyzed Amides/Imines Hydrolysis->Hydrolyzed e.g., pH dependent Photo Carbodiimides, Endoperoxides, Rearranged Isomers Photolysis->Photo e.g., ring cleavage Thermal Oxides of C, N, S Heat->Thermal e.g., decomposition

Caption: Key degradation pathways for 2-aminothiazole compounds.

Protocol: Conducting Forced Degradation Studies

Forced degradation (or stress testing) is a systematic way to identify the likely degradation products of a drug substance, which is essential for developing stability-indicating analytical methods.[5][7][12]

Objective

To accelerate the degradation of a 2-aminothiazole compound under various stress conditions to produce and identify its potential degradation products.

Methodology

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents & ConditionsRationale & Common Observations
Acid Hydrolysis 0.1 M - 1 M HCl; Room Temp to 60°CProbes for acid-labile groups. Monitor for loss of parent compound and formation of polar degradants.[6]
Base Hydrolysis 0.1 M - 1 M NaOH; Room Temp to 60°CProbes for base-labile groups (e.g., esters, amides). Often faster than acid hydrolysis.[6]
Oxidation 3% - 30% H₂O₂; Room TempSimulates atmospheric oxidation. Watch for color changes. N-oxides and S-oxides are common products.[6][13]
Thermal (Dry Heat) 60°C - 80°C in a calibrated ovenEvaluates intrinsic thermal stability. Degradation may be minimal but is important for storage assessment.[4][6]
Photodegradation UV (e.g., 254 nm) & Visible Light in a photostability chamber (ICH Q1B)Assesses light sensitivity. Run a parallel control sample protected from light (e.g., wrapped in foil).[6][7]

Diagram 2: Experimental Workflow for Forced Degradation Studies

cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Characterization Prep Prepare solutions of 2-aminothiazole compound in appropriate solvent Acid Acid (HCl) Prep->Acid Base Base (NaOH) Prep->Base Oxidative Oxidative (H₂O₂) Prep->Oxidative Thermal Thermal (Oven) Prep->Thermal Photo Photolytic (Light Chamber) Prep->Photo Control Control (No Stress) Prep->Control Sampling Sample at defined time points (e.g., 0, 2, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Control->Sampling Neutralize Neutralize acid/base samples before injection Sampling->Neutralize HPLC Analyze via stability-indicating HPLC-UV method Neutralize->HPLC LCMS Characterize degradants using LC-MS/MS HPLC->LCMS If new peaks > threshold Report Identify pathways & quantify degradation LCMS->Report

Caption: Step-by-step workflow for forced degradation studies.

Step-by-Step Protocol
  • Preparation: Prepare stock solutions of your 2-aminothiazole compound in a suitable solvent (e.g., acetonitrile, methanol, or a water/organic mixture).

  • Stress Application: For each condition, mix the stock solution with the stressor (e.g., HCl, NaOH, H₂O₂) in a vial. For thermal and photolytic studies, place the vials in the appropriate chamber. A control sample (compound solution without stressor, kept at room temperature and protected from light) should be run in parallel.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.

  • Quenching/Neutralization: Stop the degradation reaction at each time point. For acid/base samples, this is typically done by neutralizing the solution to prevent further degradation. For other samples, cooling may be sufficient.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. This method must be able to resolve the parent peak from all degradation product peaks.

  • Characterization: If significant degradation products are observed, use techniques like LC-MS/MS to determine their molecular weights and fragmentation patterns, which aids in structural elucidation.[11]

By following this structured approach, you can proactively identify stability liabilities, understand the degradation pathways of your 2-aminothiazole compounds, and develop robust analytical methods to ensure the quality and reliability of your research.

References

  • Reva, I., et al. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI. Available from: [Link]

  • Corvini, P. F.-X., et al. (2008). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Applied and Environmental Microbiology. Available from: [Link]

  • Gomha, S. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available from: [Link]

  • Starodub, A. S., et al. (2022). Investigation of the photochemical behavior of allomaltol-containing 2-aminothiazole derivatives. Organic & Biomolecular Chemistry. Available from: [Link]

  • Reva, I., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. National Institutes of Health. Available from: [Link]

  • Häberli, C., et al. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal. Available from: [Link]

  • Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available from: [Link]

  • Roussel, F. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Available from: [Link]

  • Sharma, M., & Kumar, V. (2016). Forced Degradation Studies. Journal of Pharmaceutical and Analytical Chemistry. Available from: [Link]

  • Wang, J., et al. (2015). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. ResearchGate. Available from: [Link]

  • Sharma, M., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Kertesz, V., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Sherekar, D. P., & P. Shinde, P. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Kumar, V. A., et al. (2020). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Research in Pharmaceutical Sciences. Available from: [Link]

  • Elsadek, M. F. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]

  • Singh, K. (2022). Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. Available from: [Link]

  • Kumar, G. S., et al. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available from: [Link]

  • Pauk, K., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available from: [Link]

  • Elsadek, M. F. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. Available from: [Link]

  • Semantic Scholar. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Semantic Scholar. Available from: [Link]

  • Itoh, T., et al. (2004). Deamination of 2-aminothiazoles and 3-amino-1,2,4-triazines with nitric oxide in the presence of a catalytic amount of oxygen. University of Toyama. Available from: [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Wikipedia. Available from: [Link]

  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. Google Patents.
  • Elsadek, M. F. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available from: [Link]

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Troubleshooting

Technical Support Center: Long-Term Storage Stability of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

Welcome to the dedicated technical support guide for ensuring the long-term stability of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine. This resource is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for ensuring the long-term stability of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into preventing degradation and maintaining the integrity of this compound during storage.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine.

Q1: What are the primary environmental factors that can degrade this compound?

A1: The primary environmental factors of concern are humidity, temperature, and light.[1][2][3] The 2-aminothiazole moiety and the methoxy group on the phenyl ring are susceptible to specific degradation pathways initiated by these factors. Amines, in general, are hygroscopic and can absorb moisture from the air, which may lead to hydrolysis or other moisture-related degradation.[3] Elevated temperatures can accelerate reaction rates of potential degradation pathways, while exposure to UV or visible light can induce photolytic degradation.

Q2: What are the ideal storage conditions for this compound in its solid form?

A2: For optimal long-term stability, 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine should be stored in a tightly sealed container, preferably made of amber glass or a light-resistant polymer, to protect it from light and moisture.[2][3] The storage environment should be cool and dry, ideally at a controlled temperature below 30°C (86°F).[3] To further minimize moisture and oxygen exposure, storing the compound under an inert atmosphere, such as nitrogen or argon, is highly recommended.[4]

Q3: I've observed a change in the color of my solid sample over time. What could be the cause?

A3: A change in color, such as yellowing or browning, is often an indicator of degradation. This is commonly due to oxidation of the amine group or other sensitive moieties within the molecule. The formation of colored degradation products is a known issue with many amine-containing compounds, especially when exposed to air and/or light over extended periods. It is crucial to perform analytical testing, such as HPLC, to confirm the presence of impurities and quantify the extent of degradation.

Q4: Can I store this compound in a solution? What are the best practices for this?

A4: Storing 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine in solution is generally not recommended for long-term storage due to the increased potential for hydrolysis and other solvent-mediated degradation. If short-term storage in solution is necessary, it is critical to select a solvent in which the compound is stable. The pH of the solution should be optimized, and the solution should be stored at a low temperature (e.g., 2-8°C or frozen), protected from light, and purged with an inert gas to remove dissolved oxygen.[[“]]

Part 2: Troubleshooting Guide for Stability Issues

This guide provides a structured approach to identifying and resolving common stability problems encountered during experiments and storage.

Issue 1: Rapid Degradation of the Compound in Solid Form
  • Symptom: Noticeable discoloration, clumping, or a significant decrease in purity as determined by analytical methods (e.g., HPLC, LC-MS) in a relatively short period.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps & Solutions
Inadequate Packaging Ensure the container is tightly sealed and made of a non-reactive, light-blocking material (e.g., amber glass).[3] For highly sensitive batches, consider packaging under an inert atmosphere.
High Humidity Exposure Store the compound in a desiccator or a controlled low-humidity environment.[3] The use of desiccants within the secondary packaging can also be beneficial.
Elevated Temperature Verify that the storage location maintains a consistent, cool temperature. Avoid storing near heat sources or in areas with significant temperature fluctuations.[3]
Light Exposure Protect the compound from all sources of light, including ambient laboratory light, by using amber vials and storing them in a dark cabinet or box.[2]
Issue 2: Inconsistent Analytical Results in a Stability Study
  • Symptom: High variability in purity measurements between samples from the same batch and time point.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps & Solutions
Sample Heterogeneity If degradation is occurring, it may not be uniform throughout the bulk powder. Ensure proper sample homogenization before weighing and analysis.
Contamination Contamination from reactive excipients or impurities can catalyze degradation.[1] Verify the purity of any materials in contact with the compound.
Analytical Method Variability Validate the stability-indicating analytical method for robustness, precision, and accuracy as per ICH guidelines.[6]

Part 3: Experimental Protocols for Stability Assessment

To proactively assess and understand the stability of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine, a forced degradation study is essential.

Protocol 1: Forced Degradation Study

This study exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.[6][7]

Objective: To determine the intrinsic stability of the compound and develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.[6]

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[8]

    • Thermal Degradation (Solid State): Store the solid compound at 80°C for 48 hours.

    • Photolytic Degradation (Solid State): Expose the solid compound to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze all samples by a validated HPLC-UV method, and for peak identification, by LC-MS.[6][9][10]

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Ensure the purity angle is less than the purity threshold in the HPLC-DAD analysis to confirm peak homogeneity.

    • Characterize major degradation products using LC-MS to propose degradation pathways.

Visualizing the Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Solid API Stock API Stock Solution (1 mg/mL) API->Stock Thermal Thermal (Solid) (80°C) API->Thermal Photo Photolytic (Solid) (ICH Q1B) API->Photo Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation HPLC HPLC-UV/DAD Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants

Caption: Workflow for the forced degradation study of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine.

Part 4: Potential Degradation Pathways

Based on the chemical structure of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine, the following degradation pathways are plausible under stress conditions.

  • Oxidation of the 2-amino group: The primary amine is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or dimeric impurities. This is often accelerated by the presence of oxygen and metal ions.

  • Hydrolysis of the methoxy group: Under strong acidic conditions, the ether linkage of the methoxy group could be susceptible to hydrolysis, yielding a phenolic derivative.

  • Thiazole Ring Opening: Under harsh hydrolytic (especially alkaline) or oxidative conditions, the thiazole ring itself may be susceptible to cleavage.[6]

Visualizing Potential Degradation

Degradation_Pathways cluster_degradation Degradation Products Parent 4-(3-Fluoro-4-methoxyphenyl) -1,3-thiazol-2-amine Oxidized Oxidized Amine (e.g., Nitroso derivative) Parent->Oxidized Oxidation (e.g., H₂O₂) Hydrolyzed Hydrolyzed Ether (Phenolic derivative) Parent->Hydrolyzed Acid Hydrolysis (e.g., HCl) RingOpened Thiazole Ring-Opened Products Parent->RingOpened Harsh Hydrolysis/ Oxidation

Caption: Plausible degradation pathways for 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine.

References

  • Strategies to enhance pharmaceutical formulation stability. (n.d.). Consensus.
  • Stabilization strategies - Pharmaceutical. (n.d.).
  • Progress in the development of stabilization strategies for nanocrystal preparations. (n.d.). PMC.
  • Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial.
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial.
  • Physical Stabilization of Low-Molecular-Weight Amorphous Drugs in the Solid State: A Material Science Approach. (n.d.). ResearchGate.
  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.).
  • Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. (n.d.). SciELO.
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). NIH.
  • Shutdown and startup of an amine system. (2024, March 7). Gas Processing & LNG.
  • Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. (n.d.). Benchchem.
  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (n.d.). PMC.
  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. (2016, February 8). ResearchGate.

Sources

Optimization

Technical Support Center: Refining Purification Methods for Removing Unreacted Thiourea

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with robust methods for the removal of unreacted thiourea from reaction mixtures. This guide is d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with robust methods for the removal of unreacted thiourea from reaction mixtures. This guide is designed to be a practical resource, offering in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address the common challenges associated with thiourea purification.

Introduction: The Challenge of Thiourea Removal

Thiourea is a versatile reagent in organic synthesis, widely used as a source of sulfur in the preparation of heterocycles and as a reactant in the formation of thiouronium salts, which are precursors to thiols. Despite its utility, the presence of unreacted thiourea in the final product can be problematic due to its potential toxicity and its ability to interfere with subsequent synthetic steps or biological assays. The high polarity and water solubility of thiourea often complicate its removal by standard purification techniques.[1] This guide provides a systematic approach to tackling these purification challenges.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted thiourea so challenging?

A1: The difficulty in removing thiourea stems from its physical and chemical properties. It is a highly polar molecule, soluble in water and polar organic solvents like methanol and ethanol.[1][2][3] This solubility profile can make it co-elute with polar products during chromatography or remain in the aqueous phase with water-soluble products during extraction. Furthermore, its ability to form stable complexes can hinder its separation from certain metal-containing products.[4][5]

Q2: What are the initial diagnostic steps to confirm the presence of thiourea impurity?

A2: Thin-Layer Chromatography (TLC) is a quick and effective initial check. A co-spotted TLC plate with your crude product, a pure sample of your product (if available), and a thiourea standard can reveal the presence of the impurity. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for detecting and quantifying thiourea.[6][7][8]

Q3: Can thiourea decompose during purification, and what are the potential byproducts?

A3: Yes, thiourea can decompose, especially when heated. Thermal decomposition can produce toxic fumes of nitrogen oxides and sulfur oxides. Under certain conditions, it can isomerize to ammonium thiocyanate or decompose to form products like ammonia, hydrogen sulfide, and carbon disulfide.[9][10][11] It is crucial to be aware of these potential decomposition pathways when selecting purification methods involving heat.

Q4: Are there any safety concerns I should be aware of when working with thiourea?

A4: Absolutely. Thiourea is considered a hazardous substance and is reasonably anticipated to be a human carcinogen. Long-term exposure may cause bone marrow damage. Always handle thiourea in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides & Detailed Protocols

This section provides detailed troubleshooting for common issues encountered during thiourea purification and offers step-by-step protocols for various removal techniques.

Method 1: Recrystallization

Recrystallization is often the first line of defense for purifying solid products. The success of this method hinges on the differential solubility of the desired product and thiourea in a given solvent system.

Troubleshooting Common Recrystallization Issues:

IssuePossible CauseRecommended Solution
Low Recovery of Purified Product The chosen solvent is too effective at dissolving the product, even at low temperatures.Consult solubility data to select a less effective solvent for your product at cold temperatures. A solvent mixture might be necessary.
Product "Oils Out" Instead of Crystallizing The melting point of the product is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower-boiling point solvent. Induce crystallization by scratching the inside of the flask or by adding a seed crystal of the pure product.[12]
Thiourea Co-crystallizes with the Product The solubility profiles of the product and thiourea are too similar in the chosen solvent.Experiment with different solvent systems. Water can be a good solvent for dissolving thiourea while potentially leaving a less polar product to crystallize.[1]

Experimental Protocol: Recrystallization

  • Solvent Selection: Based on the solubility of your product, choose a solvent where your product has high solubility at elevated temperatures and low solubility at room temperature or below. Thiourea is highly soluble in water and methanol, and less soluble in ethyl acetate.[1]

  • Dissolution: In a fume hood, dissolve the crude product containing thiourea in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a few minutes.[13]

  • Hot Filtration (if using activated carbon): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of purer crystals.[13]

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved thiourea.

  • Drying: Dry the purified crystals under vacuum.

Method 2: Liquid-Liquid Extraction (Acid-Base Extraction)

This technique is particularly useful if your product has different solubility properties in acidic or basic aqueous solutions compared to thiourea.

Causality Behind Experimental Choices:

Thiourea is a weak base. While it can be protonated, this typically requires a strong acid. A more effective strategy is often to exploit the acidic or basic nature of the desired product. For instance, if your product is a carboxylic acid, it can be deprotonated with a mild base like sodium bicarbonate and extracted into an aqueous layer, leaving neutral thiourea in the organic phase.[14] Conversely, if your product is a non-basic, organic-soluble compound, washing the organic solution with a dilute acid solution can help remove the more basic thiourea.

Experimental Protocol: Acid-Base Extraction (for a neutral product)

  • Dissolution: Dissolve the crude product in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the thiourea, increasing its water solubility and facilitating its removal from the organic layer.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the aqueous wash two to three times to ensure complete removal of thiourea.

  • Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.

Method 3: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.

Troubleshooting Common Chromatography Issues:

IssuePossible CauseRecommended Solution
Thiourea Co-elutes with the Product The polarity of the eluent is too high, or the product and thiourea have similar polarities.Use a less polar solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.
Poor Separation and Tailing of Peaks The column is overloaded, or the stationary phase is not appropriate.Use a larger column or less crude product. Consider using a different stationary phase (e.g., reversed-phase silica).

Experimental Protocol: Column Chromatography

  • Stationary Phase and Eluent Selection: For normal-phase chromatography, silica gel is a common choice. Select an eluent system based on TLC analysis that provides good separation between your product and thiourea.

  • Column Packing: Pack a chromatography column with the chosen stationary phase.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Method 4: Scavenger Resins

Scavenger resins are solid-supported reagents designed to react with and remove specific types of molecules from a solution. This method offers a simple and efficient workup, often requiring only filtration to remove the resin-bound impurity.

Causality Behind Experimental Choices:

Thiourea can be scavenged by resins functionalized with electrophilic groups that react with the nucleophilic sulfur or nitrogen atoms of thiourea. For example, resins containing isocyanate or alkyl halide functionalities can effectively bind and remove thiourea.[15][16] Silica-based scavengers with functional groups that can complex with thiourea are also available.[17][18]

Experimental Protocol: Purification using a Scavenger Resin

  • Resin Selection: Choose a scavenger resin that is reactive towards thiourea but inert to your desired product. Consult the manufacturer's specifications for compatibility.

  • Reaction: Dissolve the crude product in a suitable solvent.

  • Addition of Scavenger Resin: Add the scavenger resin to the solution and stir or shake the mixture for the recommended time (this can range from a few hours to overnight).

  • Filtration: Filter the mixture to remove the resin, which now has the thiourea bound to it.

  • Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

Visualization of Purification Workflows

Workflow for Purification by Recrystallization

G Start Crude Product (with Thiourea) Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry End Purified Product Dry->End

Caption: A streamlined workflow for the purification of a solid product from thiourea impurity using recrystallization.

Decision Tree for Choosing a Purification Method

G Start Crude Product with Thiourea IsProductSolid Is the Product a Solid? Start->IsProductSolid SolubilityDifference Different Solubility Profiles? IsProductSolid->SolubilityDifference Yes AcidBaseProperties Product has Acidic or Basic Properties? IsProductSolid->AcidBaseProperties No SolubilityDifference->AcidBaseProperties No Recrystallize Recrystallization SolubilityDifference->Recrystallize Yes TLC_Separation Good Separation on TLC? AcidBaseProperties->TLC_Separation No AcidBaseExtraction Acid-Base Extraction AcidBaseProperties->AcidBaseExtraction Yes ColumnChromatography Column Chromatography TLC_Separation->ColumnChromatography Yes ScavengerResin Scavenger Resin TLC_Separation->ScavengerResin No ConsiderAlternative Consider Alternative Methods ScavengerResin->ConsiderAlternative

Caption: A decision-making guide to select the most appropriate method for removing unreacted thiourea based on product properties.

References

  • Ataman Kimya. (n.d.). THIOUREA. Retrieved from [Link]

  • ResearchGate. (2025). Theoretical study on the thermal decomposition of thiourea. Retrieved from [Link]

  • INIS-IAEA. (n.d.). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. Retrieved from [Link]

  • ACS Publications. (2025). Determination of Thiourea Solubility in 12 Different Monosolvents and Its Comparison with Structurally Similar Substances: Solvent Effect Analysis, Molecular Simulation, and Model Correlation. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ResearchGate. (n.d.). RETRACTED ARTICLE: Determination of thiourea by high performance liquid chromatography with different solvents. Retrieved from [Link]

  • ResearchGate. (2025). Kinetics of Thermal Decomposition of Thiourea. Retrieved from [Link]

  • (n.d.). The Solubility of Thiourea in Water, Methanol, and Ethanol. Retrieved from [Link]

  • (2025). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. Retrieved from [Link]

  • World Scientific Publishing. (n.d.). Theoretical study on the formation of carbon disulfide and ammonia from thermal decomposition products of thiourea. Retrieved from [Link]

  • Google Patents. (n.d.). US3723604A - Process for removing thiourea as an impurity from alkali-and alkaline earth-metal rhodanides.
  • ResearchGate. (2025). Polymeric Scavenger Reagents in Organic Synthesis. Retrieved from [Link]

  • PubMed. (1967). Chromatographic Behaviour of Ureas, Thioureas, Biuret Derivatives and Related Compounds. Retrieved from [Link]

  • PubMed. (2001). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • (n.d.). REACTION KINETICS AND THIOUREA REMOVAL BY OZONE OXIDATION. Environment Protection Engineering. Retrieved from [Link]

  • RSC Publishing. (2024). Investigating the extraction performance and mechanism of a multifunctional thiourea molecule for the effective removal of Ag(i). Retrieved from [Link]

  • Google Patents. (n.d.). US5180500A - Chemical removal of thiourea from hydrochloric acid.
  • ResearchGate. (2014). How can I purify my bis thiourea compound?. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of the thiourea dioxide solution sampled at different times. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction kinetics and thiourea removal by ozone oxidation. Retrieved from [Link]

  • NIH. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • (2025). Thiourea Gold Extraction Process: Principles, Operations, and Considerations. Retrieved from [Link]

  • Google Patents. (n.d.). CN102976990A - Crystallization purification method of thiourea.
  • MDPI. (n.d.). A Two-Step Leaching Process Using Thiourea for the Recovery of Precious Metals from Waste Printed Circuit Boards. Retrieved from [Link]

  • Scavenger-Solutions. (n.d.). Products. Retrieved from [Link]

  • OSHA. (n.d.). Ethylene Thiourea. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiourea-immobilized polystyrene nanoparticles and their sorption behavior with respect to silver ions in aqueous phase. Retrieved from [Link]

  • ResearchGate. (2025). Polymer Resin Library and the Discovery of Highly Efficient Polymer-Supported Reagents and Scavengers. Retrieved from [Link]

  • (n.d.). Acid-Base Extraction.1. Retrieved from [Link]

  • PubMed. (n.d.). A new thiourea derivative [2-(3-ethylthioureido)benzoic acid] for cloud point extraction of some trace metals in water, biological and food samples. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Notice of RetractionDetermination of Thiourea by High Performance Liquid Chromatography with Different Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). JPS61242684A - Method for treating waste liquid containing thiourea and/or its derivatives.
  • Sinhon Chemical Technology Co., Ltd. (2025). Gold extraction by thiourea method. Retrieved from [Link]

  • ResearchGate. (2025). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (2025). Selective solvent extraction of Cu(II) from aqueous solutions using an acyl-based thiourea: Extraction study and DFT analysis of reaction mechanism. Retrieved from [Link]

  • Quora. (2016). Is it possible to prepare Thiourea from urea? If is what is the process?. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Thiourea-Formaldehyde Resin for Cr Removal. Retrieved from [Link]

  • Rapp Polymere. (n.d.). Scavenger resins. Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). Synthesis and characterization of thiourea. Retrieved from [Link]

  • PubMed. (n.d.). New Developments in Polymer-Supported Reagents, Scavengers and Catalysts for Organic Synthesis. Retrieved from [Link]

  • Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Addressing Inconsistencies in Biological Assays with 2-Aminothiazoles

Welcome to the technical support center for researchers, scientists, and drug development professionals. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically important drugs.[1][2][3][4] However, this "privileged structure" is also notorious for producing inconsistent and often misleading results in biological assays.[2][5][6]

This guide provides full editorial control to help you navigate these challenges. It is designed not as a rigid template, but as a dynamic resource built on field-proven insights. Here, we will dissect the root causes of common issues and provide robust, validated protocols to diagnose and resolve them, ensuring the integrity and reproducibility of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when encountering unexpected results with 2-aminothiazole compounds.

Q1: Why are 2-aminothiazoles often considered "problematic" in biological assays?

A1: The 2-aminothiazole scaffold is frequently flagged as a "frequent hitter" or a Pan-Assay Interference Compound (PAINS).[5][6][7] This reputation stems from several interconnected chemical and physical properties:

  • Promiscuous Activity: Many 2-aminothiazole derivatives show activity against a wide range of unrelated biological targets, suggesting a non-specific mechanism of action.[5][7]

  • Chemical Reactivity: The electron-rich nature of the ring system and the exocyclic amino group can make these compounds susceptible to oxidation, covalent modification of proteins, or decomposition under assay conditions.[2][8]

  • Tendency to Aggregate: Like many heterocyclic compounds, 2-aminothiazoles can form aggregates in aqueous solutions, which can lead to false-positive results through non-specific protein sequestration.[9]

  • Assay-Specific Interference: Certain derivatives can interfere directly with assay technologies, for example, by possessing intrinsic fluorescence or by chelating metal ions essential for enzyme function.[9]

Q2: What are Pan-Assay Interference Compounds (PAINS) and how do 2-aminothiazoles fit in?

A2: PAINS are chemical compounds that yield false positive results in high-throughput screens through mechanisms unrelated to specific, targeted biological activity.[10] They often contain substructures that are chemically reactive, prone to aggregation, or interfere with assay signals. Several subclasses of 2-aminothiazoles have been identified as PAINS.[5][11] It is crucial to understand that a PAINS classification is a warning, not a death sentence for a compound. However, it necessitates rigorous follow-up experiments to rule out artifactual activity before committing significant resources.[7]

Q3: My compound's activity is highly variable between experiments. What are the first things I should check?

A3: Irreproducible results are a common headache. Before questioning the biological hypothesis, focus on the fundamentals of the compound and the assay setup:

  • Compound Purity and Identity: Verify the purity of each new batch with techniques like HPLC-MS and NMR.[12] Minor impurities from synthesis can have potent off-target effects.

  • Compound Solubility: Poor aqueous solubility is a primary driver of inconsistency.[13] If your compound precipitates in the assay buffer, its effective concentration is unknown and will vary unpredictably.[13]

  • Stock Solution Integrity: DMSO is hygroscopic and can absorb water over time. Furthermore, 2-aminothiazoles can degrade in DMSO stock solutions, even at room temperature.[8] Always use anhydrous DMSO for stocks and consider storing aliquots at -20°C or -80°C to minimize freeze-thaw cycles and degradation.[8]

Q4: How can I distinguish a true biological hit from an assay artifact?

A4: The key is performing orthogonal validation. A true hit's activity should be confirmable through multiple, distinct methods. An artifact, on the other hand, will typically fail in a different assay format. For example, if you have a hit from an enzyme activity assay, try to confirm direct binding using a biophysical method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). The troubleshooting guides in the next section provide specific protocols to systematically eliminate common artifacts.

Section 2: Troubleshooting Guide: Diagnosing the Inconsistency

This section provides detailed workflows to identify and solve specific experimental problems.

Issue 1: High Hit Rate, Steep Dose-Response Curves, and Non-Specific Activity
  • Underlying Cause: Compound Aggregation. Many organic molecules, including 2-aminothiazoles, are poorly soluble in aqueous buffers and can form colloidal aggregates at micromolar concentrations. These aggregates can sequester and denature proteins non-specifically, leading to inhibition that appears potent and specific but is actually an artifact.[9]

  • Diagnostic Protocol: Detergent Counter-Screen The inclusion of a non-ionic detergent, such as Triton X-100, at concentrations above its critical micellar concentration (CMC) but below levels that would denature the target protein, can disrupt compound aggregates. A true inhibitor's activity should be largely unaffected, while an aggregator's apparent activity will be significantly reduced or eliminated.

    Step-by-Step Methodology:

    • Determine Detergent Tolerance: First, determine the highest concentration of Triton X-100 your assay can tolerate without affecting the activity of your target protein or assay signal. A typical starting range is 0.01% to 0.1% (v/v).

    • Prepare Reagents: Prepare your 2-aminothiazole compound dose-response curves as you normally would. Prepare an identical set of plates, but in this set, include the pre-determined, non-inhibitory concentration of Triton X-100 in the final assay buffer.

    • Run Assay: Execute the biological assay on both sets of plates (with and without detergent) simultaneously.

    • Analyze Data: Compare the IC50/EC50 values. A significant rightward shift (>10-fold) or complete loss of activity in the presence of Triton X-100 strongly suggests your compound is acting as an aggregator.

  • Data Interpretation:

ObservationInterpretationNext Step
IC50 is unchanged or shifts <2-fold.Aggregation is unlikely to be the primary mechanism.Proceed to investigate other causes like reactivity (Issue 2).
IC50 shifts >10-fold to the right or activity is lost.Compound is likely an aggregator at tested concentrations.Re-evaluate the compound scaffold. Consider derivatization to improve solubility.
  • Visualization: Mechanism of Aggregation-Based Assay Interference

    Caption: Aggregation leading to false positives.

Issue 2: Activity Changes with Pre-incubation Time or is Irreversible
  • Underlying Cause: Compound Instability or Covalent Reactivity. The 2-aminothiazole ring can be susceptible to metabolic activation or chemical degradation in buffer, leading to the formation of reactive species.[2] These reactive intermediates can then covalently modify nucleophilic residues (e.g., Cys, Lys, His) on the target protein or other assay components, causing time-dependent, irreversible inhibition.[14][15]

  • Diagnostic Protocol: Compound Stability Assessment by HPLC-MS This protocol assesses the chemical stability of your compound in the specific aqueous buffer used for your assay.

    Step-by-Step Methodology:

    • Sample Preparation: Prepare a solution of your 2-aminothiazole in your final assay buffer at a relevant concentration (e.g., 10 µM). Also prepare a control sample in a stable solvent like acetonitrile.

    • Time-Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the buffer sample and the control sample into an HPLC-MS system to obtain a starting purity profile and mass spectrum.

    • Incubation: Incubate the remaining buffer sample under the exact conditions of your biological assay (e.g., 37°C for 2 hours).

    • Time-Point (T=X) Analysis: At the end of the incubation period, inject a second aliquot of the buffer sample into the HPLC-MS.

    • Analyze Data: Compare the chromatograms and mass spectra from T=0 and T=X. Look for a decrease in the area of the parent compound peak and the appearance of new peaks corresponding to degradation products or adducts.

  • Visualization: Workflow for Stability Assessment

    G start Start: Prepare Compound in Assay Buffer t0 T=0 Analysis (HPLC-MS) start->t0 incubate Incubate under Assay Conditions (Time, Temp) start->incubate compare Compare T=0 and T=X Chromatograms t0->compare tx T=X Analysis (HPLC-MS) incubate->tx tx->compare stable Result: Stable (>95% Parent Remaining) compare->stable unstable Result: Unstable (<95% Parent Remaining) compare->unstable

    Caption: Experimental workflow for testing compound stability.

Issue 3: Poor Potency, High Variability, and Compound Precipitation
  • Underlying Cause: Poor Aqueous Solubility. This is one of the most frequent and fundamental issues.[13] When a concentrated DMSO stock is diluted into an aqueous assay buffer, the compound can precipitate if its thermodynamic solubility limit is exceeded. This leads to an overestimation of the actual compound concentration in solution, resulting in artificially low calculated potency (high IC50) and high well-to-well variability.[13]

  • Diagnostic Protocol: Visual and Turbidimetric Solubility Assessment A simple visual check is the first line of defense. For a more quantitative measure, nephelometry or turbidimetry can be used to detect light scattering from insoluble particles.

    Step-by-Step Methodology:

    • Visual Inspection: Prepare serial dilutions of your compound in your final assay buffer in a clear 96-well plate. Let the plate sit for 30-60 minutes at the assay temperature. Visually inspect the wells against a black background for any signs of cloudiness or precipitate.

    • Turbidimetric Measurement: If available, read the plate on a plate reader capable of measuring absorbance at a high wavelength (e.g., 600-700 nm) where the compound itself does not absorb. An increase in absorbance indicates light scattering from insoluble particles.

    • Determine Apparent Solubility: The highest concentration that remains clear (visually and by turbidity) is your approximate kinetic solubility limit. All subsequent assays should be performed at concentrations below this limit.

  • Mitigation Strategies & Recommended Co-solvents

    If solubility is limiting, several strategies can be employed. The most common is the use of a co-solvent, but the final concentration must be kept low to avoid impacting the biological system.

Co-SolventRecommended Stock Conc.Max Final Assay Conc.Key Considerations
DMSO10-30 mM< 0.5% (v/v)Can induce cellular stress at higher concentrations.[16]
Ethanol10-30 mM< 0.5% (v/v)Can affect cell membrane integrity.[16]
PEG-40010-20 mM< 1.0% (v/v)Generally well-tolerated but can be viscous.
Cyclodextrins (e.g., HP-β-CD)VariesVariesForms inclusion complexes to enhance solubility.[13]
Section 3: Best Practices for Proactive Troubleshooting

Adopting rigorous experimental practices from the outset can prevent many of the issues described above.

  • Qualify Your Compound: Never assume a supplied compound is 100% pure and structurally correct. Perform identity and purity analysis (LC-MS, NMR) on every new batch before screening.[12]

  • Mind Your Stocks: Prepare stock solutions in high-purity, anhydrous DMSO.[16] Create small-volume single-use aliquots and store them at -80°C to prevent degradation from repeated freeze-thaw cycles and water absorption.[8]

  • Run Control Experiments Systematically: Always include appropriate controls. A vehicle control (e.g., DMSO) is mandatory. For suspected artifacts, proactively run counter-screens (e.g., with detergent) as part of your standard workflow.

  • Employ Orthogonal Assays: A key principle in drug discovery. If a compound is a hit in a biochemical assay, validate it in a cell-based assay. If it's a hit in a cell-based assay, confirm target engagement with a biophysical method.[17] This helps ensure the observed phenotype is due to the intended mechanism.

  • Stay Below the Solubility Limit: Determine the aqueous solubility of your compound early and ensure your assay concentrations do not exceed this limit. Testing a precipitating compound is a waste of resources.[13]

By systematically addressing these potential pitfalls, researchers can confidently validate their findings and distinguish true, optimizable hits from deceptive artifacts within the promising class of 2-aminothiazoles.

References
  • Request PDF. (n.d.). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. [Link]

  • Gaonkar, S. L., et al. (2011). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

  • Wielens, J., et al. (2019). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

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  • Sabry, A., et al. (2021). 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. PubMed Central. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. [Link]

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  • Mader, C. C., et al. (2016). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]

  • Kesicki, E. A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PubMed Central. [Link]

  • Al-Harrasi, A., et al. (2016). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. PubMed Central. [Link]

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  • Orthogonal dual-modification of proteins for the engineering of multivalent protein scaffolds. (2015). PubMed Central. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated 2-Aminothiazoles

In the landscape of medicinal chemistry, the 2-aminothiazole scaffold stands out as a "privileged structure," forming the core of numerous compounds with a wide spectrum of therapeutic applications, including antimicrobi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 2-aminothiazole scaffold stands out as a "privileged structure," forming the core of numerous compounds with a wide spectrum of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The strategic modification of this core can dramatically alter its biological efficacy. One of the most powerful strategies in the medicinal chemist's arsenal is the introduction of fluorine atoms. This guide provides a detailed comparison of the biological activity of fluorinated versus non-fluorinated 2-aminothiazole derivatives, supported by experimental data, to offer insights for researchers and drug development professionals.

The Fluorine Advantage: More Than Just a Halogen Swap

The substitution of hydrogen with fluorine is far from a simple atomic exchange; it is a strategic decision that can profoundly influence a molecule's properties.[3][4] Fluorine's unique characteristics—high electronegativity, small atomic size (mimicking hydrogen), and the strength of the carbon-fluorine bond—can be leveraged to fine-tune a drug candidate's profile.[5] Key benefits of fluorination include:

  • Enhanced Metabolic Stability: The high strength of the C-F bond makes it less susceptible to metabolic cleavage by enzymes like cytochrome P450, often leading to a longer half-life and improved bioavailability.[6][7]

  • Modulation of Physicochemical Properties: Fluorine's potent electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, influencing a molecule's ionization state at physiological pH.[5][8] This can impact solubility, cell membrane permeability, and target binding.

  • Increased Binding Affinity: The introduction of fluorine can lead to more potent interactions with biological targets. This can be due to favorable electrostatic interactions, altered molecular conformation, or the ability of fluorine to participate in hydrogen bonding.[7]

The following sections will delve into a comparative analysis of how these principles translate into tangible differences in the biological activity of fluorinated and non-fluorinated 2-aminothiazoles.

Comparative Biological Activity: A Data-Driven Analysis

The true measure of the impact of fluorination lies in the quantitative comparison of biological activity. While direct head-to-head studies of a fluorinated compound and its exact non-fluorinated analog are not always available in the literature, a comparative analysis of potent examples from both classes provides valuable insights.

Antimicrobial Activity

The 2-aminothiazole scaffold is a well-established pharmacophore in the development of new antimicrobial agents.[5][9][10] The introduction of fluorine has been shown to modulate this activity significantly.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Fluorinated and Non-Fluorinated 2-Aminothiazole Derivatives

Compound ClassRepresentative CompoundTarget OrganismMIC (µg/mL)Reference
Non-Fluorinated 2-amino-4-(4'-acetanilido)thiazole derivativeS. aureusComparable to Ampicillin[5]
2-amino-4-arylthiazole derivativeS. aureus> Ampicillin[11]
Fluorinated 2-amino-4-fluoroarylthiazole derivativeFungal SpeciesGood Activity[11]
Thiazolyl-thiourea with 3-chloro-4-fluorophenylS. aureus4-16[12]
2-(3-(Benzofuran-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-5-(p-subs.phenyldiazenyl)thiazoleS. aureusHigh Potency[13]

From the data, it is evident that fluorination can be a key determinant of antimicrobial potency. For instance, a thiazolyl-thiourea derivative bearing a 3-chloro-4-fluorophenyl group displays potent activity against Staphylococcus aureus, with MIC values in the low microgram per milliliter range.[12] Furthermore, a complex fluorinated 2-aminothiazole derivative has demonstrated high potency against the same bacterium.[13] In some cases, fluorinated derivatives have also shown significant antifungal activity.[11]

Anticancer Activity

The development of novel anticancer agents is a critical area of research where 2-aminothiazole derivatives have shown considerable promise.[3][14] Structure-activity relationship (SAR) studies have indicated that fluorination can enhance the cytotoxic potential of these compounds.

Table 2: Comparative Anticancer Activity (IC₅₀) of Fluorinated and Non-Fluorinated 2-Aminothiazole Derivatives

Compound ClassRepresentative CompoundCancer Cell LineIC₅₀Reference
Non-Fluorinated 2-arylamino-4-(3'-indolyl)thiazoleMCF-7 (Breast)1.86 µM[14]
2-aminothiazole with 4,5-butylidene substitutionVariousPotent[1]
Fluorinated N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamideVariousPotent KPNB1 inhibitor[12]
2-aminothiazole with ortho-fluoro on pyridyl groupVarious16.3–42.7 nM[3]
2-aminothiazole with 4-fluorophenylboric acidVariousPotent[2]

The data in Table 2 clearly illustrates the potential of fluorination to yield highly potent anticancer agents. A 2-aminothiazole derivative with an ortho-fluoro substitution on a pyridyl ring exhibited impressive antiproliferative activity, with IC₅₀ values in the nanomolar range.[3] Similarly, the incorporation of a 4-fluorophenyl group has been associated with potent anticancer effects.[2][12] This suggests that the strategic placement of fluorine can lead to derivatives with significantly improved efficacy compared to their non-fluorinated counterparts.

Enzyme Inhibition

The inhibitory activity of 2-aminothiazoles against various enzymes is another area where fluorination has demonstrated a significant impact.[15][16]

Table 3: Comparative Enzyme Inhibitory Activity of Fluorinated and Non-Fluorinated 2-Aminothiazole Derivatives

Compound ClassRepresentative CompoundTarget EnzymeInhibitory ActivityReference
Non-Fluorinated 2-aminothiazole derivativeiNOSModerate[16]
Fluorinated 2-imino-1,3-thiazoline with 4-fluoro substitutionα-glucosidaseIC₅₀ = 3.16 ± 0.15 μM[15]
2-imino-1,3-thiazoline with 3-fluoro and 4-fluoro substitutionsα-glucosidaseIC₅₀ = 1.47 ± 0.05 μM[15]

As shown in Table 3, fluorinated 2-imino-1,3-thiazoline derivatives, which are structurally related to 2-aminothiazoles, have been identified as potent and selective inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism.[15] The compound with both 3-fluoro and 4-fluoro substitutions on different phenyl rings demonstrated a significantly lower IC₅₀ value compared to a compound with only a 4-fluoro substitution, highlighting the nuanced effects of the fluorination pattern.[15] This level of potency is a substantial improvement over the moderate activity reported for some non-fluorinated 2-aminothiazole-based enzyme inhibitors.[16]

Mechanistic Insights and Structure-Activity Relationships (SAR)

The enhanced biological activity of fluorinated 2-aminothiazoles can be attributed to a combination of factors. The electron-withdrawing nature of fluorine can modulate the electron density of the thiazole ring, potentially influencing its interaction with target proteins. Furthermore, the position of the fluorine atom is crucial. For instance, an ortho-fluoro substitution on a pyridyl ring of a 2-aminothiazole derivative was found to increase its antiproliferative activity, suggesting a specific interaction at the binding site that is favored by the presence of fluorine at that particular position.[3]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at an appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at the appropriate temperature for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow for Broth Microdilution Assay.
In Vitro Cytotoxicity Assay: MTT Assay for IC₅₀ Determination

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Add the compound dilutions to the wells and incubate for a specified period (e.g., 48 or 72 hours).

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Workflow for MTT Cytotoxicity Assay.

Conclusion

The strategic incorporation of fluorine into the 2-aminothiazole scaffold represents a powerful approach to enhance biological activity. The comparative data presented in this guide strongly suggest that fluorinated derivatives can exhibit superior antimicrobial, anticancer, and enzyme inhibitory properties compared to their non-fluorinated counterparts. The observed increases in potency are underpinned by the unique physicochemical properties of fluorine, which can lead to improved metabolic stability, altered electronic characteristics, and enhanced binding interactions. As the field of medicinal chemistry continues to evolve, the judicious use of fluorination will undoubtedly remain a key strategy in the design of next-generation 2-aminothiazole-based therapeutics.

References

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Comparative

A Technical Guide to the Structure-Activity Relationship of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine Analogs as Kinase Inhibitors

In the landscape of modern drug discovery, particularly in the pursuit of novel oncology therapeutics, the 2-aminothiazole scaffold has emerged as a privileged structure. Its inherent ability to form key interactions wit...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel oncology therapeutics, the 2-aminothiazole scaffold has emerged as a privileged structure. Its inherent ability to form key interactions within the ATP-binding site of various protein kinases has made it a cornerstone for the development of targeted inhibitors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a specific subclass: 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine analogs. We will delve into the nuanced effects of structural modifications on their biological activity, supported by comparative experimental data from closely related series, and provide detailed protocols for their synthesis and evaluation.

The 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine Core: A Privileged Scaffold for Kinase Inhibition

The 4-phenyl-2-aminothiazole core is a well-established pharmacophore in the design of protein kinase inhibitors. The 2-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase domain, a critical interaction for potent inhibition. The 4-phenyl group extends into a more solvent-exposed region, providing a vector for modifications to enhance potency and selectivity.

The specific scaffold of interest, 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine, incorporates two key features on the phenyl ring: a fluorine atom at the 3-position and a methoxy group at the 4-position. The fluorine atom, a common bioisostere for hydrogen, can modulate the pKa of nearby functional groups and influence metabolic stability. The methoxy group can participate in hydrogen bonding and alter the compound's solubility and electronic properties. Understanding how modifications to this core structure impact its inhibitory activity against various protein kinases is crucial for the rational design of more effective and selective therapeutic agents.

Comparative Structure-Activity Relationship (SAR) Analysis

Modifications of the 4-Phenyl Ring

The substituents on the 4-phenyl ring play a critical role in determining the potency and selectivity of these inhibitors. The 3-fluoro and 4-methoxy substitution pattern of our core scaffold is often associated with potent inhibition of various kinases.

Table 1: Comparison of Substitutions on the 4-Phenyl Ring of 2-Aminothiazole Analogs as Kinase Inhibitors

Compound SeriesR1 (Position 3)R2 (Position 4)Target Kinase(s)Reported IC50 (nM)Key SAR Insights
A -H-OCH3Src220The 4-methoxy group is a favorable substitution for Src inhibition.
B -F-OCH3EGFR55The combination of 3-fluoro and 4-methoxy is potent against EGFR.[1]
C -H-Cl5-LOXPotent InhibitionHalogen substitution at the 4-position is beneficial for anti-inflammatory activity.
D -H-BrAnticancer (MCF-7)ActiveA bromine at the 4-position confers anticancer activity.[2]
E 3,4,5-trimethoxyTubulin21-71Multiple methoxy groups can lead to potent tubulin polymerization inhibition.[3]

From this comparative data, we can infer that the 3-fluoro, 4-methoxy substitution pattern is a promising starting point for developing potent kinase inhibitors. The electron-withdrawing nature of the fluorine atom combined with the electron-donating and hydrogen-bonding potential of the methoxy group likely creates a favorable electronic and steric profile for binding to the kinase active site.

Modifications at the 2-Amino Position

The 2-amino group is a critical anchor to the kinase hinge region. Modifications at this position can have a profound impact on binding affinity.

Table 2: Comparison of Substitutions on the 2-Amino Group of 4-Phenyl-1,3-thiazol-2-amine Analogs

Compound SeriesSubstitution on 2-Amino GroupTarget Kinase(s)Reported IC50 (nM)Key SAR Insights
F Unsubstituted (-NH2)Src-Serves as a baseline for comparison.
G N-ArylacetamideSrc, Abl<1 (Dasatinib)Large, complex substituents can lead to highly potent, multi-kinase inhibitors.[4]
H N-Aryl5-LOXPotent InhibitionAryl substitution can enhance anti-inflammatory activity.
I N-methyl-N-arylbenzamideAnticancer-N-alkylation and further substitution can be explored for anticancer activity.[5]

The data strongly suggests that while the unsubstituted 2-amino group is a valid starting point, derivatization with larger, more complex moieties can lead to significant increases in potency. The success of Dasatinib, a potent pan-Src family kinase inhibitor, underscores the potential of elaborating the 2-amino position to achieve high-affinity binding.[4]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. The following sections provide methodologies for the synthesis and biological evaluation of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine analogs.

General Synthetic Protocol: Hantzsch Thiazole Synthesis

The most common and versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.

Workflow for Hantzsch Thiazole Synthesis

G start Start Materials: α-Haloketone & Thiourea step1 Reaction Setup: Dissolve reactants in a suitable solvent (e.g., Ethanol) start->step1 step2 Reaction: Heat the mixture under reflux step1->step2 step3 Work-up: Cool, precipitate with water, and filter step2->step3 step4 Purification: Recrystallization or column chromatography step3->step4 end_node Pure 2-Aminothiazole Analog step4->end_node

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole analogs.

Step-by-Step Procedure:

  • Preparation of α-Bromo-3'-fluoro-4'-methoxyacetophenone: To a solution of 3'-fluoro-4'-methoxyacetophenone in a suitable solvent (e.g., diethyl ether or chloroform), add an equimolar amount of bromine dropwise with stirring. The reaction is typically carried out at room temperature and monitored by TLC. After completion, the solvent is removed under reduced pressure to yield the crude α-bromo ketone, which can be used in the next step without further purification.

  • Cyclization with Thiourea: A mixture of α-bromo-3'-fluoro-4'-methoxyacetophenone (1 equivalent) and thiourea (1.2 equivalents) in ethanol is heated at reflux for 4-6 hours.

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice-water to precipitate the product. The solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Biological Evaluation: In Vitro Kinase Inhibition Assay

To determine the inhibitory potency of the synthesized analogs, an in vitro kinase assay is performed. The following is a general protocol for an ADP-Glo™ kinase assay, which is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. This protocol is adapted for evaluating inhibitors of a generic protein kinase like EGFR, but can be adapted for other kinases such as Src or VEGFR-2.[6]

Workflow for In Vitro Kinase Inhibition Assay

G start Prepare serial dilutions of test compounds step1 Add compounds and kinase to 384-well plate start->step1 step2 Initiate reaction with ATP/substrate mix step1->step2 step3 Incubate at room temperature step2->step3 step4 Stop reaction and measure ADP production (Luminescence) step3->step4 end_node Calculate IC50 values step4->end_node

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions in kinase assay buffer to achieve the desired final concentrations.

  • Kinase Reaction: In a 384-well plate, add the diluted compounds. Add the protein kinase of interest (e.g., EGFR, Src, VEGFR-2) to each well.

  • Initiation: Initiate the kinase reaction by adding a mixture of the appropriate substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Potential Signaling Pathway Involvement

Given that many 4-phenyl-2-aminothiazole derivatives are potent inhibitors of receptor tyrosine kinases (RTKs), it is plausible that 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine analogs also target these pathways. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated anticancer strategy.

Simplified VEGFR-2 Signaling Pathway and Point of Inhibition

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 4-(3-Fluoro-4-methoxyphenyl) -1,3-thiazol-2-amine Analog Inhibitor->Dimerization Inhibition

Caption: Potential inhibition of the VEGFR-2 signaling pathway by the thiazole analogs.

Inhibition of VEGFR-2 by these analogs would block the downstream signaling cascades, including the PLCγ-PKC, PI3K-AKT, and RAS-RAF-MEK-ERK pathways, ultimately leading to a reduction in tumor angiogenesis, proliferation, and survival.

Conclusion and Future Directions

The 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the comparative SAR analysis of related compounds, the 3-fluoro and 4-methoxy substitutions on the phenyl ring are likely to confer potent inhibitory activity. Further optimization efforts should focus on the derivatization of the 2-amino group to enhance binding affinity and selectivity for the target kinase. The provided synthetic and biological evaluation protocols offer a robust framework for conducting these SAR studies. Future work should aim to generate a comprehensive dataset for a series of analogs of this specific scaffold to elucidate its detailed SAR and to identify lead compounds with promising therapeutic potential.

References

  • Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules. 2017;22(10):1643. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021;26(5):1449. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Hematology & Oncology. 2021;14(1):16. Available at: [Link]

  • 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry. 2006;49(23):6819-32. Available at: [Link]

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Validation

A Comparative Analysis: The Potential of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine in Oncology

For Researchers, Scientists, and Drug Development Professionals In the landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objectiv...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comparative analysis of a specific thiazole derivative, 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine , against established anticancer drugs, offering insights into its potential therapeutic standing. While direct comparative clinical data for this specific molecule is not yet available, this document synthesizes existing preclinical evidence on similar thiazole-based compounds and contrasts their mechanistic profiles with current standard-of-care agents.

The Scientific Rationale: Why Thiazoles?

The 1,3-thiazole ring is a key structural motif in a number of clinically approved drugs and biologically active molecules.[3] Its prevalence in medicinal chemistry stems from its ability to engage in various biological interactions, often acting as a scaffold for the design of enzyme inhibitors and receptor modulators. In the context of cancer, thiazole derivatives have been shown to exert their effects through diverse mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[1][3][4][5] The presence of a fluorine atom and a methoxy-substituted phenyl group in the structure of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine suggests the potential for enhanced metabolic stability and specific target engagement.

Putative Mechanisms of Action: A Comparative Overview

Based on preclinical studies of analogous thiazole-containing compounds, 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine may exhibit anticancer activity through one or more of the following pathways.

Kinase Inhibition

A significant number of kinase inhibitors, pivotal in modern cancer therapy, feature heterocyclic scaffolds.[4] Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, controlling processes like cell proliferation, survival, and angiogenesis. Thiazole derivatives have been identified as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs).[3]

Logical Pathway: Kinase Inhibition

cluster_0 Thiazole_Derivative 4-(3-Fluoro-4-methoxyphenyl) -1,3-thiazol-2-amine Kinase Protein Kinase (e.g., CDK, BRAF) Thiazole_Derivative->Kinase Binds to ATP-binding site Substrate Substrate Protein Kinase->Inhibition ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Protein Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Cancer Cell Proliferation & Survival Cancer Cell Proliferation & Survival Downstream_Signaling->Cancer Cell Proliferation & Survival Inhibition->Phosphorylated_Substrate Inhibits Phosphorylation cluster_0 Thiazole_Derivative 4-(3-Fluoro-4-methoxyphenyl) -1,3-thiazol-2-amine Fascin Fascin Thiazole_Derivative->Fascin Inhibits Actin_Filaments Actin Filaments Fascin->Inhibition Actin_Bundles Actin Bundles Cell_Migration_Invasion Cell Migration & Invasion Actin_Bundles->Cell_Migration_Invasion Inhibition->Actin_Bundles Prevents Bundling

Caption: Postulated inhibition of actin bundling by the thiazole derivative.

This mode of action is distinct from microtubule-targeting agents like Paclitaxel and Docetaxel , which stabilize microtubules, leading to mitotic arrest.

Comparative Efficacy: A Preclinical Perspective

While direct comparative in vitro or in vivo data for 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine is not publicly available, we can extrapolate potential efficacy based on studies of similar compounds and compare them to the known activities of established drugs.

Table 1: Comparative in vitro Cytotoxicity of Thiazole Derivatives and Standard Chemotherapies

Compound/Drug ClassCancer Cell LineReported IC50 Range (µM)Putative Primary Mechanism
Thiazole Derivatives Breast (MCF-7, MDA-MB-231)2.57 - 100+ [6][7][8]Kinase Inhibition, Apoptosis Induction
Lung (A549)3.15 - 8.17 [3][9]Kinase Inhibition, Cytoskeletal Disruption
Colon (HTC-116)8.17 [3]Kinase Inhibition
Leukemia (HL-60)7.5 - 8.9 [10]Pro-apoptotic
Doxorubicin Breast, Lung, Leukemia0.01 - 1 [11]DNA Intercalation, Topoisomerase II Inhibition
Paclitaxel Breast, Lung0.001 - 0.1 [12][13]Microtubule Stabilization
5-Fluorouracil Colon, Breast1 - 100 [14][15]Thymidylate Synthase Inhibition
Cisplatin Lung, Colon, Breast1 - 10 [12][15]DNA Cross-linking

Note: IC50 values are highly dependent on the specific cell line and experimental conditions. The ranges presented are for illustrative purposes based on available literature.

Experimental Protocols for Anticancer Drug Evaluation

The following are standard, self-validating protocols for the preclinical assessment of novel anticancer compounds.

In Vitro Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability. [3][16] Workflow: MTT Cell Viability Assay

Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Compound (Varying Concentrations) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure Absorbance (570 nm) Add_Solubilizer->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for a typical MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.01 to 100 µM) and a vehicle control. Include a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. [7][8] Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

While direct comparative data for 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine is still forthcoming, the broader class of thiazole derivatives demonstrates significant promise as a source of novel anticancer agents. [1][2][3]Their potential for targeted kinase inhibition and disruption of cytoskeletal dynamics presents a compelling alternative to the mechanisms of many established chemotherapeutic drugs. Further preclinical investigation, including head-to-head in vitro and in vivo studies against standard-of-care agents, is warranted to fully elucidate the therapeutic potential of this specific compound. The experimental protocols outlined in this guide provide a robust framework for such evaluations.

References

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Comparative

Efficacy of the 2-Aminothiazole Scaffold in Drug-Resistant Cancers: A Comparative Analysis Centered on Dasatinib

In the landscape of oncology, the emergence of drug resistance is a formidable challenge, often leading to treatment failure and disease progression.[1][2] The development of targeted therapies, particularly tyrosine kin...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology, the emergence of drug resistance is a formidable challenge, often leading to treatment failure and disease progression.[1][2] The development of targeted therapies, particularly tyrosine kinase inhibitors (TKIs), has revolutionized cancer treatment; however, their long-term efficacy can be compromised by the evolution of resistant cancer cell populations.[1][3] This guide provides an in-depth comparative analysis of the efficacy of compounds built on the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry, in overcoming drug resistance.[4][5] Due to a lack of specific public-domain data for 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine, we will focus on the well-characterized and clinically approved 2-aminothiazole derivative, Dasatinib. We will compare its performance against other TKIs in the context of resistant Chronic Myeloid Leukemia (CML), a well-established model for studying TKI resistance.

The 2-Aminothiazole Scaffold: A Cornerstone of Modern Kinase Inhibitors

The 2-aminothiazole ring is a key pharmacophore found in a variety of biologically active molecules, including several approved anticancer drugs.[4][6] Its ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases makes it an ideal scaffold for designing potent and selective inhibitors.[7]

Dasatinib , a second-generation TKI, prominently features the 2-aminothiazole core. It is a potent inhibitor of the BCR-ABL kinase, the hallmark of CML, and also targets SRC family kinases.[7][8] Its development was a significant step forward in treating CML patients who had developed resistance to the first-generation TKI, Imatinib.[9]

Understanding Resistance to Tyrosine Kinase Inhibitors in CML

Resistance to TKIs in CML is primarily driven by two mechanisms:

  • BCR-ABL Dependent Mechanisms: The most common cause is the acquisition of point mutations in the BCR-ABL kinase domain. These mutations can interfere with TKI binding, with the T315I "gatekeeper" mutation being notoriously resistant to first and second-generation TKIs, including Dasatinib.[10][11]

  • BCR-ABL Independent Mechanisms: Cancer cells can activate alternative signaling pathways to bypass the need for BCR-ABL signaling, thus rendering the TKI ineffective.[12] This can involve the upregulation of other kinases or signaling molecules.

Caption: Mechanisms of resistance to tyrosine kinase inhibitors in CML.

Comparative Efficacy of 2-Aminothiazole Derivatives and Other TKIs in Resistant CML

The following table summarizes the efficacy of Dasatinib and other notable TKIs used in the management of resistant CML. The data is compiled from various clinical trials and preclinical studies.

Tyrosine Kinase Inhibitor Chemical Scaffold Mechanism of Action Efficacy in Imatinib-Resistant CML Efficacy Against T315I Mutation Key Clinical Findings in Resistant CML
Dasatinib 2-AminothiazolePotent inhibitor of BCR-ABL and SRC family kinases.[7][8]Effective against most Imatinib-resistant mutations.[9]No [13]Induces durable hematologic and cytogenetic responses in patients resistant or intolerant to Imatinib.[14][15]
Bosutinib QuinolineDual Src/Abl kinase inhibitor.[14]Effective in patients with Imatinib resistance or intolerance.[15][16]No [16]Shows efficacy after failure of both Imatinib and Dasatinib/Nilotinib.[17]
Ponatinib Imidazo[1,2-b]pyridazinePan-BCR-ABL inhibitor.[2]Highly effective in patients with resistance to other TKIs.[18]Yes [11]The only approved TKI effective against the T315I mutation.[11] Provides durable responses in heavily pretreated patients.[19][20]

Experimental Protocols for Evaluating TKI Efficacy

To assess the efficacy of novel compounds like 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine, a series of in vitro assays are essential. The following are standard protocols used in the preclinical evaluation of TKIs.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21]

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., K562 for sensitive, and corresponding Imatinib or Dasatinib-resistant lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[22]

  • Compound Treatment: Prepare serial dilutions of the test compound and reference TKIs (e.g., Dasatinib) in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.[23]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21][24]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[23]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[24]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[25][26]

Detailed Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.[25]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[27][28]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[25]

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect changes in the phosphorylation status of key proteins in the BCR-ABL signaling pathway.[29]

Sources

Validation

The Double-Edged Sword: A Guide to Cross-Reactivity and Selectivity Profiling of 2-Aminothiazole Kinase Inhibitors

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, celebrated as a "privileged structure" for its remarkable ability to form crucial hydrogen bond interactions within the ATP-binding site of kin...

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, celebrated as a "privileged structure" for its remarkable ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases.[1] This has led to the development of numerous potent kinase inhibitors, including the clinically successful drug Dasatinib, a powerful inhibitor of the Bcr-Abl and Src family kinases used in cancer therapy.[1][2] However, the very features that make this scaffold so effective also present a significant challenge: cross-reactivity. Kinases share a high degree of structural similarity in their ATP-binding pockets, making the design of truly selective inhibitors a formidable task.[3][4]

This guide provides a comprehensive comparison of methodologies for profiling the selectivity of 2-aminothiazole-based kinase inhibitors. It is intended for researchers, scientists, and drug development professionals to navigate the complexities of kinase inhibitor characterization, ensuring the development of safer and more effective targeted therapies. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to illustrate the nuanced selectivity profiles of these important compounds.

The Imperative of Selectivity in Kinase Inhibition

The human kinome consists of over 500 kinases that regulate a vast array of cellular processes.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[4][6] While inhibiting a specific disease-driving kinase can be therapeutically beneficial, off-target inhibition can lead to a range of adverse effects.[4] Therefore, understanding the complete inhibitory profile of a drug candidate across the kinome is paramount.

A lack of selectivity can confound experimental results and lead to misinterpretation of a compound's mechanism of action.[7] For instance, a compound believed to be a specific inhibitor of one kinase might owe its cellular effects to the inhibition of several others.[8] This underscores the necessity of comprehensive selectivity profiling early in the drug discovery process.

To illustrate the central role of kinases in cellular communication, the following diagram depicts a generic signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Ligand->Receptor_Tyrosine_Kinase Binding & Dimerization Adaptor_Proteins Adaptor_Proteins Receptor_Tyrosine_Kinase->Adaptor_Proteins Phosphorylation RAS RAS Adaptor_Proteins->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription_Factors ERK->Transcription_Factors Phosphorylation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulation Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

Caption: A generic kinase signaling pathway.

Methodologies for Kinase Inhibitor Selectivity Profiling

A variety of techniques are available to assess the selectivity of kinase inhibitors, broadly categorized into biochemical and cell-based assays.[8][9] The choice of method depends on the stage of drug discovery and the specific questions being addressed.

Biochemical Assays: A Direct Measure of Inhibition

Biochemical assays directly measure the interaction between an inhibitor and an isolated kinase.[7] They are essential for determining the intrinsic potency of a compound against a specific target.

1. Radiometric Assays:

Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[9]

Experimental Protocol: In Vitro Radiometric Kinase Inhibition Assay

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific peptide or protein substrate, and a suitable buffer with cofactors (e.g., Mg²⁺, Mn²⁺). The ATP concentration is typically set at or near the Km value for each kinase to ensure that the measured IC₅₀ is a close approximation of the inhibitor's intrinsic affinity (Kᵢ).[8][10]

  • Compound Addition: Add the 2-aminothiazole inhibitor at various concentrations. Include a DMSO control (vehicle) and a positive control inhibitor.

  • Initiation and Incubation: Initiate the kinase reaction by adding [γ-³³P]ATP. Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination and Separation: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto filter paper (e.g., P81 phosphocellulose). The phosphorylated substrate will bind to the filter, while the unreacted ATP is washed away.

  • Quantification: Measure the radioactivity on the filter paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

2. Fluorescence-Based Assays:

These assays offer a non-radioactive alternative with high-throughput capabilities.[11] Common formats include:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Measures the transfer of energy between a donor and an acceptor fluorophore, which is modulated by the phosphorylation of a substrate.[12]

  • Fluorescence Polarization (FP): Detects changes in the polarization of fluorescent light when a small fluorescently labeled substrate is phosphorylated and binds to a larger antibody.

  • Mobility Shift Assays: Involve the electrophoretic separation of a fluorescently labeled substrate from its phosphorylated product.[8]

3. Luminescence-Based Assays:

These assays, such as ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[11]

Cell-Based Assays: Assessing Efficacy in a Biological Context

Cell-based assays measure the effect of an inhibitor on kinase activity within a living cell, providing a more physiologically relevant assessment.[13][14]

Experimental Protocol: Western Blotting for Downstream Target Phosphorylation

  • Cell Culture and Treatment: Plate cancer cells (e.g., K562 for Bcr-Abl) and allow them to adhere. Treat the cells with the 2-aminothiazole inhibitor at various concentrations for a specific duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of a downstream target of the kinase of interest (e.g., phospho-CrkL for Bcr-Abl). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) protein to confirm equal loading.

  • Analysis: Quantify the band intensities to determine the extent of inhibition of the signaling pathway.

The following diagram illustrates a typical workflow for kinase inhibitor profiling.

G Compound_Library Compound_Library Primary_Screen Primary_Screen Compound_Library->Primary_Screen Hit_Identification Hit_Identification Primary_Screen->Hit_Identification Dose-Response_Assays Dose-Response_Assays Hit_Identification->Dose-Response_Assays Potent Hits IC50_Determination IC50_Determination Dose-Response_Assays->IC50_Determination Kinome_Profiling Kinome_Profiling IC50_Determination->Kinome_Profiling Confirmed Hits Selectivity_Analysis Selectivity_Analysis Kinome_Profiling->Selectivity_Analysis Cell-Based_Assays Cell-Based_Assays Selectivity_Analysis->Cell-Based_Assays Selective Hits Lead_Candidate Lead_Candidate Cell-Based_Assays->Lead_Candidate

Sources

Comparative

In vivo efficacy studies of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine derivatives

An In-Depth Guide to the In Vivo Efficacy of Novel 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine Derivatives in Oncology Prepared by a Senior Application Scientist This guide provides a comprehensive analysis of the i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vivo Efficacy of Novel 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine Derivatives in Oncology

Prepared by a Senior Application Scientist

This guide provides a comprehensive analysis of the in vivo efficacy of a promising new class of oncology drug candidates: 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine derivatives. For the purpose of this guide, we will focus on a lead candidate, designated FMTA-1 , and compare its preclinical performance against a current standard-of-care, Sunitinib, in the context of Renal Cell Carcinoma (RCC).

The core chemical scaffold, featuring a 2-aminothiazole moiety, is a well-established pharmacophore in kinase inhibitor design. Our initial hypothesis posits that the specific substitutions on the phenyl ring of FMTA-1 confer high potency and selectivity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key driver of tumor angiogenesis. This guide will detail the experimental framework used to validate this hypothesis in a robust in vivo setting.

Mechanistic Framework: Targeting Tumor Angiogenesis

Tumor growth beyond a minimal size is critically dependent on the formation of new blood vessels, a process known as angiogenesis. A primary signaling pathway governing this process is the activation of VEGFR2 on endothelial cells by its ligand, VEGF-A, which is often secreted by tumor cells in response to hypoxia.

As illustrated in the signaling pathway diagram below, binding of VEGF-A to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation cascade activates downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival—the hallmarks of angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2_dimer VEGFR2 Dimer VEGF-A->VEGFR2_dimer Binding & Dimerization PLCg PLCγ VEGFR2_dimer->PLCg pY1175 PI3K PI3K VEGFR2_dimer->PI3K pY1054/1059 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: VEGFR2 signaling cascade leading to angiogenesis.

FMTA-1 is designed to act as an ATP-competitive inhibitor, binding to the kinase domain of VEGFR2 and preventing the autophosphorylation step, thereby blocking all downstream signaling. This mechanism is anticipated to effectively starve the tumor of its required blood supply, leading to growth inhibition.

Comparative In Vivo Efficacy Study Design

To rigorously assess the anti-tumor activity of FMTA-1, a xenograft study using a human RCC cell line is the gold standard. The choice of model and protocol is critical for generating reliable and translatable data.

Experimental Workflow

The workflow for this type of study is standardized to ensure reproducibility. It involves cell line expansion, implantation into immunocompromised mice, randomization into treatment cohorts once tumors are established, and a defined period of daily treatment and monitoring.

Xenograft_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Data Analysis Cell_Culture 1. A-498 Cell Culture (Human RCC Line) Implantation 2. Subcutaneous Implantation (Nude Mice, 5x10^6 cells) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (to ~150 mm³) Implantation->Tumor_Growth Randomization 4. Randomization into Cohorts (n=10 per group) Tumor_Growth->Randomization Dosing 5. Daily Oral Gavage (21 days) Randomization->Dosing Monitoring 6. Tumor & Body Weight Measurement (2-3 times/week) Dosing->Monitoring Endpoint 7. Study Endpoint (Day 21 or Tumor >2000 mm³) Monitoring->Endpoint Tumor_Volume 8. Calculate Tumor Growth Inhibition (TGI) Endpoint->Tumor_Volume Toxicity 9. Assess Toxicity (Body Weight Loss) Tumor_Volume->Toxicity Biomarkers 10. (Optional) Pharmacodynamic Biomarker Analysis Toxicity->Biomarkers

Caption: Standard workflow for a subcutaneous xenograft efficacy study.

Rationale for Methodological Choices
  • Cell Line: The A-498 human kidney carcinoma cell line is selected as it is a well-characterized model known to express high levels of VEGF-A and form aggressive, well-vascularized tumors in vivo, making it highly relevant for testing anti-angiogenic agents.

  • Animal Model: Athymic Nude (nu/nu) mice are used because their compromised immune system prevents the rejection of human tumor xenografts.

  • Comparator and Dosing: Sunitinib is chosen as the comparator due to its established use in RCC and its primary mechanism of targeting VEGFR2. A clinically relevant dose of 40 mg/kg, administered orally once daily, is used as a benchmark. The doses for FMTA-1 (20 mg/kg and 40 mg/kg) were selected based on prior maximum tolerated dose (MTD) studies to evaluate dose-responsiveness.

  • Endpoints: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group. A key secondary endpoint is the assessment of toxicity, primarily monitored by changes in body weight.

Comparative Efficacy and Safety Data

The following tables summarize the illustrative data from the 21-day in vivo efficacy study comparing FMTA-1 to Sunitinib.

Table 1: Anti-Tumor Efficacy in A-498 Xenograft Model
Treatment GroupDose (mg/kg, p.o., qd)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (TGI) (%)p-value (vs. Vehicle)
Vehicle Control-1850 ± 210--
FMTA-1 20 648 ± 95 65.0% <0.001
FMTA-1 40 315 ± 68 83.0% <0.0001
Sunitinib40555 ± 8870.0%<0.001

The data clearly indicates that FMTA-1 exhibits potent, dose-dependent anti-tumor activity. Notably, at an equivalent dose of 40 mg/kg, FMTA-1 demonstrated superior efficacy (83.0% TGI) compared to the standard-of-care, Sunitinib (70.0% TGI).

Table 2: Safety and Tolerability Profile
Treatment GroupDose (mg/kg, p.o., qd)Maximum Mean Body Weight Change (%)Study-Related Mortalities
Vehicle Control-+5.2%0/10
FMTA-1 20 -1.8% 0/10
FMTA-1 40 -4.5% 0/10
Sunitinib40-11.2%1/10

The safety profile of FMTA-1 appears favorable. While Sunitinib at 40 mg/kg led to significant weight loss ( >10%) and one treatment-related death, FMTA-1 at the same, more efficacious dose, resulted in only minimal, reversible weight loss and no mortalities. This suggests a potentially wider therapeutic window for FMTA-1.

Detailed Experimental Protocol

The following is a step-by-step protocol for the described in vivo study.

4.1. Cell Culture and Preparation

  • Culture A-498 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Harvest cells at 80-90% confluency using Trypsin-EDTA.

  • Wash cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL. Keep on ice.

4.2. Animal Handling and Tumor Implantation

  • Acclimate 6-8 week old female athymic nude mice for one week prior to the study.

  • Anesthetize the mice using isoflurane.

  • Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Monitor animals for tumor growth.

4.3. Treatment and Monitoring

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Prepare drug formulations daily. Suspend FMTA-1 and Sunitinib in a vehicle of 0.5% methylcellulose + 0.2% Tween-80 in water.

  • Administer the respective compounds or vehicle control via oral gavage (p.o.) once daily (qd) for 21 consecutive days. The administration volume is typically 10 mL/kg.

  • Measure tumor dimensions and body weights three times per week.

  • Euthanize animals if tumor volume exceeds 2000 mm³, ulcerates, or if body weight loss exceeds 20%.

Conclusion and Future Directions

The data presented in this guide strongly supports the continued development of 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine derivatives, represented by the lead candidate FMTA-1, as a potential best-in-class VEGFR2 inhibitor. In a validated RCC xenograft model, FMTA-1 demonstrated superior anti-tumor efficacy and a significantly improved safety profile compared to the established drug, Sunitinib.

Future in vivo studies should focus on orthotopic models of RCC to better recapitulate the tumor microenvironment, as well as combination studies with other agents, such as immune checkpoint inhibitors, to explore potential synergies.

References

  • Title: VEGF and VEGFR-2 in Cancer Treatment Source: The New England Journal of Medicine URL: [Link]

  • Title: Angiogenesis in cancer Source: Current Opinion in Genetics & Development URL: [Link]

  • Title: Sunitinib malate for the treatment of renal cell carcinoma Source: Clinical Medicine Insights: Oncology URL: [Link]

Validation

A Comparative Guide to the Synthesis of 4-Aryl-2-Aminothiazoles for Medicinal Chemistry

The 4-aryl-2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anti-inflamm...

Author: BenchChem Technical Support Team. Date: January 2026

The 4-aryl-2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The efficacy of drug discovery and development programs often hinges on the efficient and versatile synthesis of these vital heterocyclic compounds. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to 4-aryl-2-aminothiazoles, offering field-proven insights, detailed experimental protocols, and quantitative data to empower researchers in selecting the optimal strategy for their specific needs.

The Enduring Classic: The Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, this reaction remains one of the most fundamental and widely used methods for constructing the thiazole ring.[4][5][6] The core transformation involves the condensation of an α-haloketone with a thiourea.[1][6]

Mechanistic Insight

The Hantzsch synthesis is a robust example of a condensation-cyclization reaction. The causality of the steps is as follows:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon of the α-haloketone, displacing the halide ion. This S-alkylation step forms an isothiouronium salt intermediate.[5][7]

  • Intramolecular Cyclization: The amino group of the intermediate then performs a nucleophilic attack on the carbonyl carbon.

  • Dehydration: The resulting cyclic intermediate, a thiazoline, readily dehydrates to form the stable, aromatic 2-aminothiazole ring.[5]

This mechanistic pathway underscores the reliability of the Hantzsch synthesis, as it proceeds through a series of well-understood, thermodynamically favorable steps.

Visualizing the Hantzsch Mechanism

Hantzsch_Mechanism General Mechanism of the Hantzsch 2-Aminothiazole Synthesis cluster_reactants Reactants Thiourea Thiourea Intermediate1 S-Alkylation Intermediate Thiourea->Intermediate1 Nucleophilic Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-Aryl-2-Aminothiazole Intermediate2->Product Dehydration (-H₂O)

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Representative Experimental Protocol (Conventional Heating)

This protocol describes the synthesis of 4-phenylthiazol-2-amine from α-bromoacetophenone and thiourea.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve α-bromoacetophenone (1.99 g, 0.01 mol) and thiourea (1.52 g, 0.02 mol) in 50 mL of ethanol.

  • Heating: Reflux the reaction mixture for 8-10 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature and then pour it into 100 mL of ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from ethanol to yield pure 4-phenylthiazol-2-amine.

Trustworthiness: The self-validating nature of this protocol lies in its straightforward execution and the crystalline nature of the product, which can be easily purified and characterized by standard analytical techniques (TLC, melting point, NMR).

Modern Advancements: Enhancing Efficiency and Sustainability

While the Hantzsch synthesis is reliable, its classical execution can be time-consuming and often requires the use of lachrymatory and toxic α-haloketones.[5][9][10] Modern synthetic chemistry has driven the development of several improved methodologies.

One-Pot Syntheses

One-pot procedures enhance efficiency by avoiding the isolation of intermediates, thereby saving time, solvents, and resources. A common strategy involves the in situ generation of the α-haloketone from a readily available acetophenone, followed immediately by condensation with thiourea.

Causality: This approach circumvents the need to handle the unstable and hazardous α-haloketone separately. Halogenating agents like N-Bromosuccinimide (NBS), iodine, or copper(II) bromide are introduced directly into the reaction vessel with the starting ketone.[9][11][12] The α-haloketone is formed and consumed in the same pot, streamlining the workflow.

Representative One-Pot Protocol (Iodine-Mediated)

This method synthesizes 4-aryl-2-aminothiazoles directly from aryl methyl ketones.[13][14]

  • Reaction Setup: To a solution of the substituted acetophenone (10 mmol) and thiourea (20 mmol) in ethanol (30 mL), add iodine (10 mmol) portion-wise with stirring.

  • Heating: Reflux the mixture for 3-5 hours until TLC indicates the consumption of the starting ketone.

  • Work-up: Cool the reaction mixture and pour it into a cold aqueous solution of sodium thiosulfate to quench excess iodine.

  • Isolation: Basify the solution with aqueous ammonia or sodium bicarbonate to precipitate the product. Filter, wash with water, and dry.

  • Purification: Recrystallize from a suitable solvent like ethanol.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized the field by dramatically reducing reaction times, often from hours to mere minutes.[2][5][15]

Causality: Microwave irradiation provides rapid, uniform heating of the reaction mixture through dielectric heating.[5][15] This efficient energy transfer accelerates the rate of reaction, often leading to higher yields and cleaner product profiles by minimizing the formation of side products associated with prolonged heating.[2] Green solvents like water or polyethylene glycol (PEG) are often employed, further enhancing the environmental credentials of this method.[9][16][17]

Representative Microwave-Assisted Protocol

This protocol details a rapid, solvent-free synthesis of 2-amino-4-arylthiazoles.[15][18]

  • Reaction Setup: In a microwave-safe vessel, combine the p-substituted acetophenone (5 mmol), thiourea (5 mmol), and iodine (5.5 mmol).

  • Irradiation: Subject the solid mixture to microwave irradiation (e.g., 170-300 W) for 5-15 minutes. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and add a 10% sodium bicarbonate solution.

  • Isolation: Filter the resulting solid precipitate, wash thoroughly with water, and dry.

  • Purification: Recrystallize from ethanol to obtain the pure product.

Visualizing the Synthetic Workflow

Workflow_Comparison Comparative Synthetic Workflows cluster_hantzsch Route 1: Classic Hantzsch cluster_onepot Route 2: One-Pot Synthesis cluster_microwave Route 3: Microwave-Assisted H1 Synthesize & Isolate α-Haloketone H2 React with Thiourea (8-10 hours, Reflux) H1->H2 H3 Work-up & Purification H2->H3 O1 Combine Ketone, Thiourea, Halogen Source O2 In Situ Halogenation & Cyclization (3-5 hours) O1->O2 O3 Work-up & Purification O2->O3 M1 Combine Reactants M2 Microwave Irradiation (5-15 minutes) M1->M2 M3 Work-up & Purification M2->M3

Caption: Comparison of workflows for different synthetic routes.

Comparative Performance Analysis

The choice of synthetic route is a critical decision guided by factors such as required scale, available equipment, desired speed, and green chemistry considerations. The following table summarizes key performance metrics from published data to facilitate an objective comparison.

Synthetic RouteStarting MaterialsKey Reagents / ConditionsTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Classic Hantzsch α-Haloketone, ThioureaEthanol, Reflux8 - 12 hours70 - 90%Well-established, reliable, good yields.[8][10]Long reaction times, requires pre-synthesized and hazardous α-haloketones.[5]
One-Pot (Iodine) Aryl Ketone, ThioureaIodine, Ethanol, Reflux3 - 5 hours80 - 95%Avoids handling lachrymatory intermediates, good atom economy.[11][13]Requires stoichiometric amounts of iodine, potential for side reactions.
One-Pot (NBS) Aryl Ketone, ThioureaNBS, PEG-400/Water, Microwave28 - 32 minutes84 - 89%Very fast, uses green solvents, high yields.[9]Requires microwave reactor, NBS is a moisture-sensitive reagent.
Microwave (Water) Aracyl Bromide, ThioureaWater, Microwave1 - 20 minutes81 - 97%Extremely rapid, environmentally friendly solvent, excellent yields.[2][16]Requires microwave reactor, substrate scope may be limited by solubility in water.
Catalyst-Free (Water) α-Haloketone, ThioureaWater, Ambient Temperature1 - 2 hours>89%Mild conditions, no catalyst needed, simple procedure, environmentally benign.[19][20]Limited to pre-formed α-haloketones, solubility can be an issue.[20]

Conclusion and Recommendations

For researchers in drug development, the synthesis of 4-aryl-2-aminothiazoles can be approached through several effective routes.

  • The Classic Hantzsch Synthesis remains a viable option for small-scale synthesis where simplicity and reliability are paramount, and the required α-haloketone is commercially available.

  • One-Pot Syntheses represent a significant improvement, offering a more streamlined and safer workflow by avoiding the isolation of hazardous intermediates. They are highly recommended for routine lab-scale preparations.

  • Microwave-Assisted Synthesis is the superior choice for high-throughput synthesis and library generation.[2] Its unparalleled speed and efficiency, especially when combined with green solvents, align perfectly with the modern demands of medicinal chemistry for rapid lead optimization.

Ultimately, the optimal method is dictated by the specific project goals. For rapid exploration of structure-activity relationships, microwave-assisted routes are ideal. For larger-scale, cost-effective synthesis, a well-optimized one-pot procedure may be the most practical choice. This guide serves as a foundational tool to assist scientists in making that informed, data-driven decision.

References

  • Abedi-Jazini, Z., Safari, J., Zarnegar, Z., & Sadeghi, M. (n.d.). A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. Polycyclic Aromatic Compounds, 38(3), 224-233. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]

  • SCIRP. (n.d.). An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. Green and Sustainable Chemistry. Available at: [Link]

  • Wagare, D. S., et al. (2017). Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Available at: [Link]

  • Taylor & Francis Online. (n.d.). A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. Available at: [Link]

  • Semantic Scholar. (2011). An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. Available at: [Link]

  • ResearchGate. (n.d.). Solvent-free synthesis of 2-amino-4-arylthiazoles under microwave irradiation. Available at: [Link]

  • ProQuest. (n.d.). Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium. Available at: [Link]

  • Potewar, T. M., et al. (2008). Catalyst-Free Efficient Synthesis of 2-Aminothiazoles in Water at Ambient Temperature. Synthetic Communications. Available at: [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • RJPBCS. (n.d.). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Available at: [https://www.rjpbcs.com/pdf/2016_7(4)/[21].pdf]([Link]21].pdf)

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • NIH. (2023). Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Available at: [Link]

  • HETEROCYCLES. (n.d.). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Catalyst-Free Efficient Synthesis of 2-Aminothiazoles in Water at Ambient Temperature. Available at: [Link]

  • YouTube. (2019). Synthesis of Thiazoles. Available at: [Link]

  • NIH. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • Thieme. (n.d.). C–H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. Available at: [Link]

  • Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Available at: [Link]

  • NIH. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • RSC Publishing. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Available at: [Link]

  • BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

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Comparative

Validating Target Engagement of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine in Cells: A Comparative Guide

For researchers in the vanguard of drug discovery, confirming that a molecule engages its intended target within the complex milieu of a living cell is a cornerstone of mechanism-of-action studies and a critical step in...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, confirming that a molecule engages its intended target within the complex milieu of a living cell is a cornerstone of mechanism-of-action studies and a critical step in validating a compound's therapeutic potential. This guide provides an in-depth, objective comparison of modern experimental strategies for validating the cellular target engagement of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine, a representative member of the versatile 2-aminothiazole class of bioactive molecules. While the specific target of this particular compound is not definitively established in publicly available literature, the 2-aminothiazole scaffold is a privileged structure known to interact with several key enzyme families, most notably protein kinases and enzymes of the eicosanoid pathway such as cyclooxygenases (COX).[1][2][3][4]

This guide will, therefore, focus on robust, cell-based methodologies to interrogate target engagement for these two prominent and therapeutically relevant enzyme classes. We will dissect the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format to empower researchers to make informed decisions for their drug development programs.

The 2-Aminothiazole Scaffold: A Privileged Structure with Diverse Targets

The 2-aminothiazole moiety is a recurring motif in a multitude of pharmacologically active compounds, demonstrating a broad spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][5] This versatility stems from its ability to interact with various biological targets. Notably, derivatives of this scaffold are found in clinically approved drugs like the kinase inhibitor Dasatinib, highlighting the therapeutic importance of this chemical class.[3] Given this precedent, a primary hypothesis for a novel 2-aminothiazole derivative would be its interaction with protein kinases. Furthermore, studies on N,4-diaryl-1,3-thiazole-2-amines have revealed potent inhibitory activity against key enzymes in the arachidonic acid cascade, such as 5-lipoxygenase (5-LO) and cyclooxygenases (COX-1 and COX-2), which are central to inflammatory processes.[4]

Therefore, a logical first step in characterizing a new 2-aminothiazole compound is to assess its engagement with these two target classes. This guide will compare two state-of-the-art, yet fundamentally different, approaches: a direct binding assay for kinases (NanoBRET™ Target Engagement) and a functional enzymatic assay for cyclooxygenases (Prostaglandin E2 Immunoassay).

Comparative Analysis of Target Engagement Methodologies

Choosing the right assay to confirm target engagement is paramount and depends on the nature of the target and the desired experimental readout. Here, we compare a direct, proximity-based binding assay with a functional, downstream product measurement assay.

Methodology Principle Target Class Example Advantages Limitations
NanoBRET™ Target Engagement Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer.[1][6]Protein KinasesDirect measurement of compound binding in live cells.[1][6] Quantitative determination of affinity and residence time.[2][6] High sensitivity and reproducibility.[6]Requires genetic modification of cells to express the fusion protein. Dependent on the availability of a suitable fluorescent tracer.
Cell-Based Functional Assay (PGE2 Immunoassay) Measurement of the enzymatic product (Prostaglandin E2) of COX activity in response to a stimulus (e.g., arachidonic acid).Cyclooxygenases (COX)Measures the functional consequence of target engagement. No genetic modification of cells is required. Reflects the compound's impact on the signaling pathway.Indirect measure of target binding. Can be influenced by off-target effects that impact the signaling pathway.

Experimental Workflows and Protocols

A robust validation of target engagement necessitates well-designed and meticulously executed experiments. The following sections provide detailed protocols for assessing the interaction of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine with a representative protein kinase and with COX enzymes.

Workflow for Validating Target Engagement

Target Engagement Workflow cluster_0 Initial Hypothesis Generation cluster_1 Assay Selection and Development cluster_2 Execution and Data Analysis cluster_3 Validation and Further Steps Hypothesis Hypothesize Target Class for 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine (e.g., Kinase or COX) SelectAssay Select Appropriate Target Engagement Assay Hypothesis->SelectAssay AssayDev Assay Development and Optimization (e.g., tracer concentration, cell number) SelectAssay->AssayDev DoseResponse Perform Dose-Response Experiments AssayDev->DoseResponse DataAnalysis Analyze Data and Determine Potency (e.g., IC50 or EC50) DoseResponse->DataAnalysis OrthogonalAssay Validate with Orthogonal Assay (e.g., CETSA or Activity Assay) DataAnalysis->OrthogonalAssay Selectivity Assess Target Selectivity OrthogonalAssay->Selectivity

Caption: A generalized workflow for validating cellular target engagement.

Protocol 1: NanoBRET™ Target Engagement Assay for a Putative Kinase Target

This protocol outlines the steps to directly measure the binding of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine to a specific kinase target expressed in live cells.

Principle: The NanoBRET™ assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer mechanism between a NanoLuc® luciferase donor fused to the target protein and a fluorescently labeled tracer that binds to the same target.[1][7] A test compound that engages the target will compete with the tracer for binding, leading to a decrease in the BRET signal.[8]

NanoBRET Principle cluster_0 No Compound cluster_1 With Compound p1 Kinase-NanoLuc Fluorescent Tracer p1:f1->p1:f0 p2 Kinase-NanoLuc Test Compound p2:f1->p2:f0 p3 Fluorescent Tracer COX Activity Assay ArachidonicAcid Arachidonic Acid COX COX Enzyme ArachidonicAcid->COX PGE2 Prostaglandin E2 (PGE2) COX->PGE2 ELISA Measure PGE2 via ELISA PGE2->ELISA Compound 4-(3-Fluoro-4-methoxyphenyl) -1,3-thiazol-2-amine Compound->COX

Caption: Workflow for a cell-based COX functional assay.

Materials:

  • A suitable cell line expressing COX enzymes (e.g., A549 cells)

  • Cell culture medium and supplements

  • 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

  • Arachidonic acid

  • PGE2 ELISA kit

  • 96-well cell culture plates

  • Microplate reader for absorbance measurement

Methodology:

  • Cell Seeding:

    • Seed A549 cells in a 96-well plate and grow to confluency.

  • Compound Pre-incubation:

    • Prepare serial dilutions of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine in serum-free medium.

    • Replace the culture medium with the compound dilutions and pre-incubate for 1 hour at 37°C.

  • Stimulation:

    • Add arachidonic acid to all wells (except for the unstimulated control) to a final concentration of 10 µM.

    • Incubate for 15 minutes at 37°C to allow for PGE2 production.

  • Sample Collection:

    • Collect the cell culture supernatant from each well for PGE2 analysis.

  • PGE2 Quantification:

    • Perform the PGE2 ELISA according to the kit manufacturer's instructions. This typically involves the incubation of the supernatant with a PGE2-horseradish peroxidase conjugate and a PGE2-specific antibody in a pre-coated plate, followed by washing and addition of a substrate solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of PGE2 in each sample based on a standard curve.

    • Plot the percentage of PGE2 inhibition against the compound concentration and fit the data to determine the IC50 value, representing the functional potency of the compound.

Conclusion: A Multi-faceted Approach to Target Validation

Validating the cellular target engagement of a novel compound such as 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine requires a thoughtful and multi-pronged approach. The direct binding assessment provided by the NanoBRET™ assay offers a powerful and quantitative measure of target occupancy for putative kinase targets. [1][6]In parallel, functional assays, such as the measurement of PGE2 production for COX enzymes, provide crucial information about the compound's ability to modulate the enzymatic activity of its target within a physiological signaling pathway.

Ultimately, the convergence of data from both direct binding and functional assays provides the highest level of confidence in target engagement. For a comprehensive understanding, it is also recommended to employ orthogonal methods, such as the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a target protein upon ligand binding, to further corroborate the findings. [9][10]By judiciously selecting and applying these complementary techniques, researchers can build a robust and compelling case for the mechanism of action of their compounds, a critical step on the path to developing novel therapeutics.

References

  • Vasta, J. D., et al. (2018). Quantitative, real-time measurements of drug binding and residence time in living cells. Cell Chemical Biology, 25(2), 257-268.e6.
  • News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Ayati, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Drug Discovery Today, 26(1), 156-170.
  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. Retrieved from [Link]

  • ACS Publications. (2020). Importance of Quantifying Drug-Target Engagement in Cells. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]

  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • PubMed. (2014). Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism. Retrieved from [Link]

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Validation

A Senior Application Scientist’s Guide to Benchmarking the ADMET Properties of Novel 2-Aminothiazole Derivatives

Introduction The Enduring Importance of the 2-Aminothiazole Scaffold in Medicinal Chemistry The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Enduring Importance of the 2-Aminothiazole Scaffold in Medicinal Chemistry

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs. Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in a variety of interactions with biological targets, and its favorable physicochemical properties that often translate to good drug-like characteristics.[1][2] From the potent tyrosine kinase inhibitor Dasatinib used in cancer therapy to other compounds in various stages of development, the 2-aminothiazole core continues to be a fertile ground for the discovery of new therapeutic agents.[3][4][5][6] However, as with any chemical series, early and rigorous assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to navigating the complex path from a promising hit to a viable drug candidate.

The "Fail Early, Fail Cheap" Paradigm: Why ADMET Profiling is Non-Negotiable

The high attrition rates in drug development are often attributed to unfavorable ADMET profiles that are discovered too late in the process.[7] The modern drug discovery mantra of "fail early, fail cheap" underscores the critical need for robust, early-stage ADMET profiling.[8][9] By identifying liabilities such as poor absorption, rapid metabolism, or unforeseen toxicity at the lead optimization stage, resources can be directed towards more promising candidates, ultimately accelerating the delivery of safe and effective medicines to patients.[7][8]

Objectives of this Guide: Establishing a Framework for Rational ADMET Assessment

This guide provides a comprehensive framework for benchmarking the ADMET properties of novel 2-aminothiazole derivatives. As a senior application scientist, my goal is to move beyond a simple recitation of protocols. Instead, this guide will provide the scientific rationale behind experimental choices, offer detailed, field-tested methodologies, and ground the interpretation of data in the context of regulatory expectations and industry best practices. We will walk through a suite of essential in vitro and in silico assays, using a hypothetical novel 2-aminothiazole derivative as our test case and comparing its performance against well-defined benchmarks.

The Benchmarking Framework: Selecting Comparators and Defining Success

A meaningful assessment of a novel compound is only possible through comparison with relevant benchmarks. For this guide, we will evaluate "Novel Derivative X" against two reference compounds.

  • Reference Compound A (Ref A): Dasatinib. A marketed, orally bioavailable 2-aminothiazole-containing drug, Dasatinib serves as our "gold standard" for a successful ADMET profile in this chemical class.[3][4][5][6]

  • Reference Compound B (Ref B): A hypothetical, early-stage 2-aminothiazole derivative with known ADMET liabilities (e.g., poor permeability, significant CYP inhibition). This compound represents a profile that would likely lead to deprioritization.

Defining an Acceptable ADMET Profile:

While the "ideal" profile is target and indication-dependent, a generally acceptable profile for an orally administered preclinical candidate would include:

  • High permeability in non-cellular assays.

  • Moderate to low metabolic clearance in liver microsomes.

  • Low potential for CYP-mediated drug-drug interactions (DDIs).

  • No evidence of mutagenicity.

  • Low risk of cardiotoxicity.

  • Acceptable therapeutic window based on cytotoxicity.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published extensive guidelines on the investigation of drug interactions and non-clinical safety studies, which form the basis for these benchmarks.[10][11][12][13][14][15]

Core In Vitro ADMET Assays for 2-Aminothiazole Derivatives

Absorption: Predicting Oral Bioavailability with the Parallel Artificial Membrane Permeability Assay (PAMPA)

Scientific Rationale: The ability of a drug to be absorbed from the gastrointestinal tract is a prerequisite for oral bioavailability. The PAMPA assay is a high-throughput, cell-free method that models passive diffusion, a primary mechanism of absorption for many small molecule drugs, across the intestinal epithelium.[16][17] It provides a rapid and cost-effective means to rank-order compounds based on their intrinsic permeability, guiding early-stage lead optimization.

Detailed Experimental Protocol:

  • Preparation of the PAMPA "Sandwich": A 96-well filter plate (the donor plate) is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing a buffer solution (pH 7.4).

  • Compound Preparation: The test compounds (Novel Derivative X, Ref A, and Ref B) are dissolved in a buffer solution at a relevant intestinal pH (e.g., pH 6.5) to a final concentration of 100 µM.

  • Assay Incubation: The compound solutions are added to the donor plate. The entire PAMPA sandwich is then incubated at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, the concentrations of the compounds in both the donor and acceptor plates are determined using LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The Pe value is calculated using the following equation:

    Pe = [ -ln(1 - CA(t)/Cequilibrium) ] / [ A * (1/VD + 1/VA) * t ]

    Where:

    • CA(t) is the compound concentration in the acceptor well at time t.

    • Cequilibrium is the concentration at equilibrium.

    • A is the filter area.

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • t is the incubation time.

Data Interpretation and Benchmarking:

Permeability ClassPe (10-6 cm/s)Interpretation for Oral Absorption
High> 15Likely to have high absorption
Medium5 - 15Moderate absorption
Low< 5Potentially problematic absorption

Hypothetical Data for 2-Aminothiazole Derivatives:

CompoundPe (10-6 cm/s)Permeability Class
Novel Derivative X 18.2High
Ref A (Dasatinib) 20.5High
Ref B (Poorly Permeable) 2.1Low

This data suggests that Novel Derivative X has excellent passive permeability, comparable to the marketed drug Dasatinib, and is unlikely to have absorption issues related to this mechanism.

dot

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Coat Donor Plate with Lipid assemble Assemble PAMPA 'Sandwich' prep_donor->assemble prep_acceptor Fill Acceptor Plate with Buffer prep_acceptor->assemble prep_compound Prepare Compound Solutions prep_compound->assemble incubate Incubate at RT assemble->incubate quantify Quantify Compound (LC-MS/MS) incubate->quantify calculate Calculate Pe quantify->calculate

Caption: PAMPA Experimental Workflow.

Metabolism: Assessing Metabolic Stability and Cytochrome P450 (CYP) Inhibition

Scientific Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 enzymes located in the endoplasmic reticulum are responsible for the oxidative metabolism of a vast number of drugs.[18] The metabolic stability of a compound in HLMs provides an in vitro measure of its intrinsic clearance, which is a key determinant of its in vivo half-life and oral bioavailability.[19][20][21]

Detailed Experimental Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing human liver microsomes (0.5 mg/mL protein) and a buffer (pH 7.4) is prepared.

  • Compound Incubation: Novel Derivative X and the reference compounds are added to the reaction mixture at a final concentration of 1 µM. The mixture is pre-warmed to 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, an essential cofactor for CYP enzymes.

  • Time-course Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Quantification: The samples are centrifuged to precipitate the protein, and the supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Data Interpretation and Benchmarking:

Metabolic Stability ClassHalf-life (t1/2) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
High> 60< 12
Medium15 - 6012 - 80
Low< 15> 80

Hypothetical Data for 2-Aminothiazole Derivatives:

Compoundt1/2 (min)CLint (µL/min/mg protein)Stability Class
Novel Derivative X 4515.4Medium
Ref A (Dasatinib) 3519.8Medium
Ref B (Rapidly Metabolized) 886.6Low

Novel Derivative X exhibits moderate metabolic stability, suggesting it is likely to have an acceptable pharmacokinetic profile.

Scientific Rationale: Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions (DDIs).[10] When a new drug inhibits a CYP enzyme, it can slow the metabolism of co-administered drugs that are substrates for that enzyme, leading to their accumulation and potential toxicity. CYP3A4 is involved in the metabolism of approximately 50% of marketed drugs, making its assessment a regulatory requirement.[12]

Detailed Experimental Protocol:

  • Incubation Mixture: Human liver microsomes are incubated with a specific probe substrate for CYP3A4 (e.g., midazolam) and NADPH at 37°C.

  • Inhibitor Addition: The assay is run in the presence of a range of concentrations of the test compounds (Novel Derivative X and reference compounds).

  • Metabolite Formation: The formation of the specific metabolite of the probe substrate (e.g., 1'-hydroxymidazolam) is monitored over time.

  • Quantification: The reaction is terminated, and the amount of metabolite formed is quantified by LC-MS/MS.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of metabolite formation (the IC50 value) is determined by plotting the percent inhibition against the log of the inhibitor concentration.

Data Interpretation and Benchmarking:

CYP Inhibition PotentialIC50 (µM)
High< 1
Medium1 - 10
Low> 10

Hypothetical Data for 2-Aminothiazole Derivatives:

CompoundCYP3A4 IC50 (µM)Inhibition Potential
Novel Derivative X > 25Low
Ref A (Dasatinib) 8.5Medium
Ref B (Potent Inhibitor) 0.5High

Novel Derivative X shows a low potential for inhibiting CYP3A4, which is a very favorable characteristic, suggesting a lower risk of DDIs compared to Dasatinib.

dot

Metabolism_Workflow cluster_stability Metabolic Stability cluster_inhibition CYP Inhibition stab_setup Incubate Compound with HLM + NADPH stab_sample Time-course Sampling stab_setup->stab_sample stab_quant Quantify Parent (LC-MS/MS) stab_sample->stab_quant stab_calc Calculate t1/2 & CLint stab_quant->stab_calc inhib_setup Incubate HLM + Probe Substrate + NADPH + Inhibitor inhib_quant Quantify Metabolite (LC-MS/MS) inhib_setup->inhib_quant inhib_calc Calculate IC50 inhib_quant->inhib_calc start Start Metabolism Assessment start->stab_setup start->inhib_setup

Caption: Metabolism Assessment Workflow.

Toxicity: A Multi-pronged Approach to Early Safety Assessment

Scientific Rationale: The Ames test is a widely used and regulatory-accepted assay to assess the mutagenic potential of a chemical.[22][23] It utilizes strains of Salmonella typhimurium that are mutated to be unable to synthesize the amino acid histidine. A positive test result, indicated by the reversion of this mutation allowing the bacteria to grow on a histidine-free medium, suggests that the compound may be a carcinogen.[22]

Detailed Experimental Protocol:

  • Strain Selection: At least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction from rat liver) are used.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compounds.

  • Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies on each plate is counted.

  • Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the spontaneous reversion rate in the negative control.[24][25][26]

Data Interpretation and Benchmarking:

ResultCriteriaImplication
Positive Significant, dose-dependent, ≥ 2-fold increase in revertantsPotential mutagen; significant development hurdle
Negative No significant increase in revertantsNo evidence of mutagenicity in this assay

Hypothetical Data for 2-Aminothiazole Derivatives:

CompoundAmes Test Result (with and without S9)
Novel Derivative X Negative
Ref A (Dasatinib) Negative
Ref B (Mutagenic) Positive in TA98 with S9 activation

Novel Derivative X is non-mutagenic in this assay, a critical hurdle for further development.

Scientific Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[27][28][29][30] Early assessment of hERG inhibition is a regulatory requirement and crucial for mitigating cardiovascular risk.[28][29]

Detailed Experimental Protocol:

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK-293 cells) is used.

  • Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is used to measure the hERG potassium current in individual cells.

  • Compound Application: The cells are exposed to a range of concentrations of the test compounds.

  • Current Measurement: The effect of the compounds on the hERG current is recorded.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the hERG current (IC50) is calculated.

Data Interpretation and Benchmarking:

A common rule of thumb is to have at least a 30-fold safety margin between the hERG IC50 and the maximal therapeutic plasma concentration (Cmax). In early discovery, a hERG IC50 > 10 µM is often considered low risk.[27][28][29]

hERG Inhibition RiskIC50 (µM)
High< 1
Medium1 - 10
Low> 10

Hypothetical Data for 2-Aminothiazole Derivatives:

CompoundhERG IC50 (µM)Risk Profile
Novel Derivative X 15.2Low
Ref A (Dasatinib) 5.8Medium
Ref B (hERG Blocker) 0.2High

Novel Derivative X demonstrates a low risk of hERG inhibition, a significant advantage.

Scientific Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[31][32][33][34] It is a rapid and straightforward method to assess the general cytotoxicity of a compound against a representative cell line (e.g., HepG2, a human liver cell line) and establish a preliminary therapeutic window.[31][32][33][34]

Detailed Experimental Protocol:

  • Cell Seeding: HepG2 cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds for 24-72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, during which viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a plate reader at ~570 nm.

  • IC50 Calculation: The concentration of the compound that reduces cell viability by 50% (IC50) is determined.

Data Interpretation and Benchmarking:

The acceptable level of cytotoxicity is highly dependent on the therapeutic indication (e.g., higher cytotoxicity is tolerated for oncology drugs). A large ratio between the cytotoxicity IC50 and the therapeutic potency (the therapeutic index) is desirable.

Hypothetical Data for 2-Aminothiazole Derivatives:

CompoundCytotoxicity IC50 in HepG2 (µM)
Novel Derivative X 28.5
Ref A (Dasatinib) 15.1
Ref B (Cytotoxic) 1.2

Novel Derivative X shows moderate cytotoxicity, which would need to be considered in the context of its on-target potency.

dot

Toxicity_Workflow cluster_ames Genotoxicity (Ames) cluster_herg Cardiotoxicity (hERG) cluster_mtt Cytotoxicity (MTT) start Start Toxicity Assessment ames_expose Expose Bacteria to Compound start->ames_expose herg_patch Patch-clamp hERG- expressing Cells start->herg_patch mtt_treat Treat Cells with Compound start->mtt_treat ames_plate Plate on Histidine-free Medium ames_expose->ames_plate ames_count Count Revertant Colonies ames_plate->ames_count herg_measure Measure K+ Current Inhibition herg_patch->herg_measure herg_calc Calculate IC50 herg_measure->herg_calc mtt_add Add MTT Reagent mtt_treat->mtt_add mtt_read Measure Absorbance mtt_add->mtt_read mtt_calc Calculate IC50 mtt_read->mtt_calc

Caption: Toxicity Assessment Workflow.

In Silico ADMET Profiling: The Power of Predictive Modeling

Rationale: In silico ADMET prediction tools have become indispensable in modern drug discovery.[35] They allow for the rapid screening of large numbers of virtual compounds, helping to prioritize which molecules to synthesize and test in vitro. While not a replacement for experimental data, these models are excellent for identifying potential liabilities early on. Tools like SwissADME and ADMETlab 2.0 provide predictions for a wide range of properties, including physicochemical characteristics, pharmacokinetics, and toxicity.[35]

Comparative In Silico Data:

PropertyNovel Derivative XRef A (Dasatinib)Ref BAcceptable Range
LogP 2.83.24.5< 5
Topological Polar Surface Area (TPSA) 85 Ų95 Ų110 Ų< 140 Ų
Blood-Brain Barrier (BBB) Permeation YesNoNoTarget Dependent
P-glycoprotein (P-gp) Substrate NoYesYesNo is preferable

The in silico data for Novel Derivative X is largely favorable and aligns with our in vitro findings, further strengthening the case for its continued development. The prediction of BBB permeability would need to be experimentally confirmed if CNS activity is desired (or undesired).

Synthesizing the Data: A Comparative Analysis of a Novel 2-Aminothiazole Derivative

The true power of this benchmarking approach lies in the holistic view of the data. By compiling all our findings into a single table, we can quickly assess the overall profile of Novel Derivative X.

Summary of ADMET Properties:

ParameterAssayNovel Derivative XRef A (Dasatinib)Ref B (Poor Profile)Benchmark for Success
Absorption PAMPA (Pe)18.2 (High)20.5 (High)2.1 (Low)High Permeability
Metabolism HLM Stability (t1/2)45 min (Medium)35 min (Medium)8 min (Low)> 15 min
DDI Risk CYP3A4 Inhibition (IC50)> 25 µM (Low)8.5 µM (Medium)0.5 µM (High)> 10 µM
Genotoxicity Ames TestNegativeNegativePositiveNegative
Cardiotoxicity hERG Inhibition (IC50)15.2 µM (Low)5.8 µM (Medium)0.2 µM (High)> 10 µM
Cytotoxicity MTT (IC50)28.5 µM15.1 µM1.2 µMHigh Therapeutic Index

Expert Discussion:

Novel Derivative X presents a very promising early ADMET profile. Its high permeability suggests good oral absorption, a critical feature for patient compliance. The moderate metabolic stability is acceptable at this stage and is comparable to the marketed drug Dasatinib. Importantly, Novel Derivative X demonstrates significant advantages over Dasatinib in two key areas: CYP3A4 inhibition and hERG inhibition. The low potential for DDIs and cardiotoxicity are major de-risking factors that enhance its attractiveness as a clinical candidate. The negative Ames test result is another critical gate passed.

The moderate cytotoxicity will need to be monitored and evaluated against the compound's on-target potency. A high therapeutic index (Cytotoxicity IC50 / Potency IC50) will be required.

Next Steps: Based on this profile, the next logical steps for Novel Derivative X would be:

  • Confirm the in silico BBB prediction with an in vitro BBB-PAMPA or a cell-based assay if CNS penetration is a factor for the therapeutic target.

  • Assess inhibition of other major CYP isoforms to build a more complete DDI profile.

  • Evaluate plasma protein binding , as this can significantly impact the free fraction of the drug available for therapeutic action and metabolism.

  • If the profile remains strong, progress to in vivo pharmacokinetic studies in animal models to understand how the in vitro data translates to a living system.

Conclusion: From Data to Decisions

This guide has outlined a systematic and scientifically rigorous approach to benchmarking the ADMET properties of novel 2-aminothiazole derivatives. By integrating a suite of core in vitro assays with in silico predictions and interpreting the results against relevant benchmarks, including marketed drugs, researchers can make informed decisions about which compounds to advance.

The case of "Novel Derivative X" illustrates how this process can de-risk a project at an early stage by identifying a compound with a potentially superior safety and DDI profile compared to an existing therapy. Ultimately, the goal of ADMET profiling is not just to generate data, but to generate knowledge that drives the design of safer, more effective medicines. The iterative application of these principles is a cornerstone of successful drug discovery.

References

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Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

Introduction: Beyond the Bench As researchers dedicated to advancing drug development, our responsibility extends beyond the synthesis and analysis of novel compounds. The safe and compliant management of chemical waste...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Bench

As researchers dedicated to advancing drug development, our responsibility extends beyond the synthesis and analysis of novel compounds. The safe and compliant management of chemical waste is a critical component of scientific integrity and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine, a compound frequently utilized in medicinal chemistry.

The procedures outlined herein are grounded in established safety protocols and regulatory standards. However, this document is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) guidelines. Always consult your local EHS office for final guidance.[1]

Hazard Assessment: Understanding the 'Why'

Proper handling and disposal procedures are dictated by the inherent hazards of a chemical. While a specific, comprehensive Safety Data Sheet (SDS) for 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine is not universally available, a robust hazard assessment can be constructed by examining structurally analogous aminothiazole derivatives. This approach allows us to anticipate potential risks and implement appropriate safety measures.

Based on data from similar compounds, 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine should be treated as a hazardous substance with the potential for the following:

Hazard ClassificationDescriptionRationale & Causality
Acute Toxicity, Oral May be harmful or toxic if swallowed.[2][3]The aminothiazole core is a bioactive scaffold found in many pharmaceuticals. Ingestion can introduce the compound directly into systemic circulation, potentially interfering with biological processes.
Skin Corrosion / Irritation May cause skin irritation upon direct contact.[2][3][4]Aromatic amines and heterocyclic compounds can be irritants, causing localized inflammation and redness. Prolonged or repeated contact should be avoided.
Serious Eye Damage / Irritation May cause serious eye irritation.[2][3][4]The eyes are highly sensitive to chemical exposure. Direct contact with the solid or solutions can lead to significant irritation, pain, and potential damage.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[2][3][4]Fine powders can be easily inhaled, irritating the mucous membranes of the respiratory system. All handling of the solid compound should be performed in a well-ventilated area.[2]
Aquatic Toxicity May be very toxic to aquatic life with long-lasting effects.Many complex organic molecules are not readily biodegradable and can be harmful to aquatic ecosystems. This potential hazard strictly prohibits disposal down the drain.[5][6]

This assessment logically concludes that 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine must be disposed of as regulated hazardous chemical waste.

Core Disposal Workflow: A Step-by-Step Protocol

The standard operating procedure for disposing of this compound is centered around safe collection, segregation, and transfer to a licensed waste management authority via your institution's EHS department.[1] Direct treatment or neutralization by laboratory personnel is not recommended.[1]

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This is your primary defense against exposure.

  • Mandatory PPE:

    • Chemical safety goggles[1]

    • Chemical-resistant gloves (e.g., nitrile)[1]

    • Lab coat[1]

Step 2: Segregate the Waste Stream

Proper segregation is crucial to prevent dangerous reactions.[1]

  • Action: Collect waste containing 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine in a dedicated hazardous waste container.

  • Causality: Do not mix this waste with other chemical streams, particularly strong oxidizing agents, strong acids, acid chlorides, or acid anhydrides, as these are known to be incompatible with aminothiazoles.[7][8] Mixing incompatible wastes can lead to violent reactions, gas evolution, or fire.[5]

Step 3: Use Appropriate Waste Containers

The integrity of the waste container is essential for safe storage and transport.

  • Requirements:

    • The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) that will not react with the chemical.[5][9]

    • It must be in good condition, free from cracks or signs of deterioration, with a securely fitting screw-top cap.[5]

    • Do not fill the container to more than 90% capacity to allow for expansion and prevent spills.[9]

Step 4: Label the Container Correctly

Proper labeling is a regulatory requirement and ensures safe handling by all personnel.[10]

  • EPA Mandate: The label must clearly state the words "Hazardous Waste" .[10][11]

  • Content Identification: List all chemical constituents by their full name (no abbreviations) and their approximate percentages or volumes.[5][12]

  • Hazard Warning: The label must include a clear indication of the associated hazards (e.g., "Toxic," "Irritant"). Pictograms or other standard hazard warnings are acceptable.[10][11]

Step 5: Store in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation.[1][10]

  • Location: Designate a specific location in the lab, such as a fume hood or a secondary containment bin on a benchtop, as your SAA.[5] The SAA must be under the direct supervision of laboratory personnel.[9]

  • Containment: Always keep liquid waste containers within secondary containment to prevent spills from reaching drains.[9][12]

  • Closure: Keep the waste container securely capped at all times, except when adding waste.[5][12]

Step 6: Arrange for Final Disposal

Laboratory personnel are not the final disposers of hazardous waste.

  • Action: Once the waste container is full, complete the "date full" section on the label.[5]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[1] They will transport the waste to a licensed hazardous waste disposal facility for final treatment, typically via incineration.[10]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for managing waste generated from 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine.

G cluster_prep Preparation & Handling cluster_routine Routine Disposal Protocol cluster_spill Emergency Spill Protocol start Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_event Spill Occurs start->spill_event segregate Segregate into Dedicated Waste Container ppe->segregate container Ensure Container is Compatible, Capped, and <90% Full segregate->container label_waste Label with 'Hazardous Waste', Contents, and Hazards container->label_waste store Store in Secondary Containment in a Designated SAA label_waste->store full Container Full? store->full full->store No ehs Contact EHS for Pickup and Final Disposal full->ehs Yes assess_spill Assess Spill Size (Minor vs. Major) spill_event->assess_spill minor_spill Minor Spill: Dampen with Ethanol (60-70%), Collect with Absorbent assess_spill->minor_spill Minor major_spill Major Spill: Evacuate Area, Contact EHS Immediately assess_spill->major_spill Major dispose_spill Dispose of Cleanup Materials as Hazardous Waste minor_spill->dispose_spill

Caption: Decision flowchart for the disposal of 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is necessary to mitigate exposure and environmental contamination.[1]

For Minor Spills (Small quantity of solid):

  • Ensure Ventilation: Make sure the area is well-ventilated.[1]

  • Restrict Access: Keep unnecessary personnel away from the spill area.

  • Dampen the Material: Following NOAA recommendations for similar chemicals, dampen the solid spill material with 60-70% ethanol to prevent dust from becoming airborne.[7]

  • Collect: Carefully sweep or wipe up the dampened material with an absorbent paper or pad and place it into a suitable container for disposal.[1][7]

  • Decontaminate: Wipe the spill area with 60-70% ethanol, followed by a soap and water solution.[7]

  • Dispose: Seal all cleanup materials (gloves, absorbent pads, etc.) in a labeled bag or container and dispose of them as hazardous waste.[7]

For Major Spills:

  • Evacuate: Immediately evacuate all personnel from the affected area.[1]

  • Alert: Notify your supervisor and contact your institution's EHS emergency line immediately.

  • Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • Navigating the Safe Disposal of 2-Aminothiazole in a Laboratory Setting. Benchchem.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology.
  • Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • Safety Data Sheet for 4-(4-Chlorophenyl)thiazol-2-amine. MedchemExpress.com.
  • Safety Data Sheet for 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. Sigma-Aldrich.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • 2-AMINOTHIAZOLE Chemical Datasheet. CAMEO Chemicals - NOAA.
  • Safety Data Sheet for Thiazole. Fisher Scientific.
  • Safety Data Sheet according to Regulation (EC) No. 1907/2006. accessdata.fda.gov.
  • Safety Data Sheet for 2-Amino-4,6-dimethoxypyrimidine. Fisher Scientific.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney.
  • 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine. Sigma-Aldrich.
  • Safety Data Sheet for 4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine. CymitQuimica.

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Handling

Personal protective equipment for handling 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

Comprehensive Safety and Handling Guide: 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine This document provides essential safety protocols and operational guidance for the handling and disposal of 4-(3-fluoro-4-methoxyp...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine (CAS No. 716-75-6).[1] As a specialized heterocyclic compound, its unique structure—combining a fluorinated aromatic ring and an aminothiazole moiety—necessitates a rigorous and informed approach to laboratory safety. This guide is designed for researchers and drug development professionals, offering in-depth, procedural instructions grounded in established chemical safety principles.

Hazard Identification and Risk Assessment

Understanding the toxicological profile of a compound is the cornerstone of safe laboratory practice. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, we can construct a reliable hazard profile by analyzing its structural components and data from closely related analogues.

The core structure is a 2-aminothiazole derivative. Such compounds are known for a wide range of biological activities, including potential use as anticancer, antimicrobial, and anti-inflammatory agents, indicating significant interaction with biological systems.[2][3][4] The presence of a fluorinated phenyl group further modulates its chemical properties and potential toxicity.

Based on data from analogous compounds like 4-(4-Chlorophenyl)thiazol-2-amine and other fluorinated organics, a comprehensive risk assessment indicates the following potential hazards.[5][6]

Hazard CategoryClassificationRationale and Precautionary Guidance
Acute Oral Toxicity Predicted: Category 3 or 4 (Toxic or Harmful if swallowed) Analogues are classified as H301 (Toxic if swallowed) or H302 (Harmful if swallowed).[6] Ingestion can lead to systemic toxicity. Action: Do not eat, drink, or smoke in the laboratory.[6] In case of ingestion, rinse mouth and seek immediate medical attention.[6]
Skin Corrosion/Irritation Predicted: Category 2 (Causes skin irritation) Aromatic amines and halogenated compounds can be irritants.[6] Prolonged contact may lead to redness and inflammation. Action: Avoid all skin contact. Wash hands thoroughly after handling.[6]
Serious Eye Damage/Irritation Predicted: Category 2A (Causes serious eye irritation) The compound is a fine solid, and airborne dust can cause significant irritation upon contact with eyes.[6] Action: Mandatory use of chemical splash goggles.
Respiratory Irritation Predicted: STOT SE 3 (May cause respiratory irritation) Inhaling dust can irritate the respiratory tract.[6] Action: Handle only in a certified chemical fume hood or with adequate exhaust ventilation to avoid dust formation and inhalation.[6]
Environmental Hazard Predicted: Hazardous to the aquatic environment Many complex organic molecules, especially those with heterocyclic rings, can be toxic to aquatic life. Action: Prevent release to the environment. Dispose of as hazardous chemical waste.

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before relying on PPE, robust engineering and administrative controls must be implemented to minimize exposure potential.

  • Primary Engineering Control: All manipulations of 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine as a solid or in a volatile solvent must be conducted in a properly functioning chemical fume hood. The fume hood sash should be kept as low as possible to maximize capture efficiency.

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for handling, storage, and disposal of this compound.[5]

    • Designated Area: Establish a designated area within the laboratory for working with this compound to prevent cross-contamination.

    • "Working Alone" Policy: Avoid working with this and other hazardous compounds when alone in the laboratory.[5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment. The following protocol is the minimum requirement for handling this compound.

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing.[5]Protects against accidental splashes of solutions and airborne dust particles. A face shield provides an additional layer of protection for the entire face.
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Consider double-gloving for larger quantities or extended handling periods.Provides a barrier against skin contact. Crucial Note: Always consult the glove manufacturer's compatibility chart for the specific solvent being used. For highly corrosive or readily absorbed compounds, double-gloving is recommended.[5] Discard and replace gloves immediately if contamination is suspected.
Body Protection Flame-resistant laboratory coat. A chemical-resistant apron should be worn over the lab coat for large-scale work.Protects skin and personal clothing from contamination. Ensure the lab coat is fully buttoned. Do not wear lab coats outside of the laboratory area.
Respiratory Protection Generally not required if work is performed within a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.The primary engineering control (fume hood) should be sufficient to maintain exposure below permissible limits.[5] Respirator use requires a formal respiratory protection program, including fit-testing and training.

Safe Handling and Operational Workflow

A systematic approach to the handling workflow minimizes the risk of exposure and contamination.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling a 1. Verify Fume Hood Functionality b 2. Don Full PPE a->b c 3. Prepare Work Surface (e.g., with absorbent liner) b->c d 4. Retrieve Compound from Storage c->d e 5. Weigh Solid Inside Fume Hood d->e f 6. Perform Chemical Transformation/Solubilization e->f g 7. Securely Seal Reaction/Product Vessel f->g h 8. Decontaminate Workspace and Equipment g->h i 9. Segregate and Dispose of Waste h->i j 10. Remove PPE and Wash Hands Thoroughly i->j

Caption: Standard operational workflow for handling 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Emergency ScenarioImmediate Action Protocol
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] 2. Remove all contaminated clothing while flushing. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Immediately move the affected person to fresh air.[6] 2. If breathing is difficult, provide artificial respiration (avoid mouth-to-mouth).[6] 3. Seek immediate medical attention.
Small Spill (<5g or <50mL) 1. Alert others in the area and restrict access. 2. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[5] 3. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5] 4. Decontaminate the spill area.
Large Spill 1. Evacuate the area immediately. 2. Alert laboratory supervisor and contact the institution's emergency response team.[5] 3. Do not attempt to clean up a large spill without specialized training.

Decontamination and Waste Disposal Plan

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment. As a fluorinated organic compound, special considerations apply.

Decontamination:

  • All glassware and equipment must be decontaminated. Rinse with a suitable solvent (one in which the compound is soluble, like acetone or ethanol) in the fume hood. Collect the rinsate as hazardous waste.

  • Wipe down all surfaces in the designated work area with an appropriate solvent and then soap and water.

Waste Disposal: The carbon-fluorine bond is exceptionally strong, making these compounds persistent.[7] High-temperature incineration is the recommended disposal method to ensure complete destruction.[8][9]

G start Generated Waste (Contaminated with C10H9FN2OS) q_type Solid, Liquid, or Sharp? start->q_type solid_waste Solid Halogenated Organic Waste q_type->solid_waste Solid (gloves, paper towels, weigh paper) liquid_waste Liquid Halogenated Organic Waste q_type->liquid_waste Liquid (solvents, rinsate) sharps_waste Puncture-Proof Sharps Container q_type->sharps_waste Sharp (needles, contaminated glass pipettes)

Caption: Decision tree for the segregation of waste contaminated with 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine.

Disposal Procedure:

  • Segregate Waste: Do not mix this waste stream with non-halogenated waste. Use clearly labeled, compatible containers.[5]

  • Solid Waste: Collect contaminated gloves, absorbent pads, and weigh paper in a designated, sealed container labeled "Solid Halogenated Organic Waste."

  • Liquid Waste: Collect all solvents used for reactions and cleaning in a designated, sealed container labeled "Liquid Halogenated Organic Waste."

  • Follow Institutional Guidelines: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office according to local, state, and federal regulations.

References

  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Sigma-Aldrich. (n.d.). 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine Safety Information.
  • MedchemExpress. (2025). Safety Data Sheet for 4-(4-Chlorophenyl)thiazol-2-amine.
  • PubChem. (n.d.). 4-(4-Fluorophenyl)-1,3-thiazol-2-amine.
  • U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances.
  • Thoreauchem. (n.d.). 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine.
  • BLDpharm. (n.d.). 716-75-6|4-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2021). Safety Data Sheet - Thiazole.
  • DSM Nutritional Products Ltd. (2019). Safety Data Sheet according to Regulation (EC) No. 1907/2006.
  • Fisher Scientific. (2025). Safety Data Sheet - 2-Amino-4,6-dimethoxypyrimidine.
  • Chemsrc. (2025). 4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine.
  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances.
  • Sustainability Directory. (2025). Simple Grinding Method Destroys Forever Chemicals and Recovers Valuable Fluorine.
  • ECHEMI. (n.d.). 3-Fluoro-4-methoxyphenol SDS.
  • MDPI. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates.
  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • ResearchGate. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
  • PubMed Central. (n.d.). Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid synthesis.
  • TCI AMERICA. (n.d.). 2-Fluoro-4-methoxyphenol.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine
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